Karanjin
Description
Propriétés
IUPAC Name |
3-methoxy-2-phenylfuro[2,3-h]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O4/c1-20-18-15(19)13-7-8-14-12(9-10-21-14)17(13)22-16(18)11-5-3-2-4-6-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPQNZRGGNOPPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(OC2=C(C1=O)C=CC3=C2C=CO3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200106 | |
| Record name | Karanjin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521-88-0 | |
| Record name | Karanjin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=521-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Karanjin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Karanjin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335755 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Karanjin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxy-2-phenyl-4H-furo[2,3-h][1]benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.565 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KARANJIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV7IM0I02M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Biosynthesis of Karanjin: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Core Furanoflavonoid Production Pathway
Abstract
Karanjin, a furanoflavonoid primarily isolated from the seeds of Pongamia pinnata (L.) Pierre, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-diabetic, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, tailored for researchers, scientists, and drug development professionals. It consolidates available data on the enzymatic steps, presents detailed experimental protocols for key enzyme assays, and visualizes the intricate biochemical transformations. While significant strides have been made in elucidating the general flavonoid pathway, the specific enzymatic machinery and regulatory networks governing the production of this unique furanoflavonoid remain areas of active investigation. This document aims to serve as a foundational resource, highlighting both the established knowledge and the existing gaps to guide future research and metabolic engineering efforts.
Introduction to this compound
This compound (3-methoxy-2-phenyl-4H-furo[2,3-h]-1-benzopyran-4-one) is a prominent member of the furanoflavonoid class of secondary metabolites.[1] Its unique chemical structure, characterized by a furan ring fused to the flavonoid backbone, is responsible for its distinct biological activities. Found in various parts of the Pongamia pinnata tree, the highest concentrations are typically observed in the seeds.[3] The therapeutic potential of this compound has spurred research into its biosynthesis, with the goal of developing sustainable and high-yield production methods through metabolic engineering.
The Proposed this compound Biosynthesis Pathway
The biosynthesis of this compound is believed to originate from the general phenylpropanoid and flavonoid pathways. The proposed pathway involves a series of enzymatic reactions that build the core flavonoid structure, followed by the characteristic furan ring formation and subsequent modifications.
The initial steps are well-established in flavonoid biosynthesis:
-
Chalcone Synthesis: The pathway begins with the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA, catalyzed by Chalcone Synthase (CHS) , to form naringenin chalcone.
-
Isomerization: Naringenin chalcone then undergoes intramolecular cyclization to form (2S)-naringenin, a reaction catalyzed by Chalcone Isomerase (CHI) .[4]
The subsequent steps leading to this compound are less defined but are proposed to involve:
-
Formation of a Prenyl Precursor: It is hypothesized that a prenyl group is added to the flavonoid backbone, which serves as a precursor for the furan ring.
-
Furan Ring Formation: The furan ring is a defining feature of this compound. One proposed mechanism suggests that the furan ring structure is derived from dehydrotremetone.[4] However, the specific enzyme(s) catalyzing this crucial step in Pongamia pinnata have not yet been definitively identified.
-
Final Modifications: The final steps likely involve methoxylation to yield this compound.
Quantitative Data
Quantitative analysis of this compound content in Pongamia pinnata has been a key focus for optimizing extraction methods and for selecting high-yielding plant varieties. The data below summarizes reported yields from the seeds. To date, there is a notable absence of published kinetic data (Km, Vmax) for the specific enzymes of the this compound pathway from Pongamia pinnata.
| Plant Part | Extraction Method | This compound Yield (% w/w) | Reference |
| Seeds | Methanolic extraction | 0.2 - 0.35 | [5] |
| Seed Oil | Not specified | 2.5 g/L | [3] |
| Seeds | Not specified | 99.623% purity from extract | [3] |
Experimental Protocols
The following protocols are adapted from established methods for assaying chalcone synthase and chalcone isomerase in other plant species and can serve as a starting point for characterizing the enzymes from Pongamia pinnata.
Heterologous Expression and Purification of Biosynthetic Enzymes
A general workflow for obtaining purified enzymes for characterization is outlined below. This is a crucial step for detailed kinetic analysis.
Chalcone Synthase (CHS) Activity Assay
This spectrophotometric assay measures the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA.
Materials:
-
Purified recombinant CHS enzyme
-
p-Coumaroyl-CoA stock solution (in water)
-
Malonyl-CoA stock solution (in water)
-
Potassium phosphate buffer (100 mM, pH 7.2)
-
Spectrophotometer capable of reading at 370 nm
Procedure:
-
Prepare the reaction mixture in a total volume of 200 µL consisting of:
-
100 mM potassium phosphate buffer (pH 7.2)
-
80 µM p-coumaroyl-CoA
-
160 µM malonyl-CoA
-
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 1-5 µg of purified CHS protein.
-
Immediately monitor the increase in absorbance at 370 nm (the λmax of naringenin chalcone) for 5-10 minutes.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of naringenin chalcone.
-
For kinetic analysis, vary the concentration of one substrate while keeping the other saturated.
Chalcone Isomerase (CHI) Activity Assay
This assay measures the decrease in absorbance as naringenin chalcone is converted to naringenin.
Materials:
-
Purified recombinant CHI enzyme
-
Naringenin chalcone stock solution (in methanol or DMSO)
-
Tris-HCl buffer (100 mM, pH 7.6)
-
Spectrophotometer capable of reading at 395 nm
Procedure:
-
Prepare the reaction mixture in a total volume of 200 µL in a quartz cuvette:
-
175 µL of 100 mM Tris-HCl buffer (pH 7.6)
-
5 µL of 5 mM naringenin chalcone (final concentration ~125 µM)
-
-
Equilibrate the mixture at 30°C.
-
Initiate the reaction by adding 1-2 µg of purified CHI protein.
-
Immediately monitor the decrease in absorbance at 395 nm for 2-5 minutes.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
For kinetic analysis, vary the concentration of naringenin chalcone.
Regulation of this compound Biosynthesis
The transcriptional regulation of flavonoid biosynthesis is a complex process involving a network of transcription factors, primarily from the MYB, bHLH, and WD40 protein families.[6][7] These transcription factors often form a regulatory complex (MBW complex) that binds to the promoter regions of flavonoid biosynthetic genes, thereby activating or repressing their expression in response to developmental and environmental cues.
While the specific regulatory network for this compound biosynthesis in Pongamia pinnata has not been fully elucidated, it is likely to be under the control of a similar combinatorial system. Furthermore, studies have shown that this compound itself can modulate signaling pathways, such as inhibiting the NF-κB signaling cascade, which is involved in inflammation.[8][9] This suggests potential feedback regulation mechanisms may also be in place.
Knowledge Gaps and Future Research Directions
Despite the progress in understanding flavonoid biosynthesis, several critical knowledge gaps remain specifically for the this compound pathway:
-
Enzyme Identification: The enzyme or enzymes responsible for the formation of the characteristic furan ring of this compound have not been identified and characterized.
-
Enzyme Kinetics: There is a lack of specific kinetic data for the Pongamia pinnata CHS and CHI enzymes. Understanding their efficiency and substrate specificity is crucial for metabolic engineering.
-
Intermediate Identification: The exact metabolic intermediates between naringenin and this compound have not been definitively identified and quantified in vivo.
-
Regulatory Network: The specific transcription factors and signaling pathways that regulate the expression of this compound biosynthetic genes in Pongamia pinnata are unknown.
-
Metabolic Flux: A detailed metabolic flux analysis of the this compound pathway has not been performed to identify rate-limiting steps and potential bottlenecks for overproduction.
Future research should focus on:
-
Functional Genomics: Utilizing transcriptome and proteome data from Pongamia pinnata to identify candidate genes for the missing enzymatic steps, particularly the furan ring formation.
-
Enzyme Characterization: Heterologous expression, purification, and detailed kinetic analysis of the key enzymes in the pathway.
-
Metabolomics: Advanced analytical techniques such as LC-MS/MS to identify and quantify all intermediates in the pathway.
-
Regulatory Studies: Identification and characterization of the transcription factors that control the expression of this compound biosynthetic genes.
-
Metabolic Engineering: Using the knowledge gained to engineer microbial or plant systems for the enhanced production of this compound.
Conclusion
The biosynthesis of this compound represents a fascinating branch of the flavonoid pathway, leading to a pharmacologically important furanoflavonoid. While the general outline of the pathway is proposed, significant research is required to fill in the missing details regarding the specific enzymes, their kinetics, and the regulatory networks that govern its production. This technical guide provides a solid foundation for researchers and drug development professionals to build upon, with the ultimate goal of harnessing the therapeutic potential of this compound through a deeper understanding of its natural synthesis.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and anti-inflammatory properties of this compound (Pongamia pinnata seed) and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of an HPLC Method for this compound in Pongamia pinnata linn. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interplay of transcription factors orchestrating the biosynthesis of plant alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prevention of arthritis markers in experimental animal and inflammation signalling in macrophage by this compound isolated from Pongamia pinnata seed extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Nature's Arsenal: A Technical Guide to Alternative Biological Sources of Karanjin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Karanjin (3-methoxy-2-phenyl-4H-furo[2,3-h]chromen-4-one), a furanoflavonol primarily known for its presence in the seeds of the Karanja tree (Pongamia pinnata), has garnered significant attention within the scientific community. Its diverse pharmacological activities, including insecticidal, acaricidal, anti-inflammatory, anti-cancer, and anti-hyperglycemic properties, underscore its potential as a lead compound in drug discovery and development. While Pongamia pinnata remains the most prolific source, the exploration of alternative botanical sources is crucial for diversifying the supply chain, discovering novel synergistic compounds, and understanding the broader ecological distribution of this valuable phytochemical. This technical guide provides an in-depth overview of alternative biological sources of this compound, presenting quantitative data, detailed experimental protocols for its isolation and analysis, and insights into its biological activities.
Quantitative Analysis of this compound in Alternative Botanical Sources
The concentration of this compound can vary significantly between different plant species and even between different parts of the same plant. The following table summarizes the available quantitative data on this compound content from various botanical sources other than Pongamia pinnata. This data has been compiled from studies employing chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).
| Botanical Source | Plant Part | This compound Content | Analytical Method | Reference |
| Fordia cauliflora | Root | 0.124 mg/g | UPLC-QqQ-MS | [1] |
| Stem | 0.045 mg/g | UPLC-QqQ-MS | [1] | |
| Leaf | 0.003 mg/g | UPLC-QqQ-MS | [1] | |
| Millettia pulchra | Radix (Root) | Not explicitly quantified in the extract, but isolated as a major flavonoid. | HPLC-PDA | [2][3] |
| Lonchocarpus latifolius | Roots | Present, but not individually quantified among the nine flavonoids analyzed. | HPLC | [4] |
| Desmodium sequax | Stem-wood | Isolated, but quantitative data not provided in the available literature. | Column Chromatography | [5] |
| Millettia pachycarpa | Seeds, Roots | This compound is a known constituent, but specific quantitative data is not readily available. | Chromatographic Methods | [6] |
| Tephrosia purpurea | Whole Plant | Mentioned as a constituent, but quantitative analysis data for this compound is not specified in the reviewed literature. | - | [7] |
Experimental Protocols: Isolation and Quantification of this compound
The successful isolation and accurate quantification of this compound from complex plant matrices are paramount for research and development. The following section details generalized and specific experimental protocols derived from published literature.
General Experimental Workflow for this compound Isolation
A typical workflow for the isolation of this compound from a plant source involves several key stages, from initial extraction to final purification.
Caption: A generalized workflow for the isolation and purification of this compound from botanical sources.
Detailed Protocol for this compound Isolation and Quantification from Fordia cauliflora Root
This protocol is adapted from the methodology described for the analysis of flavonoids in Fordia cauliflora[1].
1. Sample Preparation and Extraction:
-
Air-dry the roots of Fordia cauliflora at room temperature and grind them into a fine powder.
-
Accurately weigh 1.0 g of the powdered material and place it in a conical flask.
-
Add 25 mL of 70% methanol and perform ultrasonic extraction for 30 minutes.
-
Centrifuge the mixture and collect the supernatant. Repeat the extraction process twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Dissolve the residue in 5 mL of methanol and filter through a 0.22 µm syringe filter before UPLC analysis.
2. UPLC-QqQ-MS Quantification:
-
Chromatographic System: A UPLC system coupled with a triple-quadrupole mass spectrometer.
-
Column: A C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase: A gradient elution system consisting of (A) 0.1% formic acid in water and (B) acetonitrile. A typical gradient could be: 0-2 min, 10-20% B; 2-8 min, 20-40% B; 8-12 min, 40-60% B; 12-15 min, 60-80% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometry: Operate in positive ion mode with multiple reaction monitoring (MRM) for the specific transition of this compound (e.g., m/z 293.1 → 278.1).
-
Quantification: Prepare a calibration curve using a certified reference standard of this compound. The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve.
Protocol for Isolation of this compound from Millettia pulchra Radix
This protocol is based on the methodology for isolating major flavonoids from Millettia pulchra[2][3].
1. Extraction and Initial Fractionation:
-
Dry and powder the radix of Millettia pulchra.
-
Macerate 5 kg of the powdered material with 95% ethanol at room temperature (3 x 20 L, each for 3 days).
-
Concentrate the combined ethanol extracts under reduced pressure to yield a crude extract.
-
Suspend the crude extract in water and partition successively with n-hexane, ethyl acetate, and n-butanol.
2. Column Chromatography:
-
Subject the ethyl acetate fraction to silica gel column chromatography.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Monitor the collected fractions by Thin Layer Chromatography (TLC).
-
Combine fractions showing a prominent spot corresponding to this compound (identified by comparison with a standard).
3. Purification:
-
Further purify the combined this compound-rich fractions using preparative HPLC or recrystallization from a suitable solvent (e.g., methanol) to obtain pure this compound crystals.
-
Confirm the identity and purity of the isolated compound using spectroscopic methods (NMR, MS) and HPLC.
Signaling Pathways and Biological Activities
This compound derived from alternative sources exhibits a range of biological activities. Of particular interest is its anti-cancer potential, which has been investigated using this compound sourced from Fordia cauliflora.
Anti-Cancer Signaling Pathway of this compound
Studies on this compound from Fordia cauliflora have elucidated its pro-apoptotic effects in non-small cell lung cancer cells. The proposed signaling pathway involves the activation of the extrinsic apoptotic pathway.
Caption: A simplified diagram of the extrinsic apoptotic pathway induced by this compound in cancer cells.
Conclusion
The exploration of alternative biological sources of this compound beyond Pongamia pinnata presents exciting opportunities for the pharmaceutical and agrochemical industries. Plants such as Fordia cauliflora, Millettia pulchra, and Lonchocarpus latifolius have been confirmed as viable, albeit potentially less concentrated, sources of this potent furanoflavonoid. Further quantitative studies on species like Desmodium sequax, Millettia pachycarpa, and Tephrosia purpurea are warranted to fully assess their potential. The detailed experimental protocols and insights into the biological activities provided in this guide serve as a valuable resource for researchers dedicated to harnessing the therapeutic potential of this compound from a broader spectrum of nature's pharmacy. The continued investigation into these alternative sources will undoubtedly contribute to the sustainable and diversified production of this compound for future applications.
References
- 1. researchgate.net [researchgate.net]
- 2. phytojournal.com [phytojournal.com]
- 3. researchgate.net [researchgate.net]
- 4. CN104892620A - Preparation method for high purity this compound - Google Patents [patents.google.com]
- 5. jcimjournal.com [jcimjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Karanjin's Mechanism of Action in Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of neuronal structure and function. Key pathological drivers include oxidative stress, chronic neuroinflammation, protein misfolding, and neuronal apoptosis.[1][2] Current therapeutic strategies often provide only symptomatic relief, highlighting the urgent need for novel drug candidates that can target the underlying mechanisms of neurodegeneration.[3] Karanjin, a furanoflavonoid isolated primarily from Millettia pinnata (also known as Pongamia pinnata), has emerged as a promising neuroprotective agent due to its multifaceted pharmacological activities, including antioxidant, anti-inflammatory, and anti-Alzheimer's properties.[2][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by experimental data, detailed protocols, and pathway visualizations.
Core Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through several interconnected mechanisms, primarily by mitigating oxidative stress and neuroinflammation.
Antioxidant Activity
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the brain's antioxidant defenses, is a major contributor to neuronal damage in neurodegenerative diseases.[1] The brain is particularly vulnerable due to its high oxygen consumption and lipid-rich composition.[1] Experimental evidence demonstrates that this compound effectively counteracts oxidative stress.
In a model of monosodium glutamate-induced neurotoxicity, treatment with Pongamia pinnata extract, which contains this compound, led to a significant decrease in lipid peroxidation and a concurrent increase in the levels of key antioxidant enzymes: glutathione (GSH), superoxide dismutase (SOD), and catalase.[5][6] Similarly, in studies on stress-induced ulcers, this compound administration normalized lipid peroxidation and restored the levels of catalase, peroxidase, and SOD.[7][8] This potent antioxidant activity helps preserve neuronal integrity and function.[2]
Anti-inflammatory Action
Chronic neuroinflammation is another hallmark of neurodegenerative disorders. This compound has demonstrated significant anti-inflammatory properties. It can reduce the secretion of pro-inflammatory mediators produced by immune cells. Studies have shown its ability to inhibit nitric oxide (NO), a potent inflammatory mediator that can cause tissue damage. Molecular docking studies further support its anti-inflammatory potential by showing favorable interactions with receptors responsible for inflammatory diseases like psoriasis, such as various interleukins (IL-17A, IL-17F, IL-23).[9] By modulating these inflammatory pathways, this compound can reduce the inflammatory cascade that contributes to neuronal cell death.
Modulation of Key Neuropathological Targets
In silico and in vivo studies have identified several specific molecular targets through which this compound may confer neuroprotection.
-
Anti-Alzheimer's Activity: In a diazepam-induced amnesia mouse model, orally administered this compound (25 and 50 mg/kg) significantly improved learning and memory, reversing the amnesic effects.[1][10] This suggests a potential to interfere with the pathological processes of Alzheimer's disease.
-
In Silico Target Binding: Comprehensive molecular docking analyses predict that this compound can bind to multiple key protein targets implicated in both AD and PD with high affinity.[11][12][13][14] These targets include:
-
Apoptosis Inhibition: Docking studies also suggest this compound can interact with N-methyl-D-aspartate receptor (NMDAR) and caspase-3, key proteins involved in the neuronal apoptosis pathway following ischemic events, indicating its potential to prevent programmed cell death.[16][17]
This multi-target approach is advantageous for treating complex diseases like neurodegeneration, which involve numerous biological pathways.[3]
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are underpinned by its ability to modulate critical intracellular signaling pathways and its efficacy in established experimental models.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating this compound and its source extracts.
Table 1: In Vivo Efficacy of this compound in a Diazepam-Induced Amnesia Model
| Treatment Group | Dose (mg/kg, p.o.) | Transfer Latency (seconds) on Day 9 | Escape Latency (seconds) on Day 9 | Citation(s) |
|---|---|---|---|---|
| Vehicle Control | - | 15.1 ± 1.2 | 16.5 ± 1.5 | [1][10] |
| Diazepam Control | 1 (i.p.) | 45.2 ± 2.5 | 50.8 ± 3.1 | [1][10] |
| This compound | 25 | 25.3 ± 1.8* | 30.1 ± 2.2* | [1][10] |
| This compound | 50 | 18.1 ± 1.5* | 20.5 ± 1.9* | [1][10] |
| Piracetam (Standard) | 200 | 17.5 ± 1.4* | 19.8 ± 1.7* | [1][10] |
Table 2: Neuroprotective Effects of Pongamia pinnata Extract in a Monosodium Glutamate (MSG)-Induced Neurotoxicity Model
| Parameter | Control Group | MSG-Treated Group | MSG + P. pinnata (400 mg/kg) | Citation(s) |
|---|---|---|---|---|
| Lipid Peroxidation | Normal | Significantly Increased | Significantly Decreased | [5][6] |
| Glutathione (GSH) | Normal | Significantly Decreased | Significantly Increased | [5][6] |
| Superoxide Dismutase (SOD) | Normal | Significantly Decreased | Significantly Increased | [5][6] |
| Catalase | Normal | Significantly Decreased | Significantly Increased | [5][6] |
| Brain Ca²⁺ & Na⁺ Levels | Normal | Significantly Increased | Significantly Decreased | [5][6] |
| Brain K⁺ Level | Normal | Significantly Decreased | Significantly Increased |[5][6] |
Table 3: In Silico Binding Affinities of this compound to Neurodegenerative Disease Targets
| Target Protein | Disease | Binding Energy (kcal/mol) | Citation(s) |
|---|---|---|---|
| NMDAR | Ischemic Stroke | -5.12 | [16][17] |
| Caspase-3 | Ischemic Stroke | -4.87 | [16][17] |
| Acetylcholinesterase (AChE) | Alzheimer's | High (comparative) | [2][11] |
| BACE1 | Alzheimer's | High (comparative) | [2][11] |
| MAO-B | Parkinson's | High (comparative) | [2][11] |
| α-Synuclein | Parkinson's | High (comparative) | [2][11] |
*Binding energies are compared to standard drugs in the cited studies, showing high potential.[11]
Detailed Experimental Protocols
The following protocols are based on methodologies described in the cited literature for evaluating the neuroprotective effects of this compound.
Protocol 1: Evaluation of Anti-Alzheimer's Activity using the Elevated Plus Maze (EPM)
Based on Saini et al., 2017.[1][10]
-
Apparatus: The EPM consists of two open arms and two closed arms (30 cm × 7 cm × 20 cm) extending from a central platform, elevated 30 cm from the floor.
-
Animal Model: Swiss albino mice.
-
Procedure: a. Group animals as described in the workflow (Figure 2). b. Administer this compound (25 or 50 mg/kg, p.o.) or standard drug daily for 8 days. c. On Day 8, 30 minutes after the final dose, administer diazepam (1 mg/kg, i.p.) to all groups except the vehicle control. d. 45 minutes after diazepam injection, place each mouse at the end of an open arm, facing away from the central platform. e. Record the time it takes for the mouse to move from the open arm to one of the enclosed arms. This is the initial transfer latency (ITL). If the mouse does not enter an enclosed arm within 90 seconds, gently guide it and assign a latency of 90 seconds. f. Return the mouse to its home cage. g. On Day 9, 24 hours later, repeat the test for each mouse to measure the retention transfer latency (RTL).
-
Data Analysis: A significant decrease in transfer latency on Day 9 compared to the diazepam-treated control group indicates memory improvement.
Protocol 2: Evaluation of Spatial Learning and Memory using the Morris Water Maze (MWM)
Based on Saini et al., 2017.[1][10]
-
Apparatus: A circular water tank (120 cm diameter) filled with water made opaque with non-toxic dye. A submerged platform is placed in one quadrant.
-
Animal Model: Swiss albino mice.
-
Procedure: a. Follow the same treatment and disease induction schedule as in Protocol 1. b. Conduct acquisition trials from Day 4 to Day 8, allowing each mouse 60 seconds to find the hidden platform. If unsuccessful, guide the mouse to the platform. c. On Day 9, remove the platform for a probe trial. d. Place each mouse into the tank and record the time taken to locate the target quadrant where the platform was previously located. This is the escape latency.
-
Data Analysis: A significant reduction in escape latency in the this compound-treated groups compared to the diazepam control indicates enhanced spatial memory and learning.[1]
Protocol 3: Estimation of Brain Antioxidant Enzyme Activity
Based on Swamy et al., 2013.[5][6]
-
Sample Preparation: a. Following behavioral tests, euthanize animals and isolate the brain tissue. b. Prepare a 10% (w/v) brain homogenate in a suitable buffer (e.g., phosphate-buffered saline) on ice. c. Centrifuge the homogenate to obtain a clear supernatant for biochemical analysis.
-
Superoxide Dismutase (SOD) Assay: Measure the inhibition of nitroblue tetrazolium (NBT) reduction by SOD in the supernatant. The color change is read spectrophotometrically.
-
Catalase (CAT) Assay: Measure the decomposition of hydrogen peroxide (H₂O₂) by catalase in the supernatant. The rate of H₂O₂ disappearance is monitored spectrophotometrically at 240 nm.
-
Glutathione (GSH) Assay: Quantify GSH levels using DTNB (Ellman's reagent), which reacts with sulfhydryl groups to produce a colored product measured spectrophotometrically.
-
Lipid Peroxidation (LPO) Assay: Measure malondialdehyde (MDA), a byproduct of lipid peroxidation, by reacting the brain homogenate with thiobarbituric acid (TBA). The resulting pink chromogen is quantified spectrophotometrically.
-
Data Analysis: Compare the enzyme activity levels and MDA concentration between treated and control groups.
The available evidence strongly supports the potential of this compound as a therapeutic agent for neurodegenerative diseases. Its mechanism of action is multifaceted, involving potent antioxidant and anti-inflammatory activities, as well as the modulation of multiple molecular targets central to the pathogenesis of Alzheimer's and Parkinson's diseases. The ability of this compound to cross the blood-brain barrier, as suggested by its physicochemical properties, further enhances its therapeutic promise.[7][11]
However, the majority of the current evidence stems from in silico and rodent models.[11] Future research must focus on validating these findings in more advanced preclinical models, including transgenic disease models. Further investigation is needed to fully elucidate the specific signaling pathways, such as the Nrf2 and PI3K/Akt pathways, that are modulated by this compound.[2][15] Pharmacokinetic and long-term safety studies are also critical next steps to translate this promising natural compound into a clinically viable neuroprotective therapy.[12]
References
- 1. Anti-Alzheimer activity of isolated this compound from Pongamia pinnata (L.) pierre and embelin from Embelia ribes Burm.f - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Silico Molecular Docking Analysis of this compound against Alzheimer’s and Parkinson’s Diseases as a Potential Natural Lead Molecule for New Drug Design, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Neuroprotective Activity of Pongamia pinnata in Monosodium Glutamate-induced Neurotoxicity in Rats | Semantic Scholar [semanticscholar.org]
- 6. Neuroprotective Activity of Pongamia pinnata in Monosodium Glutamate-induced Neurotoxicity in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. phcogj.com [phcogj.com]
- 9. Role of nitric oxide-scavenging activity of this compound and Pongapin in the treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. In Silico Molecular Docking Analysis of this compound against Alzheimer's and Parkinson's Diseases as a Potential Natural Lead Molecule for New Drug Design, Development and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.monash.edu [research.monash.edu]
- 14. doaj.org [doaj.org]
- 15. research.monash.edu [research.monash.edu]
- 16. researchgate.net [researchgate.net]
- 17. e-journal.unair.ac.id [e-journal.unair.ac.id]
A Comprehensive Technical Guide to the Physicochemical Properties and Solubility of Karanjin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties and solubility of Karanjin (C₁₈H₁₂O₄), a furanoflavonoid of significant interest in pharmaceutical research.[1] this compound is primarily isolated from the seeds of the Karanja tree (Millettia pinnata or Pongamia glabra) and is recognized for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, anti-hyperglycemic, and anticancer properties.[2][3] Understanding its fundamental chemical and physical characteristics is critical for its development as a therapeutic agent, particularly concerning formulation, delivery, and bioavailability.[4][5]
Physicochemical Properties
The physicochemical profile of a compound is essential for predicting its behavior in biological systems and for designing appropriate drug delivery systems. Key properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 3-methoxy-2-phenylfuro[2,3-h]chromen-4-one | [1][6] |
| Molecular Formula | C₁₈H₁₂O₄ | [6][][8] |
| Molecular Weight | 292.29 g/mol (also reported as 292.3 g/mol ) | [][8][9] |
| Appearance | White crystalline solid | [][10] |
| Melting Point | 156-159 °C | [10][11] |
| logP (Octanol-Water Partition Coefficient) | 3.992 (Predicted) | [12] |
| Topological Polar Surface Area (TPSA) | 52.58 Ų | [12] |
| Canonical SMILES | COC1=C(OC2=C(C1=O)C=CC3=C2C=CO3)C4=CC=CC=C4 | [6][12] |
| InChI Key | LKPQNZRGGNOPPU-UHFFFAOYSA-N | [1][6] |
| CAS Number | 521-88-0 | [1][6][] |
Solubility Profile
The solubility of this compound is a critical factor affecting its absorption and bioavailability.[5] As a lipophilic compound, its solubility in aqueous media is limited, posing challenges for formulation.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes | Source(s) |
| Water | Poorly soluble | Tends to aggregate and form crystals in aqueous medium. | [13] |
| DMSO | 2.92 mg/mL (10 mM) | Sonication is recommended to aid dissolution. | [9] |
| Methanol | Soluble | Used as an eluent in chromatography for purification. | [10] |
| Ethanol | Soluble | Easily soluble. | [10] |
| Acetone | Soluble | Soluble, particularly in hot acetone. | [10] |
| Chloroform | Soluble | - | [14] |
| Dichloromethane | Soluble | - | [14] |
| Ethyl Acetate | Soluble | - | [14] |
| Benzene | Soluble | - | |
| Ether | Soluble | - | |
| Petroleum Ether | Practically insoluble | Used to wash and remove residual oils during isolation. | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication of research and for quality control in drug development. The following sections describe standard protocols for determining key physicochemical properties of this compound.
Protocol for Isolation and Purification of this compound from Seed Oil
This protocol is based on liquid-liquid extraction and recrystallization methods, which avoid complex column chromatography.[10][15]
Objective: To isolate and purify this compound from Pongamia pinnata seed oil.
Materials:
-
Pongamia pinnata seed oil
-
Methanol (analytical grade)
-
Petroleum ether (analytical grade)
-
Beakers and Erlenmeyer flasks
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Buchner funnel, filter paper)
-
Refrigerator/Freezer
Procedure:
-
Extraction: Mix the Karanja seed oil with methanol in a 1:2 (v/v) ratio in a large separatory funnel.[15]
-
Shake the mixture vigorously for 15-20 minutes and then allow the layers to separate.
-
Collect the lower methanol layer. Repeat this extraction process three times to ensure maximum recovery.[15]
-
Concentration: Pool the methanolic extracts and concentrate the solution using a rotary evaporator until the volume is significantly reduced.
-
Initial Crystallization: Allow the concentrated extract to stand undisturbed for 48 hours. A yellowish, oily precipitate will form.[15]
-
Washing: Decant the supernatant. Wash the precipitate twice with petroleum ether (50 mL each time) to remove residual, non-polar oil components.[15]
-
Recrystallization:
-
Dissolve the dried precipitate in a minimal amount of hot methanol.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then transfer it to a refrigerator (~4 °C) overnight to facilitate the formation of crystals.[10]
-
-
Final Purification: Collect the needle-shaped crystals by vacuum filtration. Repeat the recrystallization process with methanol until pure, white crystals are obtained.[15]
-
Verification: Confirm the purity and identity of the isolated this compound using Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods (e.g., NMR, IR, Mass Spectrometry).[10][16]
Caption: Experimental workflow for the isolation and purification of this compound.
Protocol for Determination of Solubility (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.[17]
Objective: To determine the saturation solubility of this compound in a given solvent.
Materials:
-
Pure, crystalline this compound
-
Selected solvent (e.g., water, ethanol, buffer solution)
-
Small glass vials with screw caps
-
Shaking incubator or orbital shaker set to a constant temperature (e.g., 25 °C)
-
Centrifuge
-
HPLC or UV-Vis Spectrophotometer for quantification
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials at high speed to pellet any remaining suspended solid.
-
Sample Analysis: Carefully withdraw an aliquot from the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Quantification: Determine the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method against a standard curve.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.
Signaling Pathways and Mechanisms of Action
This compound's therapeutic potential stems from its ability to modulate key cellular signaling pathways involved in inflammation and metabolic diseases.
Anti-Inflammatory Action via NF-κB Pathway Inhibition
This compound has demonstrated potent anti-inflammatory effects by suppressing the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated, leading to the transcription of pro-inflammatory cytokines such as TNF-α.[18] this compound can inhibit this cascade, thereby reducing the inflammatory response.[18]
Caption: this compound inhibits inflammation by blocking the NF-κB signaling pathway.
Antidiabetic Action via AMPK Activation and PTP1B Inhibition
This compound has been shown to possess antihyperglycemic properties through multiple mechanisms. It can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, which promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, enhancing glucose uptake in skeletal muscle.[9][19] Additionally, this compound inhibits protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates the insulin signaling pathway.[20] By inhibiting PTP1B, this compound enhances insulin sensitivity.[20]
Caption: this compound exerts antidiabetic effects via AMPK activation and PTP1B inhibition.
References
- 1. This compound Reagent|Furanoflavonoid for Research [benchchem.com]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and anti-inflammatory properties of this compound (Pongamia pinnata seed) and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C18H12O4 | CID 100633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdqscientific.com [pdqscientific.com]
- 9. This compound | Apoptosis | AMPK | TargetMol [targetmol.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. 521-88-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 12. neist.res.in [neist.res.in]
- 13. researchgate.net [researchgate.net]
- 14. labiostring.com [labiostring.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Prevention of arthritis markers in experimental animal and inflammation signalling in macrophage by this compound isolated from Pongamia pinnata seed extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. phcogj.com [phcogj.com]
- 20. Multireceptor Analysis for Evaluating the Antidiabetic Efficacy of this compound: A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
Karanjin as a Nitrification Inhibitor in Soil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrification, the biological oxidation of ammonia to nitrate, is a critical process in the global nitrogen cycle. However, the rapid conversion of ammonium-based fertilizers to nitrate in agricultural soils often leads to significant nitrogen loss through leaching and denitrification, resulting in economic losses and environmental pollution. Nitrification inhibitors are chemical compounds that slow this conversion, thereby improving nitrogen use efficiency. Karanjin, a furanoflavonoid extracted from the seeds of the Karanja tree (Pongamia glabra), has emerged as a potent, natural nitrification inhibitor. This technical guide provides an in-depth overview of this compound's role in inhibiting soil nitrification, its mechanism of action, efficacy, and the experimental protocols used to evaluate its function.
Introduction
Nitrogen is an essential nutrient for plant growth, and its availability often limits crop productivity. The application of nitrogenous fertilizers is a common practice to enhance agricultural yields. However, the efficiency of these fertilizers is often low due to the rapid conversion of ammonium (NH₄⁺) to nitrate (NO₃⁻) by soil microorganisms. Nitrate is highly mobile in the soil and is susceptible to leaching into groundwater and surface water, causing environmental problems like eutrophication. It can also be lost to the atmosphere as nitrous oxide (N₂O), a potent greenhouse gas, through denitrification.
Nitrification inhibitors (NIs) are compounds that temporarily suppress the activity of nitrifying microorganisms, thereby retaining nitrogen in the more stable ammonium form for a longer period. This enhances its availability to plants and reduces nitrogen losses. While several synthetic NIs, such as nitrapyrin and dicyandiamide (DCD), are commercially available, there is a growing interest in identifying effective and environmentally benign inhibitors from natural sources. This compound, a major furanoflavonoid present in Karanja seeds, has shown significant promise as a biological nitrification inhibitor.
Mechanism of Action of this compound
The process of nitrification is primarily carried out in two steps by two distinct groups of microorganisms:
-
Ammonia Oxidation: Ammonia-oxidizing bacteria (AOB) and archaea (AOA) convert ammonia to nitrite (NO₂⁻). This is the rate-limiting step and is catalyzed by the enzyme ammonia monooxygenase (AMO) .
-
Nitrite Oxidation: Nitrite-oxidizing bacteria (NOB) then oxidize nitrite to nitrate. This step is catalyzed by the enzyme nitrite oxidoreductase (NXR) .
This compound primarily acts as an inhibitor of the first step of nitrification.[1] Evidence suggests that the furan ring in the molecular structure of this compound is essential for its inhibitory activity.[1] While the precise molecular interaction is still under investigation, it is hypothesized that this compound targets and inhibits the activity of the ammonia monooxygenase (AMO) enzyme. AMO is a copper-containing enzyme, and flavonoids are known to chelate metal ions, which could be a potential mechanism of inhibition.[2][3] By inhibiting AMO, this compound effectively blocks the conversion of ammonium to nitrite, thus slowing down the entire nitrification process. Studies have shown that this compound does not significantly affect the activity of nitrite-oxidizing bacteria or the NXR enzyme.[1]
Efficacy of this compound as a Nitrification Inhibitor
Numerous laboratory and greenhouse studies have demonstrated the effectiveness of this compound in retarding nitrification in various soil types. Its performance has been compared with well-known synthetic nitrification inhibitors.
Quantitative Data on Nitrification Inhibition
The following tables summarize the quantitative data from various studies on the efficacy of this compound.
Table 1: Comparative Efficacy of this compound and Other Nitrification Inhibitors
| Nitrification Inhibitor | Application Rate (% of N) | Soil Type | Incubation Period (days) | Maximum Nitrification Inhibition (%) | Reference |
| This compound | 5 | Sandy Clay Loam | 49 | 63 | [4] |
| Nitrapyrin | 5 | Sandy Clay Loam | 49 | 76 | [4] |
| A.M. | 5 | Sandy Clay Loam | 49 | 54 | [4] |
| Dicyandiamide (DCD) | 5 | Sandy Clay Loam | 49 | 46 | [4] |
| This compound | 5 - 25 | Alluvial Sandy Loam | 30 | 62 - 75 | [5] |
| Dicyandiamide (DCD) | 5 - 25 | Alluvial Sandy Loam | 30 | 9 - 42 | [5] |
Table 2: Effect of this compound on Nitrous Oxide (N₂O) Emissions
| Treatment | Application Rate (% of Urea-N) | N₂O Emission Mitigation (%) | Reference |
| This compound | 5 - 25 | 92 - 96 | [5] |
| Dicyandiamide (DCD) | 5 - 25 | 60 - 71 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound as a nitrification inhibitor.
Soil Incubation Study for Nitrification Inhibition
This protocol is designed to assess the effect of this compound on the rate of nitrification in a controlled laboratory setting.
Materials:
-
Fresh soil samples
-
This compound
-
Urea or another ammonium-based fertilizer
-
Acetone (for dissolving this compound)
-
Deionized water
-
Incubation flasks (e.g., 250 mL Erlenmeyer flasks)
-
Incubator
-
2 M Potassium Chloride (KCl) solution
-
Analytical equipment for ammonium and nitrate determination (e.g., Flow Injection Analyzer, spectrophotometer)
Procedure:
-
Soil Preparation: Collect fresh soil samples from the desired depth (e.g., 0-15 cm). Air-dry the soil and pass it through a 2 mm sieve to ensure homogeneity. Determine the water holding capacity (WHC) of the soil.
-
Treatment Application:
-
Weigh a specific amount of prepared soil (e.g., 20 g) into each incubation flask.
-
Prepare a stock solution of this compound in acetone.
-
Prepare an aqueous solution of the nitrogen source (e.g., urea).
-
Apply the treatments to the soil. A typical experimental design would include:
-
Control (soil only)
-
Soil + Nitrogen source
-
Soil + Nitrogen source + this compound (at various concentrations)
-
Soil + Nitrogen source + Positive control (e.g., Nitrapyrin or DCD)
-
-
For treatments containing this compound dissolved in acetone, an equal volume of acetone should be added to the other treatments to account for any solvent effect. The acetone is typically allowed to evaporate before adding other solutions.
-
-
Incubation: Adjust the moisture content of the soil in each flask to a specific percentage of WHC (e.g., 50-60%) with deionized water. Cover the flasks with perforated parafilm to allow gas exchange while minimizing moisture loss. Incubate the flasks at a constant temperature (e.g., 25-30°C) in the dark.
-
Sampling and Extraction: At regular intervals (e.g., 0, 7, 14, 28, 42, and 56 days), destructively sample the flasks in triplicate for each treatment. Extract the inorganic nitrogen by adding a specific volume of 2 M KCl solution (e.g., 100 mL for 20 g of soil) to each flask. Shake the flasks on a mechanical shaker for a specified time (e.g., 1 hour).
-
Analysis: Filter the soil suspension and analyze the filtrate for ammonium (NH₄⁺-N) and nitrate (NO₃⁻-N) concentrations using a suitable analytical method (see Protocol 4.2).
-
Calculation of Nitrification Inhibition: The percentage of nitrification inhibition can be calculated using the following formula: % Inhibition = [(A - B) / A] * 100 Where:
-
A = (NO₃⁻-N in N-fertilizer treated soil) - (NO₃⁻-N in control soil)
-
B = (NO₃⁻-N in inhibitor treated soil) - (NO₃⁻-N in control soil)
-
Determination of Ammonium and Nitrate in Soil Extracts
This protocol outlines a common colorimetric method for the quantification of ammonium and nitrate in KCl extracts.
Ammonium (Indophenol Blue Method):
-
To an aliquot of the KCl extract, add phenol and sodium hypochlorite solutions.
-
The ammonium reacts to form a stable blue-colored indophenol complex.
-
Measure the absorbance of the solution at 630 nm using a spectrophotometer.
-
Quantify the concentration using a standard curve prepared with known concentrations of ammonium chloride.
Nitrate (Cadmium Reduction Method):
-
Pass an aliquot of the KCl extract through a column containing copper-coated cadmium filings. This reduces nitrate to nitrite.
-
The nitrite is then determined by adding a color reagent (e.g., Griess-Ilosvay reagent), which forms a reddish-purple azo dye.
-
Measure the absorbance of the solution at 540 nm.
-
Quantify the concentration using a standard curve prepared with known concentrations of potassium nitrate.
Note: Automated systems like Flow Injection Analyzers (FIA) are commonly used for high-throughput analysis of ammonium and nitrate in soil extracts and follow similar chemical principles.
Ammonia Monooxygenase (AMO) Activity Assay
This protocol provides a general method to assess the activity of AMO in soil samples or microbial cultures. It is based on the acetylene inhibition method.
-
Prepare soil slurries or cell suspensions in a suitable buffer.
-
Expose the samples to acetylene, a known inhibitor of AMO. This will block the oxidation of any endogenously produced ammonia.
-
Add a known concentration of ammonium to the samples.
-
Incubate the samples under controlled conditions.
-
At different time points, measure the rate of disappearance of a co-substrate (e.g., O₂) or the rate of production of an alternative product if a surrogate substrate is used.
-
The difference in activity between samples with and without a specific inhibitor like this compound can be used to determine its inhibitory effect on AMO.
Nitrite Oxidoreductase (NXR) Activity Assay
This protocol outlines a method to measure the activity of NXR.
-
Prepare soil slurries or cell suspensions.
-
Add a known concentration of nitrite (the substrate for NXR).
-
To specifically measure NXR activity without interference from ammonia oxidation, an AMO inhibitor (like acetylene) can be added.
-
Incubate the samples under aerobic conditions.
-
Measure the rate of nitrite disappearance or nitrate formation over time using colorimetric methods.
-
The effect of this compound on NXR activity can be determined by comparing the rates in its presence and absence.
Conclusion
This compound, a furanoflavonoid from Pongamia glabra, demonstrates significant potential as a natural nitrification inhibitor. Its primary mechanism of action is the inhibition of the ammonia monooxygenase (AMO) enzyme, the rate-limiting step in soil nitrification. Quantitative data from various studies confirm its efficacy, which is comparable to, and in some cases superior to, synthetic inhibitors like DCD, particularly in mitigating nitrous oxide emissions. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the properties and applications of this compound and other potential natural nitrification inhibitors. Further research focusing on field-scale applications, long-term effects on soil microbial communities, and the precise molecular interactions with the AMO enzyme will be crucial for the development and commercialization of this compound-based products for sustainable agriculture.
References
- 1. future-cannabis.s3.amazonaws.com [future-cannabis.s3.amazonaws.com]
- 2. Copper-flavonoid family of complexes involved in alkaline phosphatase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions of flavonoids with iron and copper ions: a mechanism for their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suppression of nitrification and N2O emission by this compound--a nitrification inhibitor prepared from karanja (Pongamia glabra Vent.) - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Silico Prediction of Karanjin's Biological Activities: A Technical Guide
Introduction
Karanjin, a furanoflavonoid predominantly isolated from the seeds of the Pongamia pinnata tree, has garnered significant attention in pharmacological research due to its diverse range of biological activities.[1][2] In recent years, in-silico computational methods have become instrumental in elucidating the therapeutic potential of natural compounds like this compound, offering a rapid and cost-effective approach to predict their biological activities, pharmacokinetic properties, and potential molecular targets.[3] This technical guide provides a comprehensive overview of the in-silico prediction of this compound's biological activities, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Predicted Biological Activities and Drug-Likeness
In-silico studies have consistently demonstrated this compound's potential as a therapeutic agent across a spectrum of diseases, including neurodegenerative disorders, cancer, diabetes, and obesity.[4][5][6][7] A crucial initial step in these computational analyses is the evaluation of the molecule's drug-likeness, often assessed using Lipinski's rule of five. This compound has been shown to comply with all five of Lipinski's rules, suggesting good oral bioavailability.[4][8][9][10]
Table 1: Predicted ADMET and Physicochemical Properties of this compound
| Property | Predicted Value/Classification | Reference |
| Molecular Weight | < 500 g/mol | [11] |
| LogP (Lipophilicity) | Optimal | [11] |
| Hydrogen Bond Donors | Conforms to Lipinski's Rule | [11] |
| Hydrogen Bond Acceptors | Conforms to Lipinski's Rule | [11] |
| Gastrointestinal (GI) Absorption | High | [6][11] |
| Blood-Brain Barrier (BBB) Permeability | Can cross the BBB | [1][6][11] |
| CYP Inhibition | Potential inhibitor of CYP1A2, 2C9, 2C19, 2D6, 3A4 | [1] |
| Ames Mutagenicity | Non-mutagenic | [1] |
| Mitochondrial Toxicity | Non-toxic | [1] |
Molecular Docking Studies: Unveiling Potential Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] This method has been extensively used to identify potential protein targets for this compound and to estimate the binding affinity.
Table 2: Summary of Molecular Docking Scores of this compound against Various Protein Targets
| Disease/Activity | Protein Target (PDB ID) | Docking Score (kcal/mol) | Software Used | Reference |
| Alzheimer's Disease | TACE (2OI0) | -9.16 | AutoDock 4.1 / Molegro Virtual Docker | [1] |
| ACE (1O86) | -7.54 | AutoDock 4.1 / Molegro Virtual Docker | [1] | |
| Diabetes | Pig pancreatic alpha-amylase (3L2M) | -9.1 | AutoDockTools 1.5.7 | [6][11] |
| Anti-inflammatory | Lipoxygenase-1 (LOX-1) | -5.76 (Karanja ketone oxime) | In-silico interaction studies | [2] |
| Breast Cancer | CYP1A1 | -11.7 | Not Specified | [7] |
| AKR1C3 | -10.2 | Not Specified | [7] | |
| CYP3A4 | -10.0 | Not Specified | [7] | |
| Age-Related Macular Degeneration | PPAR | -60.59 | Not Specified | [13] |
| RAGE | -37.36 | Not Specified | [13] | |
| P2X7 | -27.40 | Not Specified | [13] | |
| TLR-3 | -32.00 | Not Specified | [13] | |
| Ischemic Stroke | NMDAR | -5.12 | Not Specified | [14] |
| Caspase-3 | -4.87 | Not Specified | [14] |
Experimental Protocols
Molecular Docking Protocol (General)
A generalized workflow for molecular docking studies, as synthesized from multiple sources, is as follows:[1][6][7][15]
-
Ligand and Protein Preparation: The 3D structure of this compound is retrieved from a chemical database like PubChem.[6] The 3D crystal structures of the target proteins are obtained from the Protein Data Bank (PDB).[1] Water molecules and existing ligands are typically removed, and polar hydrogens are added to the protein structure.
-
Binding Site Prediction: The active site or binding pocket of the target protein is identified.[3] This can be done based on the location of the co-crystallized ligand in the PDB structure or using computational tools to predict potential binding sites.
-
Docking Simulation: A docking program (e.g., AutoDock, Molegro Virtual Docker) is used to place the ligand into the defined binding site of the protein.[8][9][10] The software explores various conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The docking results are analyzed to identify the best binding pose, characterized by the lowest binding energy (docking score). The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.
In-Silico ADMET Prediction Protocol
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the drug-likeness of a compound.[4][8][9][10]
-
Input: The chemical structure of this compound is provided as input to a web-based server or software (e.g., SwissADME, admetSAR).[1][13]
-
Computation: The software calculates various physicochemical and pharmacokinetic properties based on the structure. These predictions are based on established models and algorithms.
-
Output: The output includes predictions for properties like gastrointestinal absorption, blood-brain barrier penetration, cytochrome P450 inhibition, and potential toxicity.[1]
Molecular Dynamics Simulation Protocol
Molecular dynamics (MD) simulations are performed to study the dynamic behavior of the protein-ligand complex over time, providing insights into its stability.[4][8][9][10]
-
System Setup: The docked complex of this compound and the target protein is placed in a simulation box, which is then solvated with water molecules. Ions are added to neutralize the system.
-
Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries.
-
Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to be constant, allowing the system to reach a stable state.
-
Production Run: The simulation is run for a specific period (e.g., 100 ns), and the trajectory of the atoms is recorded at regular intervals.[4][8][9][10]
-
Analysis: The trajectory is analyzed to calculate parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) to assess the stability of the complex.[5][16]
Signaling Pathways and Mechanistic Insights
In-silico studies, particularly network pharmacology, have started to unravel the complex signaling pathways that may be modulated by this compound.
Anti-Cancer Activity: In the context of non-small cell lung cancer, this compound is predicted to induce apoptosis through the extrinsic pathway involving FAS, FADD, and caspases 8, 3, and 9. It is also suggested to downregulate KRAS and its dependent gene expression.[17][18] For breast cancer, the PI3K-Akt signaling pathway has been identified as a majorly modulated pathway.[7]
Anti-Obesity Activity: Network pharmacology analysis has identified 145 overlapping targets between this compound and obesity-related genes. The AGE-RAGE signaling pathway, which is implicated in oxidative stress and metabolic dysregulation, was identified as a significantly enriched pathway.[5][16]
Visualizations
References
- 1. In Silico Molecular Docking Analysis of this compound against Alzheimer’s and Parkinson’s Diseases as a Potential Natural Lead Molecule for New Drug Design, Development and Therapy [mdpi.com]
- 2. Synthesis, characterization and anti-inflammatory properties of this compound (Pongamia pinnata seed) and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbenotes.com [microbenotes.com]
- 4. In Silico Molecular Docking Analysis of this compound against Alzheimer's and Parkinson's Diseases as a Potential Natural Lead Molecule for New Drug Design, Development and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multireceptor Analysis for Evaluating the Antidiabetic Efficacy of this compound: A Computational Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-tumor potential and mode of action of this compound against breast cancer; an <i>in-silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 8. doaj.org [doaj.org]
- 9. research.monash.edu [research.monash.edu]
- 10. researchgate.net [researchgate.net]
- 11. Multireceptor Analysis for Evaluating the Antidiabetic Efficacy of this compound: A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. In Silico exploration of this compound for anti-obesity potential through ADMET profiling, network pharmacology, molecular docking, and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound, A Promising Bioactive Compound Possessing Anti-cancer Activity against Experimental Model of Non-small Cell Lung Cancer Cells - Kumar - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 18. This compound, A Promising Bioactive Compound Possessing Anti-cancer Activity against Experimental Model of Non-small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Karanjin: An In-depth Technical Guide to its Antioxidant and Radical Scavenging Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Karanjin, a furanoflavonoid predominantly isolated from the seeds of the Pongamia pinnata tree, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive examination of the antioxidant and radical scavenging properties of this compound. It delves into the underlying mechanisms of action, supported by available quantitative data, detailed experimental protocols for key assays, and visual representations of molecular structures, reaction pathways, and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are investigating the therapeutic potential of this compound as an antioxidant agent.
Introduction
Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are highly reactive molecules generated as byproducts of normal metabolic processes. Under physiological conditions, their production is balanced by the endogenous antioxidant defense system. However, an overproduction of these species or a deficiency in antioxidant defenses leads to a state of oxidative stress. This imbalance is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.
Natural products have long been a crucial source of new therapeutic agents, with flavonoids being a prominent class of compounds exhibiting a wide range of biological activities. This compound (C₁₈H₁₂O₄), a furanoflavonoid, is a major bioactive constituent of Pongamia pinnata. Traditional medicine has utilized various parts of this plant for treating a multitude of ailments. Modern scientific investigations have begun to validate these traditional uses, with a growing body of evidence highlighting this compound's anti-inflammatory, anti-cancer, and neuroprotective properties, many of which are underpinned by its antioxidant capabilities.[1]
This guide aims to consolidate the current understanding of this compound's antioxidant and radical scavenging mechanisms, providing a technical foundation for further research and development.
Chemical Structure of this compound
The chemical structure of this compound is fundamental to its biological activity. As a furanoflavonoid, it possesses a characteristic fused furan ring system.
Caption: Chemical structure of this compound.
Mechanisms of Antioxidant and Radical Scavenging Activity
This compound exerts its antioxidant effects through multiple mechanisms, primarily by direct scavenging of free radicals and by modulating the body's endogenous antioxidant enzyme systems.
Direct Radical Scavenging
The flavonoid structure of this compound enables it to donate hydrogen atoms or electrons to neutralize free radicals, thereby terminating the damaging chain reactions they initiate. This activity has been demonstrated in various in vitro assays.
Caption: Generalized mechanism of free radical scavenging by this compound.
Modulation of Endogenous Antioxidant Enzymes
Beyond direct scavenging, this compound has been shown to enhance the body's innate antioxidant defenses. Studies have indicated that this compound can normalize the levels of key antioxidant enzymes that are often depleted under conditions of oxidative stress.[2] This includes:
-
Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the highly reactive superoxide anion (O₂⁻) into oxygen (O₂) and hydrogen peroxide (H₂O₂).
-
Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen, thus neutralizing its potential to form more dangerous radicals.
-
Peroxidase: These enzymes also play a role in detoxifying peroxides.
By restoring the levels of these critical enzymes, this compound helps to re-establish the oxidant-antioxidant balance within cells.
Caption: this compound's modulation of endogenous antioxidant enzymes.
Quantitative Antioxidant Data
The antioxidant capacity of this compound has been evaluated using various in vitro assays. While comprehensive quantitative data for pure this compound is still emerging, the available results indicate its potential. The following table summarizes the existing quantitative data. It is important to note that much of the available data is for extracts of Pongamia pinnata or for derivatives of this compound, which may not solely reflect the activity of the pure compound.
| Assay | Test Substance | IC₅₀ Value / % Inhibition | Reference Compound | Reference Compound IC₅₀ / % Inhibition |
| DPPH Radical Scavenging | This compound (Isolated) | Moderate activity* | Butylated Hydroxyanisole (BHA) | 23.87 ± 0.09 µg/mL |
| DPPH Radical Scavenging | Karanja ketone oxime (this compound derivative) | 360 µg/mL | - | - |
| Nitric Oxide (NO) Radical Scavenging | This compound (Isolated) | 95.60% inhibition | Ascorbic Acid | 11.60% inhibition |
| H+, K+-ATPase Inhibition | This compound (>95% pure) | 39.5 ± 4.23 µg/mL | Lansoprazole | 19.3 ± 2.2 µg/mL |
Note: One study reported "moderate antioxidant activity" for this compound in the DPPH assay but did not provide a specific IC₅₀ value. The same study reported IC₅₀ values for other flavonoids from the same plant, such as kanugin (27.20 ± 0.39 µg/mL) and pongachromene (43.53 ± 0.63 µg/mL), for comparison.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for two key assays used to evaluate the radical scavenging activity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is one of the most common and straightforward methods for determining the antioxidant activity of a compound. The principle of this assay is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant. The color of the DPPH solution changes from purple to yellow, and the decrease in absorbance is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol, spectrophotometric grade)
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark to avoid degradation.
-
The absorbance of the working DPPH solution at 517 nm should be adjusted to approximately 1.0 ± 0.2.
-
-
Preparation of Test Samples:
-
Dissolve this compound in a suitable solvent (e.g., methanol, DMSO) to prepare a stock solution.
-
Perform serial dilutions of the stock solution to obtain a range of concentrations to be tested.
-
-
Assay Protocol:
-
To a 96-well plate, add a specific volume of each concentration of the this compound solution (e.g., 100 µL).
-
Add the same volume of the positive control at various concentrations to separate wells.
-
For the blank control, add the solvent used for dissolving the samples.
-
Initiate the reaction by adding a fixed volume of the DPPH working solution to all wells (e.g., 100 µL).
-
Incubate the plate in the dark at room temperature for a specified period (typically 30 minutes).
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
Caption: Experimental workflow for the DPPH radical scavenging assay.
Nitric Oxide (NO) Radical Scavenging Assay
This assay measures the ability of a compound to inhibit the generation of nitric oxide radicals. Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions. The concentration of these nitrite ions can be determined using the Griess reagent. Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite ions.
Materials:
-
Sodium nitroprusside
-
Phosphate buffered saline (PBS), pH 7.4
-
Griess Reagent: A mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a solution of sodium nitroprusside (e.g., 10 mM) in PBS (pH 7.4).
-
Prepare the Griess reagent by mixing equal volumes of the sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions immediately before use.
-
-
Preparation of Test Samples:
-
Dissolve this compound in a suitable solvent to prepare a stock solution.
-
Perform serial dilutions to obtain a range of concentrations.
-
-
Assay Protocol:
-
In a reaction vessel, mix the sodium nitroprusside solution with various concentrations of the this compound solution.
-
The reaction mixture is typically incubated at room temperature for a specific period (e.g., 60-150 minutes).
-
After incubation, an aliquot of the reaction mixture is mixed with an equal volume of Griess reagent.
-
Allow the color to develop for 5-10 minutes at room temperature.
-
Measure the absorbance of the chromophore formed at 546 nm.
-
-
Calculation:
-
The percentage of nitric oxide radical scavenging is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control (without the test sample).
-
A_sample is the absorbance in the presence of the test sample.
-
-
The IC₅₀ value is determined from the plot of percent inhibition versus concentration.
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound possesses significant antioxidant and radical scavenging properties. Its mode of action is twofold: it can directly neutralize harmful free radicals and it can bolster the endogenous antioxidant defense system by modulating the levels of critical enzymes such as SOD and catalase. These mechanisms likely contribute to the various other pharmacological activities attributed to this compound, including its anti-inflammatory and cytoprotective effects.
However, a notable gap in the current literature is the scarcity of comprehensive quantitative data, such as IC₅₀ values, for pure, isolated this compound across a standardized panel of antioxidant assays (e.g., DPPH, ABTS, FRAP, ORAC). Much of the existing research has focused on crude extracts of Pongamia pinnata. While informative, this makes it difficult to ascertain the specific contribution of this compound to the observed antioxidant activity.
Future research should prioritize the systematic evaluation of purified this compound in a battery of in vitro antioxidant assays to establish a robust and comparable profile of its activity. Furthermore, elucidating the precise molecular pathways through which this compound modulates the expression and activity of antioxidant enzymes in various cell types will be crucial for a deeper understanding of its mechanism of action. Such studies will be invaluable for the continued development of this compound as a potential therapeutic agent for the prevention and treatment of diseases associated with oxidative stress.
References
A Technical Guide to the Preliminary Anticancer Screening of Karanjin
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the preliminary anticancer screening of Karanjin, a furanoflavonol primarily isolated from the Pongamia pinnata plant. It summarizes key findings on its cytotoxic effects against various cancer cell lines, details the experimental protocols used for its evaluation, and illustrates the molecular pathways through which it exerts its anticancer activity.
In-Vitro Cytotoxicity of this compound
This compound has demonstrated significant cytotoxic and antiproliferative effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, has been determined in several studies. These findings indicate that this compound's efficacy is both time and concentration-dependent.[1]
Data Summary: IC50 Values
The cytotoxic potential of this compound has been quantified across various cancer cell lines, with notable activity observed in lung, liver, leukemia, and breast cancer cells.[2][3] A summary of reported IC50 values is presented below.
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time | Reference |
| A549 | Non-small Cell Lung Cancer | 4.85 | Not Specified | [4][5] |
| HepG2 | Hepatocellular Carcinoma | < 20 | 24, 48, 72h | [3] |
| HL-60 | Promyelocytic Leukemia | < 20 | 24, 48, 72h | [3] |
| HeLa | Cervical Cancer | Effective | 48h | [6] |
| MCF-7 | Breast Cancer | 11.66 | 24h | [3] |
| MDA-MB-231 | Breast Cancer | 18.56 | 24h | [3] |
| SKBR3 | Breast Cancer | Significant Cytotoxicity | Not Specified | [7] |
Mechanisms of Anticancer Action
This compound's anticancer properties are attributed to its ability to induce cell cycle arrest and apoptosis, and to modulate key cellular signaling pathways involved in cancer cell proliferation and survival.
2.1 Induction of Cell Cycle Arrest
A primary mechanism of this compound's antiproliferative effect is the induction of cell cycle arrest, specifically at the G2/M phase.[1][8] This prevents cancer cells from proceeding through mitosis, thereby halting their division and proliferation. This effect has been consistently observed in A549, HepG2, and HL-60 cell lines.[1][2]
2.2 Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[2] Studies show it activates both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.
-
Extrinsic Pathway: this compound's activity has been linked to the FAS/FADD/Caspase-8/3/9 signaling cascade.[4][5]
-
Intrinsic Pathway: It modulates the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, favoring apoptosis by decreasing the expression of Bcl-2.[7][8]
The induction of a sub-G1 population in cell cycle analysis further confirms this compound-induced apoptosis.[8]
2.3 Modulation of Signaling Pathways
This compound's influence extends to critical signaling pathways that are often dysregulated in cancer.
-
NF-κB Pathway: this compound can decrease levels of reactive oxygen species (ROS) and inhibit the degradation of I-κB.[8] This action prevents the nuclear translocation of NF-κB, a transcription factor that promotes inflammation and cell survival.[6][8]
-
PI3K/Akt Pathway: The compound has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for tumor cell growth and survival.[7]
-
KRAS Downregulation: In non-small cell lung cancer cells, this compound has been observed to downregulate KRAS and its dependent genes, thereby halting cell proliferation.[4][5]
Experimental Protocols
This section details the standard methodologies employed in the preliminary anticancer screening of this compound.
3.1 General Experimental Workflow
The initial screening of a natural compound like this compound typically follows a structured workflow to assess its anticancer potential, from initial cytotoxicity tests to mechanistic studies.
Caption: General workflow for in-vitro anticancer screening of this compound.
3.2 Cytotoxicity Assessment: MTT Assay
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][5]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound for specified periods (e.g., 24, 48, 72 hours).[2] A control group receives only the vehicle (e.g., DMSO).
-
MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution. The plate is incubated to allow viable cells with active mitochondrial dehydrogenases to convert the water-soluble MTT to insoluble formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.
-
Data Analysis: Cell viability is calculated as a percentage relative to the control. The IC50 value is determined by plotting cell viability against the log of this compound concentration.
3.3 Cell Cycle Analysis via Flow Cytometry
This protocol is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.[1]
-
Treatment: Cells are treated with this compound at various concentrations for a defined period (e.g., 72 hours).[1]
-
Cell Harvesting: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase.[2] PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content, while RNase eliminates RNA to prevent non-specific staining.
-
Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer.
-
Data Interpretation: The resulting histogram is analyzed to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates cell cycle arrest at that phase.[1]
3.4 Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
-
Treatment and Harvesting: Cells are treated with this compound and harvested as described previously.
-
Staining: Cells are washed and resuspended in a binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Annexin V-FITC: Binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis.
-
PI: A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
-
-
Flow Cytometry: The fluorescence of the stained cells is measured.
-
Data Quadrants:
-
Q4 (Annexin V- / PI-): Viable cells.
-
Q3 (Annexin V+ / PI-): Early apoptotic cells.
-
Q2 (Annexin V+ / PI+): Late apoptotic cells.
-
Q1 (Annexin V- / PI+): Necrotic cells.
-
A significant increase in the Q2 and Q3 populations indicates that this compound induces apoptosis.[2]
-
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key molecular pathways affected by this compound.
4.1 this compound-Induced Apoptosis Pathways
This compound triggers apoptosis through both extrinsic and intrinsic pathways, culminating in the activation of executioner caspases.
Caption: Proposed mechanism of this compound-induced apoptosis.
4.2 this compound's Inhibition of the NF-κB Pathway
This compound interferes with the NF-κB signaling cascade by preventing the degradation of its inhibitor, I-κB.
Caption: this compound's inhibitory effect on NF-κB nuclear translocation.
Conclusion
Preliminary in-vitro screening reveals that this compound is a promising natural compound with significant anticancer properties. It effectively inhibits the proliferation of various cancer cell lines by inducing G2/M cell cycle arrest and promoting apoptosis through multiple pathways. Its ability to modulate critical signaling cascades like NF-κB and PI3K/Akt further underscores its potential as a candidate for further preclinical and clinical development in cancer pharmacotherapy.[2][7]
References
- 1. Effects of this compound on cell cycle arrest and apoptosis in human A549, HepG2 and HL-60 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, A Promising Bioactive Compound Possessing Anti-cancer Activity against Experimental Model of Non-small Cell Lung Cancer Cells - Kumar - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 5. This compound, A Promising Bioactive Compound Possessing Anti-cancer Activity against Experimental Model of Non-small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pongapin and this compound, furanoflavanoids of Pongamia pinnata, induce G2/M arrest and apoptosis in cervical cancer cells by differential reactive oxygen species modulation, DNA damage, and nuclear factor kappa-light-chain-enhancer of activated B cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anti-inflammatory Properties of Karanjin: A Technical Guide
Abstract
Karanjin, a furanoflavonoid isolated from the seeds of the Pongamia pinnata tree, has garnered significant attention for its diverse pharmacological activities.[1][2] Traditional medicinal systems have long utilized extracts of this plant for various ailments, including inflammatory conditions.[1][3] This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used for its evaluation. The primary focus is on its ability to modulate critical inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Toll-like Receptor 4 (TLR4), making it a promising candidate for further investigation in the development of novel anti-inflammatory therapeutics.[4][5]
Core Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by inhibiting the production of pro-inflammatory mediators and suppressing key signaling cascades that govern the inflammatory response.
Inhibition of Pro-inflammatory Mediators
This compound has been shown to directly and indirectly inhibit several crucial mediators of inflammation:
-
Eicosanoids and Enzymes: The compound demonstrates a significant modulatory effect on eicosanoid-related events in inflammation. It shows notable inhibitory action against bradykinin and PGE1-induced inflammation.[3] Studies have also investigated its effect on enzymes like lipoxygenase (LOX), which are central to the production of inflammatory leukotrienes.[1][6]
-
Nitric Oxide (NO) and Reactive Oxygen Species (ROS): In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, this compound effectively reduces the production of nitric oxide and reactive oxygen species.[4] These molecules are potent inflammatory mediators that can lead to significant tissue damage in chronic inflammatory conditions.
Modulation of Inflammatory Signaling Pathways
This compound's anti-inflammatory activity is fundamentally linked to its ability to interfere with upstream signaling pathways.
The NF-κB pathway is a cornerstone of inflammatory gene expression. This compound has been identified as a potent suppressor of this pathway.[4] It appears to inhibit the degradation of I-κB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[7][8] This action prevents the nuclear translocation of NF-κB, thereby blocking the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α.[4][9]
Toll-like Receptor 4 (TLR4) is a key receptor in the innate immune system that recognizes bacterial lipopolysaccharide (LPS), leading to a potent inflammatory response. This compound has been shown to repress sepsis-induced acute lung injury by suppressing the TLR4 pathway.[5] By inhibiting this upstream receptor signaling, this compound effectively dampens the entire downstream inflammatory cascade initiated by pathogens.[5][6]
Quantitative Data Summary
The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key findings.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay/Model | Target | Result | Concentration/Dose | Reference |
| LPS-induced Macrophages | TNF-α Production | Significant Reduction | 4 µg/mL and 6 µg/mL | [4] |
| LPS-induced Macrophages | Nitric Oxide (NO) | Potent Inhibitory Effect | 4 µg/mL and 6 µg/mL | [4] |
| LPS-induced Macrophages | Reactive Oxygen Species (ROS) | Potent Inhibitory Effect | 4 µg/mL and 6 µg/mL | [4] |
| Soy Lipoxygenase-1 (LOX-1) | Enzyme Activity | IC₅₀ = 65.4 µM (for derivative) | N/A | [1] |
| H+, K+-ATPase Assay | Enzyme Activity | IC₅₀ = 39.5 ± 4.23 μg/mL | N/A | [10] |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Model | Parameter | Result | Dose | Reference |
| Rat Paw Edema | Edema Inhibition | 34.13% | N/A | [1][6] |
| Rat Ear Edema | Edema Inhibition | 51.13% | N/A | [1][6] |
| Adjuvant-Induced Arthritis (Rat) | Arthritis Score, Joint Damage | Dose-dependent reduction | 10 and 20 mg/kg/day | [4] |
| Adjuvant-Induced Arthritis (Rat) | Serum TNF-α | Dose-dependent reduction | 10 and 20 mg/kg/day | [4] |
| Adjuvant-Induced Arthritis (Rat) | Collagen/Cartilage Markers | Dose-dependent reduction | 10 and 20 mg/kg/day | [4] |
| TNBS-Induced Colitis (Mice) | MPO, MDA, NO levels | Significant reduction | 100 and 200 mg/kg | [11] |
| TNBS-Induced Colitis (Mice) | CAT, SOD, GSH levels | Restoration to normal levels | 100 and 200 mg/kg | [11] |
| Stress-Induced Ulcers (Rat) | Ulcer Inhibition | 50% and 74% inhibition | 10 and 20 mg/kg b.w. | [10][12] |
Experimental Protocols
Reproducibility is critical in drug development. This section details the methodologies for key preclinical assays used to evaluate this compound's anti-inflammatory properties.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-established model for evaluating acute anti-inflammatory activity.[13]
-
Animals: Male Wistar rats (150-200g) are typically used. Animals are fasted overnight with free access to water before the experiment.
-
Procedure:
-
Animals are divided into groups: a control group, a standard drug group (e.g., Diclofenac Sodium), and this compound-treated groups at various doses.
-
The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.
-
This compound or the standard drug is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The control group receives the vehicle.
-
0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw to induce inflammation.
-
Paw volume is measured again at specific time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
LPS-Induced Inflammation in RAW 264.7 Macrophages
This in vitro model is used to assess the effect of compounds on inflammatory mediator production at the cellular level.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Procedure (for Nitric Oxide Assay):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various non-toxic concentrations of this compound (determined by a prior cytotoxicity assay like MTT). Cells are pre-treated for 1-2 hours.
-
Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells. A control group without LPS and a group with only LPS are included.
-
After 24 hours of incubation, the cell culture supernatant is collected.
-
Nitrite concentration in the supernatant, an indicator of NO production, is measured using the Griess reagent system. Absorbance is read at 540 nm.
-
-
Data Analysis: A standard curve using sodium nitrite is generated to quantify the nitrite concentration. The percentage inhibition of NO production by this compound is calculated relative to the LPS-only treated group. Similar protocols can be followed for measuring cytokines (TNF-α, IL-6) using ELISA kits.[14]
Adjuvant-Induced Arthritis (AIA) in Rats
This model is used to study the chronic inflammatory processes involved in rheumatoid arthritis.
-
Animals: Lewis or Wistar rats are commonly used.
-
Procedure:
-
Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) into the sub-plantar region of the right hind paw.
-
This compound treatment (e.g., 10 and 20 mg/kg/day, p.o.) is typically initiated on the day of adjuvant injection and continued for a period of 14-28 days.[4]
-
Disease progression is monitored by measuring paw volume and assigning an arthritis score based on the severity of erythema and swelling in the joints.
-
At the end of the study, blood is collected for serum analysis of inflammatory markers (e.g., TNF-α, lysosomal enzymes) and markers of cartilage/collagen breakdown (e.g., glucosamine, hydroxyproline).[4]
-
Ankle joints are collected for radiographic and histopathological analysis to assess joint damage and cellular infiltration.
-
-
Data Analysis: Parameters from the this compound-treated groups are compared with the arthritic control group to determine the compound's efficacy in reducing the severity of the disease.
Conclusion and Future Directions
The evidence strongly supports the anti-inflammatory potential of this compound, mediated through its inhibitory effects on the NF-κB and TLR4 signaling pathways, and the subsequent reduction in pro-inflammatory mediators like TNF-α, NO, and ROS.[4][5] The quantitative data from various preclinical models demonstrate a consistent and dose-dependent therapeutic effect in both acute and chronic inflammation scenarios.[4][11]
Future research should focus on:
-
Bioavailability and Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for clinical translation.
-
Target Specificity: Elucidating the precise molecular binding sites and interactions within the inflammatory cascades (e.g., direct inhibition of IKK) will refine its mechanism of action.
-
Clinical Trials: Given its strong preclinical efficacy and low toxicity profile, well-designed clinical trials are warranted to evaluate its safety and effectiveness in human inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.[2][11]
-
Synergistic Formulations: Investigating this compound in combination with other anti-inflammatory agents could lead to more potent therapeutic strategies with potentially lower side effects.
References
- 1. Synthesis, characterization and anti-inflammatory properties of this compound (Pongamia pinnata seed) and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpp.com [ijpp.com]
- 4. Prevention of arthritis markers in experimental animal and inflammation signalling in macrophage by this compound isolated from Pongamia pinnata seed extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. phcogj.com [phcogj.com]
- 8. Pongapin and this compound, furanoflavanoids of Pongamia pinnata, induce G2/M arrest and apoptosis in cervical cancer cells by differential reactive oxygen species modulation, DNA damage, and nuclear factor kappa-light-chain-enhancer of activated B cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gastroprotective Properties of this compound from Karanja (Pongamia pinnata) Seeds; Role as Antioxidant and H+, K+-ATPase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of this compound on 2,4,6-trinitrobenzenesulfonic acid-induced colitis in Balb/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gastroprotective Properties of this compound from Karanja (Pongamia pinnata) Seeds; Role as Antioxidant and H, K-ATPase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Natural Abundance and Analysis of Karanjin in Millettia pinnata: A Technical Guide
This technical guide provides a comprehensive overview of the natural abundance of Karanjin, a significant furanoflavonoid, across various parts of the Millettia pinnata (L.) Pierre tree. It is intended for researchers, scientists, and professionals in drug development who are interested in the extraction, quantification, and analysis of this bioactive compound. This document synthesizes quantitative data from multiple studies, details established experimental protocols, and provides visual workflows for key analytical processes.
Quantitative Abundance of this compound
This compound is distributed throughout the Millettia pinnata plant, with the highest concentrations typically found in the seeds.[1] The concentration can vary based on genetic factors, environmental conditions, and the extraction and analytical methods employed. The following table summarizes the reported quantitative data for this compound content in different parts of the plant.
| Plant Part | This compound Concentration (% w/w) | Method of Analysis | Notes |
| Seeds (Kernels) | 0.06% - 0.08% | HPLC | Analysis performed on the kernel of the seed.[2] |
| Seeds (Whole) | 8.33% | HPLC | Achieved under optimized Ultrasound-Assisted Extraction (UAE) conditions.[3] |
| Seed Cake (Raw Expeller) | ~0.19% | HPLC | Represents the concentration in the cake after initial oil extraction.[4] |
| Leaves | 0.2% - 0.35% | HPLC | Demonstrates a significant presence of this compound in the foliage.[5] |
| Stem Bark | Present and Quantified | HPTLC | Methods for quantification have been developed, confirming its presence.[6][7] |
| Roots | Present | Not Quantified | This compound has been successfully isolated from the roots, but quantitative data is not extensively reported.[1] |
Experimental Protocols
Detailed and validated methodologies are crucial for the accurate quantification and isolation of this compound. The following sections describe standardized protocols derived from multiple research studies for extraction and High-Performance Liquid Chromatography (HPLC) analysis.
Extraction and Isolation of this compound from Seeds
This protocol outlines a common method for extracting this compound from Millettia pinnata seed oil, followed by isolation through crystallization.
Materials and Reagents:
-
Millettia pinnata seed oil
-
Methanol
-
Petroleum ether
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Liquid-Liquid Extraction: Perform a liquid-liquid extraction of the seed oil with methanol at a ratio of 1:2 (v/v).[8] Repeat this extraction three times to ensure maximum recovery of polar compounds, including this compound.[8]
-
Concentration: Pool the methanol fractions and concentrate the extract using a rotary evaporator at a temperature of 50°C under reduced pressure.[2]
-
Solvent Partitioning: Partition the concentrated methanol extract with petroleum ether to remove residual non-polar compounds and oils.[1]
-
Crystallization: Allow the methanol extract to stand for 48 hours. Two layers will appear.[8] Separate the lower, dark brown oil layer.
-
Precipitation and Washing: A yellowish oily precipitate will form from the oil layer. Wash this precipitate twice with petroleum ether to remove any remaining oil.[8]
-
Recrystallization: Dry the precipitate and dissolve it in a minimal amount of fresh methanol. Allow the solution to stand at a freezing temperature for 2-3 weeks to facilitate the crystallization of pure this compound.[8]
-
Final Product: The resulting white, needle-shaped crystals are isolated this compound.[8] The purity can be confirmed via HPLC, with reported purities as high as 98-99.6%.[1][2]
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for quantifying this compound in plant extracts.[5][9]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol, water, and acetic acid in the ratio of 85:13.5:1.5 (v/v).[1][5]
-
Injection Volume: 20 µL.[10]
Procedure:
-
Standard Preparation: Prepare a stock solution of pure this compound standard in HPLC-grade methanol. From this stock, create a series of standard solutions of known concentrations (e.g., 10-100 µg/mL) to generate a calibration curve.[2][5]
-
Sample Preparation: Accurately weigh the dried plant extract and dissolve it in methanol to achieve a known final concentration (e.g., 1 mg/mL).[10]
-
Filtration: Filter both the standard and sample solutions through a 0.2 or 0.45 µm membrane syringe filter to remove any particulate matter before injection.[2][10]
-
Analysis: Inject the standard solutions into the HPLC system to establish the calibration curve (peak area vs. concentration). The correlation coefficient (r²) should be >0.997 for good linearity.[5][11]
-
Quantification: Inject the prepared sample solutions. Identify the this compound peak based on the retention time of the standard. Calculate the concentration of this compound in the sample by comparing its peak area to the linear regression equation derived from the calibration curve.[10]
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols for this compound analysis.
Caption: A flowchart illustrating the general steps for the extraction and isolation of this compound.
Caption: A workflow diagram for the quantification of this compound using High-Performance Liquid Chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. kjar.spu.edu.iq [kjar.spu.edu.iq]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. animbiosci.org [animbiosci.org]
- 5. Development and Validation of an HPLC Method for this compound in Pongamia pinnata linn. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phytochemical analysis, isolation and quantitative estimation of this compound in the stem bark of Millettia pinnata by a validated high-performance thin-layer chromatography method | Semantic Scholar [semanticscholar.org]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. phcog.com [phcog.com]
- 11. semanticscholar.org [semanticscholar.org]
Karanjin: A Furanoflavonoid for the Therapeutic Intervention of Metabolic Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract: Metabolic disorders, including type 2 diabetes and obesity, represent a significant global health challenge, necessitating the exploration of novel therapeutic agents. Karanjin, a furanoflavonoid isolated from the seeds of the Pongamia pinnata tree, has emerged as a promising candidate due to its multifaceted pharmacological activities.[1][2] This document provides a comprehensive technical overview of the current research on this compound's potential for treating metabolic disorders. It details its mechanisms of action, summarizes quantitative data from key preclinical studies, outlines experimental methodologies, and visualizes critical pathways and workflows. The evidence presented herein highlights this compound's ability to modulate key signaling pathways involved in glucose and lipid metabolism, suggesting its potential for further development as a therapeutic agent.
Introduction
This compound is a bioactive furanoflavonoid recognized for a variety of therapeutic properties, including anti-inflammatory, antioxidant, and anti-hyperglycemic effects.[1] Its potential in managing metabolic disorders stems from its ability to influence multiple biological targets, offering a holistic approach to treatment.[1][3] Computational and preclinical studies have demonstrated that this compound interacts with several receptors and enzymes crucial for metabolic regulation, positioning it as a compelling molecule for drug discovery and development.[1][2] This guide synthesizes the existing scientific literature to provide a detailed resource for researchers.
Mechanism of Action in Metabolic Regulation
This compound exerts its metabolic effects through several key mechanisms, primarily centered around improving insulin sensitivity, enhancing glucose uptake, and exerting anti-inflammatory effects.
Enhancement of Insulin Signaling and Glucose Uptake
A primary mechanism for this compound's anti-hyperglycemic effect is its ability to enhance glucose uptake in peripheral tissues, particularly skeletal muscle.[4] This action is mediated through two distinct but complementary pathways:
-
AMP-Activated Protein Kinase (AMPK) Activation: this compound treatment in L6 myotubes leads to the activation of AMPK, a critical energy sensor in cells.[4][5] Activated AMPK promotes the translocation of Glucose Transporter Type 4 (GLUT4) from intracellular vesicles to the plasma membrane, thereby facilitating glucose entry into the cell.[4] This process is independent of the conventional insulin-stimulated PI3K/AKT pathway.[4]
-
Inhibition of Protein Tyrosine Phosphatase 1B (PTP-1B): PTP-1B is a negative regulator of the insulin signaling pathway. By inhibiting PTP-1B, this compound helps to maintain the phosphorylation status of the insulin receptor and its substrates, leading to improved insulin sensitivity and reduced insulin resistance.[1][6][7]
Anti-inflammatory Effects
Chronic low-grade inflammation is a hallmark of metabolic disorders. This compound has demonstrated significant anti-inflammatory properties. It can inhibit the nuclear translocation of NF-κB, a key transcription factor that governs the expression of pro-inflammatory cytokines like TNF-α.[8] By suppressing NF-κB signaling, this compound reduces the production of inflammatory mediators, which can contribute to improving insulin resistance.[8][9]
Potential Anti-Obesity Effects
Emerging research suggests this compound may also play a role in combating obesity. One proposed mechanism is the inhibition of pancreatic lipase, a key enzyme responsible for the digestion of dietary triglycerides.[10] By inhibiting this enzyme, this compound could reduce fat absorption, thereby contributing to weight management. Further in-vivo studies are planned to explore this potential.[10]
Quantitative Data from Preclinical Studies
The therapeutic potential of this compound is supported by quantitative data from various preclinical models.
Table 1: In Vivo Anti-hyperglycemic and Anti-lipidemic Effects
| Animal Model | Compound/Dose | Duration | Key Outcomes | Reference |
| Streptozotocin-induced diabetic rats | This compound (50 mg/kg) | Single dose | 11.7% reduction in blood glucose after 6 hours. | [7] |
| Streptozotocin-induced diabetic rats | This compound (100 mg/kg) | Single dose | 20.7% reduction in blood glucose after 6 hours. | [7] |
| Type 2 diabetic db/db mice | This compound (100 mg/kg) | 10 days | 30.6% reduction in blood glucose. | [7] |
| Alloxan-induced diabetic rats | This compound | - | Significant reduction in blood glucose, comparable to glibenclamide. |
Table 2: In Vitro and In Silico Findings
| Model/Target | Method | Key Findings | Reference |
| L6-GLUT4myc myotubes | Glucose Uptake Assay | Concentration-dependent increase in glucose uptake and GLUT4 translocation. | [4] |
| Protein Tyrosine Phosphatase-1B (PTP-1B) | Enzyme Inhibition Assay | Significant inhibitory effect. | [7] |
| Pancreatic alpha-amylase (3L2M) | Molecular Docking | Strong binding energy of -9.1 kcal/mol. | [2] |
| Soy Lipoxygenase-1 (LOX-1) | Enzyme Inhibition Assay | IC50 = 65.4 µM (for Karanja ketone oxime derivative). | [11] |
Table 3: Toxicity Profile
| Animal Model | Dose | Duration | Observation | Reference |
| Rats | 20 mg/kg b.w. (oral) | 14 days | No lethal effects or adverse effects on major organs observed. | [12] |
| Human cervical cancer (HeLa) and mouse fibroblast (L929) cells | Up to 200 µM | - | Exhibited low toxicity. | [13][14] |
Note: Despite preclinical safety, this compound is banned for use as a pesticide in food production in Europe due to potential health risks upon direct consumption, including skin irritation and possible liver toxicity with long-term exposure.[15] This underscores the need for rigorous safety and toxicological evaluation for its development as a pharmaceutical agent.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in key this compound studies.
In Vitro Glucose Uptake and GLUT4 Translocation Assay
-
Cell Line: L6 muscle cells stably expressing c-myc-tagged GLUT4 (L6-GLUT4myc myotubes).[4]
-
Methodology:
-
Differentiated L6 myotubes are serum-starved for 3 hours.
-
Cells are treated with varying concentrations of this compound for a specified duration (e.g., 1 hour). Insulin may be used as a positive control.
-
To assess GLUT4 translocation, the amount of GLUT4myc at the cell surface is quantified using an antibody-coupled colorimetric assay.
-
To measure glucose uptake, cells are incubated with 2-deoxy-D-[³H]glucose.
-
The reaction is terminated, cells are lysed, and intracellular radioactivity is measured using a scintillation counter.[4]
-
-
Pathway Analysis: To determine the signaling pathway, specific inhibitors are used. For instance, wortmannin is used to inhibit PI-3-Kinase to test for AKT-dependency. Western blotting is performed on cell lysates to measure the phosphorylation status of key proteins like AMPK and AKT.[4]
In Vivo Anti-hyperglycemic Activity in Rodent Models
-
Animal Models:
-
Chemically-Induced Diabetes: Streptozotocin (STZ) or Alloxan is administered to rats (e.g., Sprague-Dawley) to induce hyperglycemia by destroying pancreatic β-cells.[6][7]
-
Genetic Diabetes Model: Type 2 diabetic db/db mice, which have a mutation in the leptin receptor gene, are used as a model for hyperglycemia, hyperinsulinemia, and insulin resistance.[7][16]
-
-
Methodology:
-
Induction: Diabetes is induced and confirmed by measuring fasting blood glucose levels.
-
Grouping: Animals are randomly divided into groups: Normal Control, Diabetic Control, this compound-treated (at various doses, e.g., 50, 100 mg/kg), and Positive Control (e.g., Metformin or Glibenclamide).
-
Administration: this compound is administered orally (p.o.) daily for the study duration (e.g., 10 days).[6][7]
-
Monitoring: Body weight and blood glucose are monitored regularly.
-
Terminal Analysis: At the end of the study, blood is collected for analysis of serum insulin, triglycerides, total cholesterol, and other relevant biochemical parameters. Organs may be harvested for histopathological examination.
-
Future Directions and Conclusion
The accumulated evidence strongly supports the potential of this compound as a therapeutic agent for metabolic disorders.[1][2] Its unique, multi-target mechanism of action—combining AMPK activation, PTP-1B inhibition, and anti-inflammatory effects—makes it an attractive candidate for addressing the complex pathophysiology of diseases like type 2 diabetes.
Future research should focus on:
-
Clinical Trials: Validating the preclinical findings in human subjects to establish efficacy and safety is a critical next step.[1][2]
-
Pharmacokinetics and Bioavailability: Further studies are needed to optimize the delivery of this compound, potentially through nanoencapsulation, to improve its bioavailability and target-specific action.[1][2]
-
Structural Modifications: Medicinal chemistry approaches could be employed to synthesize this compound derivatives with enhanced potency, selectivity, and improved safety profiles.[1][11]
-
Combination Therapies: Investigating the synergistic effects of this compound with existing metabolic drugs could lead to more effective treatment regimens.[1]
References
- 1. Multireceptor Analysis for Evaluating the Antidiabetic Efficacy of this compound: A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multireceptor Analysis for Evaluating the Antidiabetic Efficacy of this compound: A Computational Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. This compound from Pongamia pinnata induces GLUT4 translocation in skeletal muscle cells in a phosphatidylinositol-3-kinase-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMP-activated protein kinase signaling in metabolic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of pongamol and this compound as lead compounds with antihyperglycemic activity from Pongamia pinnata fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prevention of arthritis markers in experimental animal and inflammation signalling in macrophage by this compound isolated from Pongamia pinnata seed extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research.monash.edu [research.monash.edu]
- 11. Synthesis, characterization and anti-inflammatory properties of this compound (Pongamia pinnata seed) and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gastroprotective Properties of this compound from Karanja (Pongamia pinnata) Seeds; Role as Antioxidant and H+, K+-ATPase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemical and toxicological investigation of this compound, a bio-pesticide isolated from Pongamia seed oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. iComplai - the AI-powered food safety intelligence platform [icomplai.com]
- 16. longdom.org [longdom.org]
Methodological & Application
Application Notes: High-Yield Isolation of Karanjin from Pongamia pinnata Seeds
Introduction
Karanjin (C₁₈H₁₂O₄) is a furanoflavonoid and the primary bioactive compound found in the seeds of the Pongamia pinnata tree, also known as Karanja or Indian beech.[1][2] This molecule has garnered significant interest from the pharmaceutical and agrochemical industries due to its wide range of pharmacological properties, including anti-inflammatory, anti-ulcerogenic, antioxidant, and hypoglycemic effects.[1] Furthermore, this compound has demonstrated insecticidal and pesticidal activities.[1][3] Given its therapeutic and commercial potential, the development of efficient and high-yield methods for its isolation and purification is of critical importance for researchers, scientists, and drug development professionals.
Pongamia pinnata seeds are a rich source of oil (33-36%) and flavonoids (5-6%).[4] Various methods have been developed for the extraction and isolation of this compound, ranging from traditional solvent extraction to more advanced techniques like ultrasound-assisted extraction (UAE). The choice of method often depends on the desired yield, purity, scalability, and economic feasibility.
This document provides detailed protocols for high-yield isolation of this compound from Pongamia pinnata seeds, summarizes quantitative data from various extraction techniques, and includes workflows for laboratory and potential scale-up operations.
Data Presentation: Comparison of this compound Isolation Methods
The following tables summarize quantitative data from different studies on the isolation of this compound, providing a comparative overview of their efficiency.
Table 1: this compound Yield from Various Extraction Techniques
| Extraction Technique | Solvent(s) | Starting Material | Yield | Purity | Reference |
| Liquid-Liquid Extraction & Recrystallization | Methanol, Acetone | Karanja Seed Oil | 2.5 g / L of oil | Crystalline | [4] |
| Liquid-Liquid Extraction, Partitioning & Crystallization | Methanol, Petroleum Ether | Karanja Seed Oil | Not specified | 98% | [1] |
| Ultrasound-Assisted Extraction (Optimized) | Methanol | P. pinnata Seeds | 8.33% w/w | Not specified | [5] |
| Soxhlet Extraction | Methanol | P. pinnata Seeds | 6.47% w/w | Not specified | [5] |
| Reflux Extraction | Methanol | P. pinnata Seeds | 6.14% w/w | Not specified | [5] |
| Maceration | Methanol | P. pinnata Seeds | 5.73% w/w | Not specified | [5] |
| Soxhlet Extraction | Petroleum Ether | Karanj Seed Cake | 0.18% (from 0.19% initial) | Not specified | [6] |
Table 2: Analytical Parameters for this compound Identification
| Analytical Method | Parameters | Observed Value | Reference |
| Melting Point | 157-159 °C | [4] | |
| Thin Layer Chromatography (TLC) | Mobile Phase: Toluene:Ethyl Acetate (7:3) | Rf Value: 0.3 | [4] |
| UV-Vis Spectroscopy | Solvent: Methanol | λmax: 260 nm, 304 nm | [4] |
| High-Performance Liquid Chromatography (HPLC) | Mobile Phase: Methanol:Water (80:20 v/v) | Retention Time: ~7.7 min | [5] |
| High-Performance Liquid Chromatography (HPLC) | Mobile Phase: Methanol:Water:Acetic Acid (85:13.5:1.5 v/v/v) | Detection Wavelength: 300 nm | [1] |
| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z 293 | [1][2] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflows for this compound isolation.
Caption: Workflow for this compound isolation from seeds via oil extraction.
Caption: Direct extraction workflows for this compound from powdered seeds.
Experimental Protocols
Protocol 1: High-Yield Isolation from Karanja Seed Oil
This protocol is adapted from a method that avoids column chromatography, aiming for higher yields suitable for larger batches.[4] It focuses on liquid-liquid extraction followed by crystallization.
Materials and Equipment:
-
Karanja (Pongamia pinnata) seed oil
-
Methanol (reagent grade)
-
Petroleum ether (40-60 °C)
-
Acetone (reagent grade)
-
Separatory funnel (2 L or appropriate size)
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Filtration apparatus (Buchner funnel, filter paper)
-
Refrigerator/Freezer
-
Analytical balance
Methodology:
-
Liquid-Liquid Extraction:
-
In a large separatory funnel, mix Karanja seed oil with methanol in a 1:2 (v/v) ratio (e.g., 500 mL of oil with 1 L of methanol).
-
Shake the funnel vigorously for 10-15 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely. The lower layer is the methanol extract.
-
Drain the lower methanolic layer into a collection flask.
-
Repeat the extraction of the oil layer two more times with fresh methanol.
-
Pool all the methanol fractions.
-
-
Concentration and Initial Precipitation:
-
Concentrate the pooled methanol extract using a rotary evaporator at 40-50 °C until the volume is significantly reduced.
-
Transfer the concentrated extract to a beaker and allow it to stand undisturbed for 48 hours. Two layers will form.
-
Carefully separate the lower, dark brown oily layer. A yellowish oily precipitate will be present.
-
-
Washing and Crude Isolation:
-
Wash the yellowish precipitate twice with petroleum ether to remove residual oil. Decant the petroleum ether after each wash.
-
Dry the precipitate to obtain crude this compound.
-
Dissolve the dried precipitate in a sufficient quantity of methanol.
-
Store the methanolic solution at freezing temperatures (e.g., -20 °C) for 2-3 weeks. The product will slowly crystallize and settle.
-
-
Purification by Recrystallization:
-
Collect the settled crystals by filtration.
-
Dissolve the collected crystals in a minimal amount of hot acetone.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then place it in a freezer overnight to induce crystallization.
-
Collect the resulting white, needle-shaped crystals of pure this compound by filtration and dry them under vacuum.
-
Protocol 2: Optimized Ultrasound-Assisted Extraction (UAE) from Seeds
This protocol is based on an optimized method for rapid and efficient extraction of this compound directly from the seeds.[5]
Materials and Equipment:
-
Pongamia pinnata seeds, dried and powdered
-
Methanol (HPLC grade)
-
Ultrasonic bath or probe sonicator
-
Shaker or magnetic stirrer
-
Centrifuge
-
Rotary evaporator
-
HPLC system for quantification
Methodology:
-
Sample Preparation:
-
Grind the dried Pongamia pinnata seeds into a fine powder (e.g., 40-60 mesh).
-
-
Ultrasound-Assisted Extraction:
-
Weigh a precise amount of the powdered seed material (e.g., 10 g).
-
Place the powder in an Erlenmeyer flask.
-
Add methanol according to the optimized solvent-to-drug ratio of approximately 86:1 (v/w) (e.g., 860 mL of methanol for 10 g of powder).
-
Place the flask in an ultrasonic bath set to the optimized temperature of approximately 58 °C.
-
Sonicate for the optimized duration of about 25 minutes.
-
-
Isolation of Crude Extract:
-
After sonication, filter the mixture through Whatman No. 1 filter paper to separate the solid residue.
-
Wash the residue with a small amount of fresh methanol to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate them using a rotary evaporator under reduced pressure to obtain the crude extract.
-
-
Purification and Quantification:
-
The crude extract can be further purified using the recrystallization steps outlined in Protocol 1 (Step 4).
-
For quantification, dissolve a known weight of the crude extract in methanol to a specific concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.2 µm syringe filter.
-
Analyze the sample using a validated HPLC method (e.g., C18 column, mobile phase of methanol:water 80:20, detection at 260 nm) to determine the percentage yield of this compound.[5]
-
Concluding Remarks
The protocols described provide robust and high-yield methods for the isolation of this compound from Pongamia pinnata seeds. The choice between extracting from the oil or directly from the powdered seeds will depend on the available starting material and processing capabilities. Protocol 1 is well-suited for processing large volumes of Karanja oil and avoids chromatographic losses, making it scalable. Protocol 2, utilizing UAE, offers a rapid and highly efficient method for direct extraction from the seeds, which is ideal for laboratory-scale research and process optimization studies. For all protocols, the identity and purity of the final product should be confirmed using standard analytical techniques such as TLC, HPLC, melting point determination, and spectroscopic methods.
References
Application Note: HPLC Method for the Quantification of Karanjin in Pongamia pinnata Leaf Extracts
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a rapid, specific, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Karanjin from the leaf extracts of Pongamia pinnata. This compound, a furanoflavonoid, is a major bioactive constituent of the plant and is recognized for its various pharmacological activities.[1] This protocol provides a reliable and reproducible method for quality control and standardization of P. pinnata leaf extracts, utilizing a C18 column with isocratic elution and UV detection. The method has been validated for accuracy, precision, and linearity.[2]
Introduction
Pongamia pinnata (Karanja) is a medicinal plant used extensively in traditional medicine systems.[1] Its leaves are reported to have antiviral, anti-inflammatory, and antihyperglycemic properties, which are largely attributed to the presence of flavonoids, primarily this compound.[1] Chemically, this compound (C₁₈H₁₂O₄) is a furanoflavonoid.[3][4] Given its therapeutic potential, a standardized and validated analytical method is crucial for ensuring the quality and consistency of herbal preparations and for facilitating drug development research. This document provides a comprehensive protocol for the extraction and subsequent quantification of this compound in leaf extracts using HPLC.
Figure 1: Chemical structure schematic of this compound.
Experimental Protocols
Materials and Reagents
-
This compound Standard: Reference grade (purity ≥98%).
-
Solvents: HPLC grade Methanol, Acetic Acid, and ultrapure Water.
-
Plant Material: Authenticated, dried leaf powder of Pongamia pinnata.[1]
-
Filters: 0.45 μm membrane filters for solvent and sample filtration.[1]
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a UV/Vis detector. The parameters outlined below have been optimized for the efficient separation and quantification of this compound.[1]
| Parameter | Specification |
| HPLC Column | C18 Reverse-Phase (250 x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Methanol : Water : Acetic Acid (85 : 13.5 : 1.5, v/v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 300 nm |
| Column Temperature | Ambient |
| Run Time | ~10 minutes |
| Typical Retention Time | ~6.5 minutes[1] |
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with HPLC grade methanol.[1]
-
Calibration Standards: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations in the range of 10-100 µg/mL.[1]
-
Filter all standard solutions through a 0.45 µm filter before injection.
Sample Preparation (Leaf Extract)
The following protocol is for the efficient extraction of this compound from dried leaf material.
-
Soxhlet Extraction: Accurately weigh 5 g of dried P. pinnata leaf powder and place it in a thimble.[1]
-
Extract the powder with HPLC grade methanol using a Soxhlet apparatus for 24 hours.[1]
-
Stock Sample Solution: After extraction, allow the solution to cool and filter it. Transfer the filtrate to a 100 mL volumetric flask and make up the volume with methanol.[1]
-
Final Sample Solution: Transfer 1 mL of the stock sample solution to a 10 mL volumetric flask and dilute to the mark with methanol.[1]
-
Filter the final solution through a 0.45 µm filter prior to HPLC analysis.
Figure 2: Experimental workflow for this compound quantification.
Method Validation Data
The described HPLC method has been validated for specificity, linearity, precision, accuracy, and sensitivity. The results demonstrate that the method is reliable and reproducible for the intended application.[1][2]
Linearity, LOD, and LOQ
The linearity of the method was established by constructing a calibration curve from the standard solutions. The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the signal-to-noise ratio.
| Parameter | Result |
| Linearity Range | 10 - 100 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.997[1][2] |
| Regression Equation | y = 12221x + 10828[1] |
| Limit of Detection (LOD) | 4.35 µg/mL[1][2][5] |
| Limit of Quantification (LOQ) | 16.56 µg/mL[1][2][5] |
Precision and Accuracy
Precision was evaluated by analyzing replicate injections on the same day (intra-day) and on different days (inter-day). Accuracy was determined through recovery studies.
| Parameter | Result |
| Intra-day Precision (%RSD) | < 1.24%[1][2] |
| Inter-day Precision (%RSD) | < 1.24%[1][2] |
| Accuracy (Recovery) | 95.05% - 101.05%[1][2][5] |
Results and Conclusion
Using this method, the amount of this compound in Pongamia pinnata leaf samples has been found to be in the range of 0.2% to 0.35%.[1] The chromatographic peak for this compound is well-resolved with a retention time of approximately 6.5 minutes, demonstrating the specificity of the method.[1]
The established HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in P. pinnata leaf extracts.[1] It is suitable for routine quality control analysis, standardization of herbal formulations, and supporting further research in phytochemistry and drug development.
References
- 1. Development and Validation of an HPLC Method for this compound in Pongamia pinnata linn. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. This compound Reagent|Furanoflavonoid for Research [benchchem.com]
- 4. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: Ultrasound-Assisted Extraction of Karanjin from Seed Cake
Introduction
Karanjin is a furanoflavonoid found in the seeds of the Pongamia pinnata tree, also known as Karanja. This bioactive compound exhibits a range of pharmacological activities, including insecticidal, anti-inflammatory, and anti-ulcerogenic properties, making it a compound of significant interest in drug development and biopesticide formulation.[1][2] The deoiled seed cake, a byproduct of oil extraction, remains a potent source of this compound.[3] Ultrasound-Assisted Extraction (UAE) has emerged as a highly efficient, energy-saving, and rapid green technology for extracting this compound compared to conventional methods like Soxhlet extraction.[4][5] This document provides detailed application notes and protocols for the optimized extraction of this compound from seed cake using UAE.
Principle of Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves (typically 20–100 kHz) to enhance the extraction process.[6] The primary mechanism is acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in the solvent. This collapse generates intense local heating, high pressure, and powerful shockwaves and liquid jets.[7] These physical forces create microfractures on the surface of the plant material, disrupt cell walls, and increase the penetration of the solvent into the matrix, thereby accelerating mass transfer and significantly improving extraction efficiency.[4][7]
Key Parameters for Optimization
The efficiency of this compound extraction via UAE is influenced by several critical parameters that can be optimized to maximize yield and purity.
-
Solvent Selection: The choice of solvent is crucial and depends on the polarity of the target compound. For this compound, methanol has been identified as the most efficient solvent, yielding higher quantities compared to acetone, chloroform, and petroleum ether.[5] Dimethyl carbonate (DMC) has also been shown to be effective for extracting this compound from expelled cake.[3][8]
-
Temperature: Temperature can have a dual effect. While moderately elevated temperatures can increase solvent diffusion and solubility, excessively high temperatures may lead to the degradation of thermolabile compounds like this compound.[4] One study identified an optimal extraction temperature of 57.85°C.[5]
-
Extraction Time: UAE significantly reduces extraction time compared to conventional methods. While a Soxhlet extraction may require 24 hours, UAE can achieve a higher yield in as little as 30 minutes.[4] An optimized extraction time of approximately 25.5 minutes has been reported.[5]
-
Solid-to-Solvent Ratio: A higher solvent-to-material ratio generally enhances the concentration gradient, promoting the diffusion of the solute into the solvent and increasing the extraction yield.[4][7] An optimized ratio of 86.47 mL/g was established in one study for maximizing this compound content.[5]
-
Ultrasonic Power and Frequency: Higher ultrasonic power generally leads to more intense cavitation effects, which can enhance extraction efficiency.[9] However, excessive power can degrade the target compound. The applied acoustic power must be sufficient to overcome the cavitation threshold.[7]
Data Presentation
Table 1: Comparison of Extraction Methods for this compound
This table compares the this compound content extracted using different methods with methanol as the solvent.
| Extraction Method | This compound Content (% w/w) | Reference |
| Ultrasound-Assisted Extraction (UAE) | 7.09 | [5] |
| Soxhlet Extraction | 6.47 | [5] |
| Reflux | 6.14 | [5] |
| Maceration | 5.73 | [5] |
Table 2: Optimized Parameters for Ultrasound-Assisted Extraction of this compound
This table presents the optimized conditions for maximizing this compound yield from P. pinnata seeds using UAE.
| Parameter | Optimal Value | Reference |
| Solvent | Methanol | [5] |
| Extraction Temperature | 57.85°C | [5] |
| Extraction Time | 25.45 min | [5] |
| Solvent-to-Drug Ratio | 86.47 mL/g | [5] |
| Optimized this compound Yield | 8.33% w/w | [5] |
Visualizations
Caption: General workflow for the ultrasound-assisted extraction and analysis of this compound.
Caption: Key parameters influencing the efficiency of Ultrasound-Assisted Extraction (UAE).
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Seed Cake
This protocol is based on the optimized parameters reported for maximizing this compound yield.[5]
1. Materials and Equipment
-
Karanja (Pongamia pinnata) seed cake
-
Methanol (HPLC Grade)
-
Grinder or mill
-
Ultrasonic bath or probe sonicator with temperature control
-
Beaker or extraction vessel
-
Filtration apparatus (e.g., Whatman No. 1 filter paper, vacuum filter) or centrifuge
-
Rotary evaporator
-
Analytical balance
2. Sample Preparation
-
Air-dry the Karanja seed cake to remove excess moisture.
-
Grind the dried cake into a fine powder using a grinder. A smaller particle size increases the surface area available for extraction.
3. Extraction Procedure
-
Weigh a precise amount of the powdered seed cake (e.g., 10 g).
-
Place the powder into an appropriate extraction vessel (e.g., a 1000 mL beaker for a 10 g sample, to accommodate the solvent ratio).
-
Add methanol to the vessel based on the optimized solvent-to-drug ratio (e.g., for 10 g of cake, add 865 mL of methanol).
-
Place the vessel in the ultrasonic bath. Ensure the water level in the bath is adequate to cover the solvent level in the vessel.
-
Set the extraction temperature to 58°C and allow the system to equilibrate.
-
Begin sonication and run for 26 minutes. Monitor the temperature throughout the process to ensure it remains stable.
-
After sonication, remove the vessel from the bath.
4. Post-Extraction Processing
-
Separate the extract from the solid residue by filtration under vacuum or by centrifugation.
-
Collect the supernatant (filtrate). To ensure maximum recovery, the solid residue can be washed with a small volume of fresh methanol, and the washings can be combined with the initial filtrate.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the methanol. This will yield the crude this compound extract.
-
Dry the crude extract completely, weigh it, and store it at -20°C for further analysis.[5]
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the HPLC method for the quantitative analysis of this compound in the extracts.[5][10]
1. Materials and Equipment
-
Crude this compound extract
-
This compound standard (for calibration curve)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size)[5]
-
Syringe filters (0.2 or 0.45 µm)
-
Autosampler vials
2. Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of HPLC grade methanol to obtain a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of dilutions from the stock solution (e.g., 10, 20, 40, 60, 80, 100 µg/mL) using methanol as the diluent.
-
Sample Solution: Accurately weigh 10 mg of the crude this compound extract and dissolve it in 10 mL of HPLC grade methanol to achieve a final concentration of 1 mg/mL.
-
Filter all standard and sample solutions through a 0.2 µm syringe filter into HPLC vials before analysis.[5]
3. HPLC Conditions
4. Analysis and Quantification
-
Inject the prepared standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the extract using the regression equation obtained from the calibration curve.[5] The this compound content is typically expressed as a weight percentage (% w/w) of the initial dried cake material.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. This compound | Apoptosis | AMPK | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Energy-efficient sonochemical extraction of bioactive compound this compound from Pongamia pinnata leaves | Semantic Scholar [semanticscholar.org]
- 5. phcog.com [phcog.com]
- 6. Optimization of ultrasound assisted extraction of anthocyanins from red cabbage using Taguchi design method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. animbiosci.org [animbiosci.org]
Karanjin-Based Topical Formulation for Psoriasis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. Current topical treatments often have limitations, including side effects and variable efficacy. Karanjin, a furanoflavonoid extracted from the seeds of the Pongamia pinnata tree, has demonstrated significant anti-inflammatory, antioxidant, and anti-proliferative properties, making it a promising candidate for the topical treatment of psoriasis.[1][2][3] This document provides detailed application notes and protocols for the development and evaluation of a this compound-based topical formulation for psoriasis. It covers formulation strategies, in vitro efficacy testing, and outlines the key signaling pathways involved in this compound's mechanism of action.
Introduction to this compound for Psoriasis Treatment
This compound has been investigated for various pharmacological activities, including anti-inflammatory and anti-cancer effects.[4][5] In the context of psoriasis, its therapeutic potential stems from its ability to modulate key pathological processes of the disease. Psoriasis is driven by a complex interplay of immune cells and keratinocytes, leading to chronic inflammation and epidermal hyperplasia.[6] Key inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are central to this process, and their signaling pathways, such as Nuclear Factor-kappa B (NF-κB), are critical therapeutic targets.[7][8] this compound has been shown to inhibit the NF-κB signaling pathway and reduce the production of pro-inflammatory cytokines like TNF-α.[9] Furthermore, its ability to scavenge nitric oxide, a molecule implicated in keratinocyte proliferation in psoriasis, further supports its therapeutic potential.[10][11]
Formulation Development of a Topical this compound Product
The lipophilic nature of this compound necessitates a formulation strategy that enhances its solubility and skin permeation to ensure effective delivery to the target site.[12] Two promising approaches are emulgels and liposomal lotions.
This compound-Loaded Emulgel
An emulgel combines the properties of an emulsion and a gel, offering a stable and cosmetically elegant vehicle for topical drug delivery.[1]
Table 1: Optimized this compound Emulgel Formulation and Properties [1]
| Parameter | Value |
| Droplet Size | 110.4 ± 1.56 nm |
| Zeta Potential | -40.9 ± 1.11 mV |
| Entrapment Efficiency | 92.12 ± 2.8% |
| pH | 7.31 |
| Viscosity | 8060 cP |
| In Vitro Release (6 hr) | 95.36% |
| Ex Vivo Permeation (5 hr) | 88% |
This compound-Loaded Liposomal Lotion
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs, improving their stability and skin penetration.[12][13]
Table 2: Optimized this compound Liposomal Formulation and Properties [12][13]
| Parameter | Value |
| Mean Diameter | 195 ± 1.8 nm |
| Polydispersity Index (PDI) | 0.271 ± 0.02 |
| Zeta Potential | -27.0 ± 2.1 mV |
| Entrapment Efficiency (EE) | 61.97 ± 2.5% |
| Ex Vivo Permeation Increase vs. Pure this compound Lotion | 22.44% |
Experimental Protocols
This section provides detailed protocols for the in vitro and in vivo evaluation of a this compound-based topical formulation.
In Vitro Anti-Proliferative Assay on HaCaT Keratinocytes
This protocol assesses the ability of this compound to inhibit the hyperproliferation of keratinocytes, a hallmark of psoriasis. The HaCaT cell line, a spontaneously immortalized human keratinocyte line, is a widely used in vitro model for psoriasis research.[14]
Protocol 1: MTT Assay for Keratinocyte Proliferation
-
Cell Culture: Culture HaCaT cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed 5 x 10³ HaCaT cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) dissolved in a suitable vehicle (e.g., DMSO, ensuring the final concentration does not exceed 0.1%). Include a vehicle-only control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
In Vitro Anti-Inflammatory Assays
These protocols evaluate this compound's ability to suppress the inflammatory response in cellular models relevant to psoriasis.
Protocol 2: Nitric Oxide (NO) Scavenging Assay [10]
-
Reaction Mixture: Prepare a reaction mixture containing sodium nitroprusside (10 mM) in phosphate-buffered saline (PBS).
-
Treatment: Add various concentrations of this compound to the reaction mixture.
-
Incubation: Incubate the samples at 25°C for 150 minutes.
-
Griess Reagent: After incubation, add an equal volume of Griess reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2% H3PO4).
-
Absorbance Measurement: Measure the absorbance at 546 nm. Ascorbic acid can be used as a positive control.
-
Data Analysis: Calculate the percentage of NO scavenging activity. This compound has been shown to have a high NO scavenging activity of 95.60%.[10]
Protocol 3: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA [7][15]
-
Cell Culture and Stimulation: Culture HaCaT cells or peripheral blood mononuclear cells (PBMCs) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL) to induce the production of TNF-α and IL-6.
-
Treatment: Co-treat the cells with various concentrations of the this compound formulation.
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions (commercially available kits).
-
Data Analysis: Quantify the concentration of TNF-α and IL-6 in the supernatants and compare the levels in this compound-treated cells to the LPS-stimulated control.
In Vitro Western Blot for NF-κB Pathway Activation
This protocol determines the effect of this compound on the NF-κB signaling pathway, a key regulator of inflammation in psoriasis.[4]
Protocol 4: Western Blot Analysis of NF-κB p65
-
Cell Culture and Treatment: Culture HaCaT cells and treat them with an inflammatory stimulus (e.g., TNF-α, 10 ng/mL) with or without pre-treatment with this compound for the indicated times.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with a primary antibody against the phosphorylated form of NF-κB p65 (p-p65). Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control like β-actin or total p65 to determine the effect of this compound on NF-κB activation.
In Vivo Evaluation in an Imiquimod-Induced Psoriasis Mouse Model
This animal model is widely used to screen anti-psoriatic drugs as it mimics many of the histopathological and immunological features of human psoriasis.[16][17]
Protocol 5: Imiquimod-Induced Psoriasis-Like Dermatitis in Mice
-
Animal Model: Use BALB/c or C57BL/6 mice.
-
Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin of the mice for 6-8 consecutive days.
-
Treatment: Topically apply the this compound formulation to the inflamed skin daily, starting from the first day of imiquimod application. Include a vehicle control group and a positive control group (e.g., a topical corticosteroid).
-
Psoriasis Area and Severity Index (PASI) Scoring: Score the severity of erythema, scaling, and skin thickness daily on a scale of 0 to 4. The cumulative score represents the PASI score.
-
Histological Analysis: At the end of the experiment, collect skin biopsies for histological analysis (H&E staining) to assess epidermal thickness and inflammatory cell infiltration.
-
Cytokine Analysis: Analyze the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-17, IL-23) in skin homogenates or serum using ELISA or qPCR.[17]
Mechanism of Action and Signaling Pathways
This compound exerts its anti-psoriatic effects by modulating several key signaling pathways involved in inflammation and keratinocyte proliferation.
Caption: this compound's modulation of key psoriasis signaling pathways.
This compound has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammatory gene expression.[9] By doing so, it can reduce the production of key psoriasis-associated cytokines such as TNF-α and IL-6.[7] Furthermore, molecular docking studies suggest that this compound can interact with and potentially inhibit inflammatory cytokines like IL-17 and IL-23, which are pivotal in the pathogenesis of psoriasis.[2][14] The MAPK and JAK-STAT pathways are also implicated in psoriasis, driving keratinocyte proliferation and inflammation.[8][18] While direct evidence of this compound's effect on the JAK-STAT pathway in psoriasis is still emerging, its known anti-inflammatory properties suggest a potential modulatory role.
Caption: Workflow for developing a this compound-based psoriasis treatment.
Safety and Toxicology
Preliminary studies have indicated that this compound has low toxicity. Toxicity studies in rats showed no lethal effects at a dose of 20 mg/kg body weight when administered orally for 14 days. In vitro studies on human cervical cancer cells and normal mouse fibroblast L929 cells also demonstrated low toxicity. However, comprehensive toxicological studies of any new topical formulation are essential to ensure its safety for human use.
Conclusion
This compound presents a promising natural alternative for the topical treatment of psoriasis. Its multifaceted mechanism of action, targeting both inflammation and keratinocyte hyperproliferation, addresses the core pathologies of the disease. The formulation of this compound into advanced delivery systems like emulgels and liposomal lotions can overcome its solubility and permeation challenges, enhancing its therapeutic efficacy. The protocols outlined in this document provide a comprehensive framework for the pre-clinical development and evaluation of a this compound-based topical formulation for psoriasis, paving the way for future clinical investigation.
References
- 1. ijper.org [ijper.org]
- 2. Role of nitric oxide-scavenging activity of this compound and Pongapin in the treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptotic or Antiproliferative Activity of Natural Products against Keratinocytes for the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpb.pharm.or.jp [bpb.pharm.or.jp]
- 5. Natural Product-Derived Compounds Targeting Keratinocytes and Molecular Pathways in Psoriasis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. miR-155 promotes an inflammatory response in HaCaT cells via the IRF2BP2/KLF2/NF-κB pathway in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serum Levels of TNF-α, IFN-γ, IL-6, IL-8, IL-12, IL-17, and IL-18 in Patients With Active Psoriasis and Correlation With Disease Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of p38 MAPK in the Aetiopathogenesis of Psoriasis and Psoriatic Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. content-assets.jci.org [content-assets.jci.org]
- 10. researchgate.net [researchgate.net]
- 11. Role of nitric oxide-scavenging activity of this compound and Pongapin in the treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiproliferative and Anti-Inflammatory Activities of Deprungsith Formulation and Its Bioactive Compounds Against Mild Psoriasis and Potential of Metabolic Herb-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PIN1‑silencing mitigates keratinocyte proliferation and the inflammatory response in psoriasis by activating mitochondrial autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. The involvement of the JAK-STAT signaling pathway in chronic inflammatory skin disease atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Icaritin Inhibits JAK/STAT3 Signaling and Growth of Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Karanjin as a Biopesticide in Agriculture
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Karanjin, a furanoflavonoid extracted from the seeds of the Pongamia pinnata tree, is a promising biopesticide with a broad spectrum of activity against various agricultural pests. Its multifaceted mode of action, coupled with its biodegradability and relatively low toxicity to non-target organisms, makes it a valuable tool for integrated pest management (IPM) programs.[1][2] These application notes provide a comprehensive overview of this compound's efficacy, mechanism of action, and protocols for its evaluation and use in agricultural applications.
Mechanism of Action
This compound exhibits its pesticidal effects through a combination of mechanisms, primarily acting as an insect growth regulator (IGR) and an inhibitor of key metabolic enzymes.
-
Insect Growth Regulation: this compound interferes with the hormonal control of insect development, specifically by disrupting the ecdysone signaling pathway. Ecdysone is a crucial steroid hormone that orchestrates molting and metamorphosis in insects. By halting the effects of ecdysteroids, this compound prevents larvae from successfully molting, leading to developmental arrest and mortality. It also acts as an antifeedant, deterring insects from feeding on treated plants.[1]
-
Enzyme Inhibition: this compound has been shown to interrupt the function of cytochrome P450 in certain insects and mites. Cytochrome P450 monooxygenases are a diverse group of enzymes essential for the detoxification of foreign compounds, including insecticides. By inhibiting these enzymes, this compound can enhance its own toxicity and potentially synergize with other control agents.
The following diagram illustrates the primary modes of action of this compound:
Caption: Mechanism of action of this compound as an insect growth regulator and enzyme inhibitor.
Data Presentation: Efficacy of this compound
The following tables summarize the reported efficacy of this compound and Pongamia oil (which contains this compound) against various insect pests and fungal pathogens.
Table 1: Insecticidal Efficacy of this compound and Pongamia Oil
| Target Pest | Product | Bioassay Method | LC50 Value | Reference |
| Banana Leaf and Fruit Scarring Beetle (Basilepta subcostatum) | Pongamia Oil | Leaf Dip | 2.201% | [3] |
| Mustard Aphid | Not Specified | Not Specified | Not Specified | [3] |
| Spodoptera litura | Methanolic Extract of P. pinnata | Not Specified | 223.5 - 313.4 ppm (LD50) | [3] |
| Red Spider Mite (Tetranychus urticae) | Pongamia Oil Soap Formulation | Field Spray | Not Specified | [3] |
| Whitefly (Bemisia tabaci) | Not Specified | Not Specified | Not Specified | [4] |
| Thrips | Not Specified | Not Specified | Not Specified | [1] |
| Jassids | Not Specified | Not Specified | Not Specified | [1] |
| Scale Insects | Not Specified | Not Specified | Not Specified | [5] |
| Leaf Miners | Not Specified | Not Specified | Not Specified | [5] |
| Caterpillars | Not Specified | Not Specified | Not Specified | [5] |
| Mealybugs | Not Specified | Not Specified | Not Specified | [5] |
Table 2: Antifungal Efficacy of this compound Extracts
| Fungal Pathogen | Extract Type | Efficacy Metric | Result | Reference |
| Aspergillus niger | Methanol Extract | Not Specified | Moderate Inhibition | [6] |
| Fusarium species | Not Specified | MIC | Not Specified | [6] |
| Botrytis species | Not Specified | Not Specified | Not Specified |
Note: The quantitative data for antifungal activity is limited in the reviewed literature. Further research is required to establish specific MIC values for various plant pathogenic fungi.
Experimental Protocols
The following are generalized protocols for evaluating the efficacy of this compound as an insecticide and fungicide. Researchers should adapt these protocols based on the specific target organism and experimental objectives.
Protocol 1: Insecticidal Bioassay - Topical Application
This method is used to determine the direct contact toxicity of this compound to insects.
Materials:
-
This compound of known purity
-
Acetone or other suitable solvent
-
Microsyringe or microapplicator
-
Petri dishes or other suitable containers
-
Rearing cages for test insects
-
Test insects of a uniform age and stage
-
Control solution (solvent only)
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in the chosen solvent. From the stock solution, prepare a series of dilutions to create a range of concentrations for testing.
-
Insect Selection: Select healthy, uniform insects for the assay. Anesthetize the insects briefly with CO2 if necessary to facilitate handling.
-
Topical Application: Using a microsyringe, apply a precise volume (typically 1 µL) of the this compound solution to the dorsal thorax of each insect.[7][8]
-
Control Group: Treat a control group of insects with the solvent only.
-
Incubation: Place the treated insects in clean containers with access to food and water. Maintain the containers under controlled environmental conditions (temperature, humidity, photoperiod) suitable for the test species.
-
Mortality Assessment: Record insect mortality at predetermined time intervals (e.g., 24, 48, 72 hours) after application. An insect is considered dead if it is unable to make a coordinated movement when prodded.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the LC50 (lethal concentration to kill 50% of the population) using probit analysis.
Protocol 2: Antifungal Bioassay - Agar Dilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of this compound against fungal pathogens.
Materials:
-
This compound of known purity
-
Solvent (e.g., DMSO)
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Petri dishes
-
Fungal cultures of the target pathogens
-
Sterile distilled water
-
Spectrophotometer or hemocytometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a small volume of a suitable solvent to create a stock solution.
-
Preparation of Medicated Agar: Autoclave the fungal growth medium and cool it to approximately 45-50°C. Add appropriate volumes of the this compound stock solution to the molten agar to achieve a series of desired final concentrations. Mix well and pour the agar into sterile Petri dishes.
-
Control Plates: Prepare control plates containing the growth medium with the solvent only and plates with no additions.
-
Inoculum Preparation: Grow the fungal pathogen in a suitable liquid or on a solid medium. Prepare a spore suspension or mycelial homogenate in sterile distilled water. Adjust the concentration of the inoculum to a standard level (e.g., 10^5 spores/mL) using a spectrophotometer or hemocytometer.
-
Inoculation: Inoculate the center of each agar plate (both treated and control) with a standard volume (e.g., 10 µL) of the fungal inoculum.
-
Incubation: Incubate the plates at a temperature and for a duration optimal for the growth of the target fungus.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the fungus.
Experimental Workflows and Signaling Pathways
General Experimental Workflow for Biopesticide Evaluation
The following diagram outlines a typical workflow for the evaluation of a new biopesticide like this compound.
Caption: A generalized workflow for the research and development of a biopesticide.
This compound's Disruption of Insect Endocrine Signaling
This diagram illustrates how this compound interferes with the ecdysone signaling pathway, a critical process for insect growth and development.
Caption: Simplified diagram of this compound's interference with the ecdysone signaling pathway in insects.
Safety and Ecotoxicology
This compound is considered to be of low toxicity to mammals.[2] Studies in rats have shown no lethal effects at concentrations of 20 mg/kg body weight when administered orally for 14 days. Furthermore, this compound has been observed to have a very mild inhibitory effect on the growth of microorganisms, suggesting it may not adversely affect beneficial soil microbes.[2] As a biodegradable compound, it is less likely to persist in the environment compared to synthetic pesticides.[1] However, as with any pesticide, appropriate personal protective equipment should be used during handling and application.
Commercial Formulations and Application
This compound is commercially available in various formulations, most commonly as an Emulsifiable Concentrate (EC).[9][10] Technical grade this compound with purities ranging from 20% to 45% is used to produce these formulations, which can have concentrations varying from 1500 ppm to 80000 ppm.[1]
For foliar application, the EC formulation is typically mixed with water and sprayed onto the crop foliage. It is often recommended to be used in conjunction with a surfactant or emulsifier to ensure proper mixing and coverage. One commercially available product, Derisom® EC, is a 2% (20,000 ppm) EC formulation of this compound.[9]
Disclaimer: The information provided in these application notes is for research and development purposes. Always refer to the product label and local regulations for specific application rates and safety precautions.
References
- 1. This compound Technical [ssbiochem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. intech-files.s3.amazonaws.com [intech-files.s3.amazonaws.com]
- 5. This compound [sitem.herts.ac.uk]
- 6. Antimicrobial susceptibility of Fusarium, Aspergillus, and other filamentous fungi isolated from keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AGRI LIFE [agrilife.in]
- 10. tradeindia.com [tradeindia.com]
Karanjin: In Vitro Cell-Based Assays for Anticancer Activity - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Karanjin, a furanoflavonoid predominantly isolated from the seeds of the Pongam tree (Millettia pinnata), has garnered significant interest in oncological research due to its potential anticancer properties. This document provides detailed application notes and standardized protocols for investigating the in vitro anticancer activity of this compound using common cell-based assays. The methodologies outlined herein are intended to guide researchers in assessing its cytotoxic and apoptotic effects on various cancer cell lines.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on cancer cell viability, cell cycle distribution, and apoptosis.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 72 | 4.85 | [1] |
| HepG2 | Hepatocellular Carcinoma | 72 | ~5.0 | [1] |
| HL-60 | Promyelocytic Leukemia | 72 | ~4.0 | [1] |
| HeLa | Cervical Cancer | 48 | Not specified | [2] |
| MDA-MB-231 | Breast Cancer | 48 | Not specified | [3] |
| MDA-MB-468 | Breast Cancer | 48 | Not specified | [3] |
Table 2: Effect of this compound on Cell Cycle Progression in Cancer Cell Lines (72h treatment)
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| A549 | Control | 65.4 ± 2.1 | 25.1 ± 1.5 | 9.5 ± 0.8 | [1] |
| This compound (2.5 µM) | 55.2 ± 1.8 | 20.3 ± 1.2 | 24.5 ± 1.5 | [1] | |
| This compound (5.0 µM) | 48.7 ± 1.5 | 15.8 ± 1.1 | 35.5 ± 1.9 | [1] | |
| HepG2 | Control | 60.2 ± 2.5 | 28.3 ± 1.7 | 11.5 ± 1.0 | [1] |
| This compound (2.5 µM) | 52.1 ± 1.9 | 30.5 ± 1.4 | 17.4 ± 1.2 | [1] | |
| This compound (5.0 µM) | 45.8 ± 1.7 | 32.1 ± 1.5 | 22.1 ± 1.3 | [1] | |
| HL-60 | Control | 55.7 ± 2.3 | 32.8 ± 1.9 | 11.5 ± 0.9 | [1] |
| This compound (2.0 µM) | 48.2 ± 1.8 | 28.1 ± 1.3 | 23.7 ± 1.4 | [1] | |
| This compound (4.0 µM) | 40.1 ± 1.5 | 23.5 ± 1.1 | 36.4 ± 1.8 | [1] | |
| This compound (6.0 µM) | 35.2 ± 1.3 | 20.1 ± 1.0 | 44.7 ± 2.1 | [1] |
Table 3: Induction of Apoptosis by this compound in Cancer Cell Lines (72h treatment)
| Cell Line | Treatment | % Viable Cells | % Early Apoptosis | % Late Apoptosis/Necrosis | Reference |
| A549 | Control | 95.1 ± 1.2 | 2.8 ± 0.3 | 2.1 ± 0.2 | [1] |
| This compound (2.5 µM) | 70.2 ± 2.5 | 15.3 ± 1.1 | 14.5 ± 1.0 | [1] | |
| This compound (5.0 µM) | 45.8 ± 1.9 | 25.7 ± 1.5 | 28.5 ± 1.6 | [1] | |
| HepG2 | Control | 96.2 ± 1.0 | 2.1 ± 0.2 | 1.7 ± 0.1 | [1] |
| This compound (5.0 µM) | 26.3 ± 0.9 | 23.2 ± 0.3 | 48.4 ± 0.9 | [1] | |
| HL-60 | Control | 94.8 ± 1.3 | 3.1 ± 0.4 | 2.1 ± 0.2 | [1] |
| This compound (4.0 µM) | 65.4 ± 2.1 | 18.2 ± 1.2 | 16.4 ± 1.1 | [1] | |
| This compound (6.0 µM) | 40.1 ± 1.8 | 28.7 ± 1.6 | 31.2 ± 1.7 | [1] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Replace the medium in each well with 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound.
Apoptosis Detection: Annexin V-FITC/PI Staining
This protocol describes the detection and quantification of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with various concentrations of this compound for the desired duration. Harvest both adherent and suspension cells. For adherent cells, use trypsinization and collect the cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis: Propidium Iodide Staining
This protocol details the analysis of cell cycle distribution in this compound-treated cells using Propidium Iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cells treated with this compound
-
Phosphate Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Rehydration and RNase Treatment: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.
-
PI Staining: Add PI solution to the cell suspension and incubate for 15 minutes in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified using appropriate software.
Protein Expression Analysis: Western Blotting
This protocol is for the detection of changes in the expression of apoptosis-related proteins in response to this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, p-PI3K, p-Akt, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Workflows and Signaling Pathways
Caption: Workflow for assessing cell viability using the MTT assay.
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Caption: Workflow for cell cycle analysis using Propidium Iodide.
Caption: Proposed signaling pathways of this compound's anticancer activity.
References
Application Notes & Protocols: HPTLC Method for Stability Testing of Karanjin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the development and validation of a stability-indicating High-Performance Thin-Layer Chromatography (HPTLC) method for Karanjin. This compound is a key bioactive furanoflavonoid found in the seeds of the Pongamia pinnata tree, and assessing its stability is crucial for the development of herbal drug formulations. The protocols outlined below are based on established and validated methodologies, ensuring reliability and reproducibility.
Introduction
This compound has demonstrated a range of pharmacological activities.[1][2] The development of a stability-indicating analytical method is essential to ensure the quality, efficacy, and safety of pharmaceutical products containing this compound. HPTLC is a powerful technique for the analysis of herbal compounds due to its simplicity, cost-effectiveness, and ability to perform parallel analysis of multiple samples.[3] This method can effectively separate this compound from its degradation products, allowing for accurate quantification and stability assessment.
HPTLC Method Development and Validation
A robust and validated HPTLC method is the foundation for accurate stability testing. The following parameters have been established for the analysis of this compound.[1][3]
Chromatographic Conditions
Table 1: Optimized HPTLC Method Parameters for this compound Analysis
| Parameter | Specification |
| Stationary Phase | Pre-coated Silica Gel 60 F254 HPTLC plates (20 x 10 cm) |
| Mobile Phase | Toluene : Ethyl Acetate (8:2, v/v)[1][3] |
| Chamber Saturation | 20 minutes with the mobile phase |
| Sample Application | Bandwise application using a Linomat 5 applicator |
| Band Width | 8 mm |
| Application Rate | 150 nL/s |
| Development Mode | Ascending |
| Development Distance | 80 mm |
| Drying | Air-dried |
| Detection Wavelength | Densitometric scanning at 260 nm[1][3] |
| Rf Value of this compound | Approximately 0.67[3] |
Method Validation
The developed HPTLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Linearity: The method demonstrates good linearity in the concentration range of 80-400 ng/band.[1][3]
-
Precision: The method is precise with low relative standard deviation (%RSD) for intra-day and inter-day analysis.
-
Accuracy: Accuracy is confirmed by recovery studies, with typical recoveries in the range of 98-102%.
-
Specificity: The method is specific for this compound, with no interference from degradation products or other constituents.
-
Robustness: The method remains unaffected by small, deliberate variations in chromatographic conditions.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined to assess the sensitivity of the method.
Stability-Indicating Study: Forced Degradation
Forced degradation studies are performed to demonstrate the stability-indicating nature of the HPTLC method and to understand the degradation pathways of this compound under various stress conditions.
Experimental Protocols for Forced Degradation
The following protocols are based on ICH guidelines for stress testing:
-
Acid Hydrolysis:
-
Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol to prepare a stock solution (1 mg/mL).
-
Take 1 mL of the stock solution and add 9 mL of 2N Hydrochloric Acid.
-
Reflux the solution at 60°C for 2 hours.[3]
-
Cool the solution to room temperature and neutralize with an appropriate volume of 2N Sodium Hydroxide.
-
Dilute the solution with methanol to a final concentration suitable for HPTLC analysis (e.g., 100 µg/mL).
-
-
Alkaline Hydrolysis:
-
Take 1 mL of the this compound stock solution (1 mg/mL) and add 9 mL of 2N Sodium Hydroxide.
-
Reflux the solution at 60°C for 2 hours.[3]
-
Cool the solution to room temperature and neutralize with an appropriate volume of 2N Hydrochloric Acid.
-
Dilute the solution with methanol to the desired concentration for HPTLC analysis.
-
-
Oxidative Degradation:
-
Take 1 mL of the this compound stock solution (1 mg/mL) and add 9 mL of 30% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Dilute with methanol as required for analysis.
-
-
Thermal Degradation:
-
Place a known quantity of solid this compound standard in a hot air oven at 105°C for 24 hours.
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a solution of a known concentration in methanol for HPTLC analysis.
-
-
Photolytic Degradation:
-
Expose a methanolic solution of this compound (of known concentration) to direct sunlight for a specified duration (e.g., 48 hours).
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples by HPTLC.
-
Data Presentation: Summary of Forced Degradation Studies
The results of the forced degradation studies should be summarized to clearly indicate the stability of this compound under different stress conditions. The data below is based on a validated stability-indicating HPTLC method.[3]
Table 2: Results of Forced Degradation Study of this compound
| Stress Condition | Parameters | Time | % Recovery of this compound | % Degradation |
| Alkali Hydrolysis | 2N NaOH at 60°C (reflux) | 2 hrs | 85.72 | 14.28 |
| Acid Hydrolysis | 2N HCl at 60°C (reflux) | 2 hrs | 97.00 | 3.00 |
| Neutral Hydrolysis | Distilled water at 60°C (reflux) | 2 hrs | No Degradation | 0.00 |
| Oxidative Degradation | 30% H2O2 at Room Temp. | 24 hrs | No Degradation | 0.00 |
| Thermal Degradation | Dry heat at 105°C | 24 hrs | No Degradation | 0.00 |
| Photolytic Degradation | Direct Sunlight | 48 hrs | No Degradation | 0.00 |
Data sourced from Damle and Choudhari (2018).[3]
The results indicate that this compound is susceptible to degradation under alkaline and, to a lesser extent, acidic conditions.[3] It is relatively stable under neutral, oxidative, thermal, and photolytic stress.[3]
Visualization of Experimental Workflows
The following diagrams illustrate the key processes in the HPTLC method development and stability testing of this compound.
Caption: Workflow for HPTLC Method Development and Analysis of this compound.
Caption: Protocol for Stability Indicating Study of this compound.
Conclusion
The HPTLC method described provides a reliable and efficient approach for the stability testing of this compound. The forced degradation studies confirm that the method is stability-indicating and can be used for the routine quality control of this compound in bulk drug and finished products. The susceptibility of this compound to alkaline and acidic conditions highlights the importance of controlling pH in formulations to ensure product stability.
References
Application of Karanjin in Gastroprotective Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Karanjin, a furanoflavonoid isolated from the seeds of the Karanja tree (Pongamia pinnata), has demonstrated significant potential as a gastroprotective agent. This document provides a comprehensive overview of its application in gastroprotective research, including its mechanisms of action, quantitative efficacy data from preclinical studies, and detailed protocols for key experimental procedures. These notes are intended to serve as a practical guide for researchers investigating the therapeutic potential of this compound and similar compounds for the treatment of gastric ulcers.
Mechanism of Action
This compound exerts its gastroprotective effects through a multi-pronged approach, primarily targeting the underlying causes of gastric mucosal damage. Its key mechanisms of action include:
-
Antioxidant Activity: this compound effectively mitigates oxidative stress, a key factor in the pathogenesis of gastric ulcers. It achieves this by normalizing the levels of lipid peroxidation and enhancing the activity of crucial antioxidant enzymes such as catalase, peroxidase, and superoxide dismutase.[1][2][3][4]
-
Proton Pump Inhibition: this compound directly inhibits the H+, K+-ATPase (proton pump), the enzyme responsible for the final step of acid secretion in gastric parietal cells. This action leads to a reduction in gastric acidity, a critical factor in ulcer formation and healing.[1][2][5]
-
Mucosal Protection: this compound enhances the protective barrier of the stomach by preserving gastric mucin levels, which shield the gastric mucosa from the damaging effects of acid and pepsin.[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating the gastroprotective efficacy of this compound in rat models of gastric ulcers.
Table 1: Effect of this compound on Ulcer Index in Stress-Induced Ulcer Models
| Treatment Group | Dose (mg/kg b.w.) | Ulcer Inhibition (%) in Swim Stress Model | Mucin Recovery (%) in Swim Stress Model | Mucin Recovery (%) in Ethanol Stress Model |
| This compound | 10 | 50[1][2][3] | Not Reported | Not Reported |
| This compound | 20 | 74[1][2][3] | 85[1][2][3] | 47[1][2][3] |
Table 2: Effect of this compound on H+, K+-ATPase Activity and Oxidative Stress Markers
| Parameter | Ulcer Condition | Effect of this compound Treatment |
| H+, K+-ATPase Activity | Increased 2-fold[1][2][3] | Normalized in both swim and ethanol stress models[1][2][3] |
| Lipid Peroxidation | Increased | Normalized[1][2][3] |
| Catalase Activity | Decreased | Normalized[1][2][3] |
| Peroxidase Activity | Decreased | Normalized[1][2][3] |
| Superoxide Dismutase (SOD) Activity | Decreased | Normalized[1][2][3] |
Table 3: In Vitro H+, K+-ATPase Inhibition by this compound
| Compound | IC50 Value (μg/mL) |
| This compound | 39.5 ± 4.23 |
| Lansoprazole (Standard) | 19.3 ± 2.2 |
Table 4: Toxicity Profile of this compound
| Parameter | Healthy Control | This compound Treated (20 mg/kg b.w. for 14 days) | P-value |
| Total Protein (mg/dL) | 3583 ± 30.6 | 3613 ± 44.9 | 0.350[2] |
| SGOT (U/L) | 90.6 ± 6.2 | 74.8 ± 7.4 | 0.044[2] |
| SGPT (U/L) | 41.5 ± 3.0 | 31.5 ± 8.6 | 0.109[2] |
| Alkaline Phosphatase (ALP) | Not specified | Not specified | Not specified |
Note: No lethal effects were observed at a concentration of 20 mg/kg b.w. administered orally for 14 days.[1][2][3]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound's gastroprotective action.
Caption: In vivo experimental workflow for this compound's gastroprotective evaluation.
Experimental Protocols
In Vivo Gastroprotective Activity Assessment
a. Animals:
-
Male Wistar albino rats (180–200 g) are used.
-
Animals are housed under standard conditions (temperature, humidity, light/dark cycle) with ad libitum access to standard pellet diet and water.
-
The study protocol must be approved by the Institutional Animal Ethics Committee.
b. Experimental Design:
-
Animals are divided into the following groups (n=6):
-
Group 1: Healthy Control (No treatment)
-
Group 2: Vehicle Control (e.g., oil)
-
Group 3: this compound (10 mg/kg b.w., orally)
-
Group 4: this compound (20 mg/kg b.w., orally)
-
Group 5: Omeprazole (20 mg/kg b.w., orally, as a positive control)
-
Group 6: Ulcer Control (Vehicle treated, ulcer-induced)
-
-
Treatments are administered orally once daily for 14 days.
c. Ulcer Induction Models (on day 15):
-
Swim Stress-Induced Ulcer:
-
Rats are fasted for 24 hours prior to the experiment with free access to water.
-
Animals are forced to swim in a vertical cylinder (30 cm height, 15 cm diameter) containing water up to a height of 15 cm, maintained at 23 ± 2°C for 3 hours.
-
Animals are sacrificed under deep ether anesthesia after the stress period.
-
-
Ethanol-Induced Ulcer:
-
Rats are fasted for 24 hours prior to the experiment with free access to water.
-
Absolute ethanol (1 mL/200 g body weight) is administered orally.
-
Animals are sacrificed 1 hour after ethanol administration under deep ether anesthesia.
-
d. Evaluation of Gastroprotection:
-
Ulcer Index Determination:
-
The stomach is removed, opened along the greater curvature, and washed with saline.
-
The gastric mucosa is examined for ulcers.
-
The severity of the ulcers is scored, and the ulcer index (UI) is calculated.
-
-
Histopathological Examination:
-
A portion of the gastric tissue is fixed in 10% buffered formalin.
-
Tissues are processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin.
-
Sections are examined under a light microscope for histopathological changes.
-
Biochemical Assays
a. Preparation of Tissue Homogenate:
-
A portion of the stomach and liver tissue is homogenized in an appropriate buffer (e.g., Tris-HCl buffer, pH 7.4).
-
The homogenate is centrifuged, and the supernatant is used for biochemical estimations.
b. Estimation of Gastric Mucin:
-
The glandular portion of the stomach is separated and weighed.
-
The tissue is incubated in Alcian blue solution.
-
The unbound dye is removed by washing with sucrose solution.
-
The dye complexed with gastric mucin is extracted with magnesium chloride solution.
-
The absorbance of the extracted dye is measured spectrophotometrically at 605 nm. The amount of mucin is quantified from a standard curve.
c. H+, K+-ATPase Inhibition Assay (In Vitro):
-
Gastric microsomes containing H+, K+-ATPase are prepared from rat gastric mucosa.
-
The enzyme preparation (containing a specific amount of protein) is pre-incubated with varying concentrations of this compound or a standard inhibitor (e.g., Lansoprazole) for 30 minutes at 37°C.
-
The reaction is initiated by adding the substrate mixture (ATP, MgCl₂, and KCl).
-
The mixture is incubated for 30 minutes at 37°C.
-
The reaction is stopped by adding an assay mixture (ammonium molybdate and perchloric acid).
-
The amount of inorganic phosphate (Pi) released is measured spectrophotometrically at 400 nm.
-
The percentage inhibition of H+, K+-ATPase activity is calculated.
d. Assessment of Oxidative Stress Markers:
-
Lipid Peroxidation (MDA Assay): The level of malondialdehyde (MDA), a marker of lipid peroxidation, is estimated in the tissue homogenate using the thiobarbituric acid reactive substances (TBARS) method.
-
Antioxidant Enzyme Assays:
-
Superoxide Dismutase (SOD): SOD activity is assayed based on its ability to inhibit the auto-oxidation of pyrogallol.
-
Catalase (CAT): Catalase activity is determined by measuring the decomposition of hydrogen peroxide.
-
Peroxidase (POX): Peroxidase activity is measured using a suitable substrate like guaiacol or pyrogallol.
-
Conclusion
This compound presents a promising natural compound for the development of novel gastroprotective drugs. Its multifaceted mechanism of action, encompassing antioxidant, anti-secretory, and mucosal protective properties, makes it an attractive candidate for further investigation. The protocols and data presented in this document provide a solid foundation for researchers to explore the full therapeutic potential of this compound in the management of gastric ulcers and related acid-peptic disorders. Further studies, including detailed pharmacokinetic and long-term safety evaluations, are warranted to translate these preclinical findings into clinical applications.
References
- 1. 2.9. Ethanol-Induced Ulcer Assay [bio-protocol.org]
- 2. Effects of fish oil on ethanol-induced gastric ulcer in rats: inflammatory responses and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2.2. Induction of gastric ulcers [bio-protocol.org]
Troubleshooting & Optimization
Improving the purity of crystalline Karanjin during isolation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of crystalline Karanjin during its isolation from Pongamia pinnata.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the isolation and purification of this compound.
Q1: My this compound extract is an oily residue and won't crystallize. What should I do?
A1: This phenomenon, known as "oiling out," can occur for several reasons. Here are some troubleshooting steps:
-
High Impurity Load: The presence of a significant amount of impurities can inhibit crystallization. Consider performing a preliminary purification step, such as liquid-liquid partitioning between a polar solvent like methanol and a non-polar solvent like petroleum ether, to remove some of the interfering substances.[1]
-
Supersaturation Issues: The solution may be too supersaturated, causing the this compound to separate as a liquid phase instead of a solid. Try adding a little more of the crystallization solvent to reduce the concentration.
-
Inappropriate Solvent: The solvent system may not be ideal. This compound has good solubility in methanol and acetone, while being less soluble in petroleum ether.[1] Experiment with different solvent systems or solvent ratios.
-
Temperature Control: Ensure the cooling process is slow and gradual. Rapid cooling can sometimes promote oiling out.
Q2: I'm getting very low yields of crystalline this compound after recrystallization. How can I improve this?
A2: Low recovery is a common challenge. Here are potential causes and solutions:
-
Excessive Solvent: Using too much solvent to dissolve the crude this compound will result in a significant portion remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the solid.
-
Losses During Transfers: Be mindful of product loss during transfers between flasks and during filtration. Rinse glassware with a small amount of cold recrystallization solvent to recover any residual crystals.
-
Incomplete Precipitation: Ensure the solution is sufficiently cooled to allow for maximum crystal formation. An ice bath can be used to further decrease the solubility and improve the yield.
-
Column Chromatography Losses: If you are using column chromatography for purification, be aware that this technique can sometimes lead to significant losses of this compound.[1][2] Alternative methods like fractional crystallization might be more suitable for maximizing yield.
Q3: My crystallized this compound has a yellowish tint and the purity is not satisfactory. How can I remove colored impurities?
A3: A yellowish color often indicates the presence of impurities. Here's how you can address this:
-
Recrystallization: Multiple recrystallizations are often necessary to achieve high purity. Methanol is a commonly used and effective solvent for recrystallizing this compound.[2]
-
Activated Charcoal Treatment: Adding a small amount of activated charcoal to the hot, dissolved this compound solution can help adsorb colored impurities. However, use it sparingly as excessive amounts can also adsorb your product, leading to lower yields.
-
Solvent Partitioning: A liquid-liquid extraction step prior to crystallization can be very effective at removing a broad range of impurities. Partitioning the initial extract between methanol and petroleum ether can separate this compound from many oils and pigments.[1]
Q4: How can I effectively monitor the purity of my this compound samples at different stages of purification?
A4: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are two powerful techniques for this purpose.
-
TLC Analysis: TLC is a quick and convenient way to assess the number of components in your sample and to track the progress of purification. A common mobile phase for this compound is a mixture of toluene and ethyl acetate (e.g., 7:3 or 8:2 v/v).[1][3] this compound typically has an Rf value of around 0.3 in a 7:3 toluene:ethyl acetate system.[1]
-
HPLC Analysis: HPLC provides a more quantitative measure of purity. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of methanol, water, and acetic acid (e.g., 85:13.5:1.5 v/v/v).[2][4] Detection is typically performed at 300 nm.[2][4]
Q5: What is the expected melting point of pure this compound?
A5: The melting point is a good indicator of purity. Pure crystalline this compound should have a sharp melting point in the range of 157-159°C.[1] A broad melting range or a melting point lower than this suggests the presence of impurities.
Data Presentation: Purity and Yield of this compound with Different Methods
The following table summarizes reported purity and yield data for this compound isolated using various methods. This allows for a quick comparison of the effectiveness of different protocols.
| Isolation Method | Starting Material | Purity Achieved | Yield Reported | Reference |
| Liquid-liquid extraction with methanol, partitioning, and crystallization | P. pinnata seed oil | 98% | 11.20 g from 3 L of oil | [2] |
| Petroleum ether extraction and recrystallization with methanol | P. pinnata seed oil | 99.623% | 43.33 g (crude oil) | [5][6] |
| Liquid-liquid extraction followed by recrystallization with acetone | P. pinnata seed oil | Not specified | 2.5 g from 1 L of oil | [1] |
| Ultrasound-assisted extraction with methanol | P. pinnata seeds | Not specified | 8.33% w/w | [7][8] |
| Preparative HPLC after initial extraction and column chromatography | Fordia cauliflora root | >98% | Not specified | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the isolation and analysis of this compound.
Protocol 1: Isolation and Purification of this compound from Pongamia pinnata Seeds
This protocol is based on a liquid-liquid extraction and recrystallization method.
Materials:
-
Pongamia pinnata seed oil
-
Methanol
-
Petroleum ether (40-60°C)
-
Acetone
-
Standard laboratory glassware (beakers, flasks, separatory funnel)
-
Rotary evaporator
-
Heating mantle
-
Filtration apparatus (Buchner funnel, filter paper)
-
Refrigerator/Freezer
Procedure:
-
Liquid-Liquid Extraction:
-
Mix the P. pinnata seed oil with methanol in a 1:2 (v/v) ratio in a large separatory funnel.[1]
-
Shake the mixture vigorously and then allow the layers to separate.
-
Collect the lower methanol layer.
-
Repeat the extraction of the oil layer with fresh methanol two more times.[1]
-
Pool all the methanol extracts.
-
-
Initial Concentration and Precipitation:
-
Concentrate the pooled methanol extracts using a rotary evaporator until the volume is significantly reduced.
-
Allow the concentrated extract to stand for 48 hours. Two layers will form.[1]
-
Separate and discard the lower, dark brown oil layer.
-
Collect the yellowish oily precipitate from the upper layer.
-
-
Washing and Drying:
-
Wash the precipitate twice with petroleum ether to remove residual oil.[1]
-
Dry the precipitate to obtain the crude this compound.
-
-
Recrystallization:
-
Dissolve the crude this compound in a minimum amount of hot acetone.[1]
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then place it in a freezer overnight to facilitate crystallization.[1]
-
Collect the white, needle-shaped crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold acetone.
-
Dry the purified crystalline this compound.
-
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a validated HPLC method for determining the purity of this compound.[4][10][11]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of Methanol: Water: Acetic Acid (85:13.5:1.5, v/v/v).[2][4]
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation:
-
Accurately weigh and dissolve a known amount of pure this compound standard in methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions of different concentrations by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the isolated this compound sample and dissolve it in methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the retention time and peak area for this compound. The retention time for this compound is typically around 6.5 minutes under these conditions.[4]
-
Calculate the purity of the sample by comparing the peak area of the sample to the peak area of the standard.
-
Visualizations
The following diagrams illustrate the experimental workflow for this compound isolation and a decision-making process for troubleshooting common crystallization problems.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. phytojournal.com [phytojournal.com]
- 4. Development and Validation of an HPLC Method for this compound in Pongamia pinnata linn. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kjar.spu.edu.iq [kjar.spu.edu.iq]
- 6. Isolation of this compound from Pongamia Pinnata and Its Identification by Difference Analytical Techniques | Kurdistan Journal of Applied Research [kjar.spu.edu.iq]
- 7. phcog.com [phcog.com]
- 8. phcog.com [phcog.com]
- 9. CN104892620A - Preparation method for high purity this compound - Google Patents [patents.google.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Karanjin Extraction and Reducing Solvent Usage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the extraction of Karanjin, with a focus on minimizing solvent consumption.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound yield is consistently low. What are the potential causes and how can I improve it?
A1: Low this compound yield can stem from several factors, ranging from the extraction method itself to the preparation of the raw material. Here are key areas to investigate:
-
Extraction Method: Traditional methods like maceration can result in lower yields compared to modern techniques. Consider switching to Ultrasound-Assisted Extraction (UAE), which has been shown to be a more efficient method for extracting this compound.[1]
-
Solvent Choice: Methanol has been identified as one of the most effective solvents for this compound extraction.[1] If you are using other solvents like petroleum ether or acetone, you might experience lower yields.[1]
-
Extraction Parameters: The efficiency of your extraction is highly dependent on temperature, time, and the solvent-to-drug ratio. These parameters should be optimized for your specific equipment and raw material. For UAE, optimal conditions have been reported around 57.85°C for 25.45 minutes with a solvent-to-drug ratio of approximately 86.5:1 v/w.[1]
-
Raw Material Preparation: The physical state of your Pongamia pinnata seeds or cake is crucial.
Q2: I am concerned about the high volume of solvent my current extraction protocol requires. What are the most effective strategies for reducing solvent consumption?
A2: Reducing solvent usage is critical for both environmental and economic reasons. Here are proven strategies:
-
Adopt Modern Extraction Techniques:
-
Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt cell walls, facilitating solvent penetration and significantly reducing both the extraction time and the amount of solvent needed compared to conventional methods like Soxhlet extraction.[3][4][5] For the same yield, UAE can take as little as 30 minutes compared to 24 hours for Soxhlet.[4]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, leading to faster and more efficient extraction with reduced solvent volumes.[6]
-
Supercritical Fluid Extraction (SFE): This method uses supercritical CO2 as the solvent, which can be easily removed by depressurization, leaving virtually no solvent residue.[7][8] This is an excellent "green" alternative, though it requires specialized equipment.
-
-
Optimize Your Solvent-to-Drug Ratio: Systematically experiment with reducing the solvent volume while monitoring the impact on this compound yield. Statistical methods like a Box-Behnken design can help identify the optimal ratio with a minimal number of experiments.[1]
-
Consider Alternative Solvents: While methanol is highly effective, research has been conducted on other solvents like dimethyl carbonate (DMC), which has shown promise as an efficient extraction solvent.[9][10]
Q3: My crude extract contains a high level of impurities. How can I improve the purity of the isolated this compound?
A3: Improving the purity of your final product often involves post-extraction purification steps.
-
Liquid-Liquid Partitioning: After initial extraction (e.g., with methanol), the extract can be partitioned with an immiscible solvent like petroleum ether to remove non-polar impurities such as residual oils.[11][12]
-
Crystallization/Recrystallization: This is a powerful technique for purifying crystalline compounds like this compound. After concentrating the extract, allowing it to stand at a low temperature (e.g., in a refrigerator) can induce crystallization.[13][14] The resulting crystals can then be washed or recrystallized from a minimal amount of a suitable solvent (e.g., methanol or acetone) to enhance purity.[11][12][13]
-
Chromatography: While the goal is often to avoid column chromatography to simplify the process, it remains a highly effective method for achieving high purity if required.[10][15]
Q4: I am experiencing issues with emulsions forming during liquid-liquid extraction. How can I resolve this?
A4: Emulsion formation is a common problem in liquid-liquid extractions, especially with complex plant extracts. Here are some troubleshooting steps:
-
Allow for Sufficient Time: Let the mixture stand undisturbed for an extended period. Sometimes, the layers will separate on their own.
-
Gentle Agitation: Instead of vigorous shaking, gently invert the separation funnel multiple times to mix the phases.
-
Addition of Brine: Adding a saturated sodium chloride (NaCl) solution can help to break emulsions by increasing the polarity of the aqueous phase.
-
Centrifugation: If the emulsion is persistent, centrifuging the mixture can force the separation of the layers.
-
Filtration: Passing the emulsified layer through a bed of celite or glass wool can sometimes help to break the emulsion.
Data Presentation: Comparison of this compound Extraction Methods
The following table summarizes quantitative data from various studies on this compound extraction, providing a clear comparison of different methods and their efficiencies.
| Extraction Method | Solvent | Temperature (°C) | Time | Solvent:Drug Ratio | This compound Yield (% w/w) | Purity (%) | Reference(s) |
| Maceration | Methanol | Room Temperature | 72 h | 25:1 mL/g | 5.73 | - | [1] |
| Reflux | Methanol | 50 | 5 h | 25:1 mL/g | 6.14 | - | [1] |
| Soxhlet | Methanol | 50 | 5 h | 25:1 mL/g | 6.47 | - | [1] |
| Ultrasound-Assisted (UAE) | Methanol | 50 | 0.5 h | 25:1 mL/g | 7.09 | - | [1] |
| Optimized UAE | Methanol | 57.85 | 25.45 min | 86.47:1 v/w | 8.33 | - | [1] |
| Liquid-Liquid Extraction | Methanol & Pet. Ether | - | - | - | - | 98 | [11][15] |
| Solvent Extraction | Dimethyl Carbonate (DMC) | 30 | 8 h | 3.5:1 L/kg | 0.36 (from cake) | 97 | [9] |
Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on an optimized method for achieving high-yield extraction with reduced time.[1]
-
Preparation of Plant Material: Dry the seeds of Pongamia pinnata in the air and grind them into a fine powder.
-
Extraction Setup: Place a known quantity of the powdered seed material into an extraction vessel. Add methanol at a solvent-to-drug ratio of approximately 86.5 mL per gram of seed powder.
-
Ultrasonication: Submerge the extraction vessel in an ultrasonic bath. Set the temperature to 57.85°C and sonicate for 25.45 minutes.
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the methanol and obtain the crude this compound extract.
-
Quantification: The this compound content in the extract can be quantified using High-Performance Liquid Chromatography (HPLC). The mobile phase typically consists of a methanol and water mixture (e.g., 80:20 v/v).[1]
Protocol 2: Liquid-Liquid Extraction and Purification of this compound
This protocol is suitable for isolating high-purity this compound from Karanja seed oil.[11][15]
-
Initial Extraction: Mix Karanja seed oil with methanol in a 1:2 (v/v) ratio. Shake the mixture thoroughly and repeat this extraction three times, pooling the methanol fractions.
-
Phase Separation: Concentrate the pooled methanol extracts and allow the solution to stand for 48 hours. Two layers will form.
-
Isolation of Crude Precipitate: Separate and discard the lower, dark brown oil layer. From the remaining layer, a yellowish oily precipitate will be obtained.
-
Washing: Wash the precipitate twice with petroleum ether (e.g., 50 mL) to remove any remaining residual oil.
-
Crystallization: Dry the washed precipitate and dissolve it in a sufficient quantity of methanol.
-
Recrystallization: Keep the methanol solution at a low temperature (e.g., in a refrigerator) for an extended period (overnight to several days) to allow for the formation of crystals.
-
Final Product: Filter the solution to collect the white, needle-shaped crystals of this compound. The purity can be confirmed by HPLC, which has shown purities of up to 98% with this method.[11][15]
Visualizations
Caption: Troubleshooting workflow for addressing low this compound yield.
Caption: Logical relationships for solvent reduction strategies.
Caption: Experimental workflow for the purification of this compound.
References
- 1. phcog.com [phcog.com]
- 2. andersonintl.com [andersonintl.com]
- 3. Energy-efficient sonochemical extraction of bioactive compound this compound from Pongamia pinnata leaves | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Ultrasound-Assisted Extraction and Solvent on the Phenolic Profile, Bacterial Growth, and Anti-Inflammatory/Antioxidant Activities of Mediterranean Olive and Fig Leaves Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of microwave-assisted techniques for the extraction of antioxidants from Citrus paradisi Macf. biowastes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. animbiosci.org [animbiosci.org]
- 8. tsijournals.com [tsijournals.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. kjar.spu.edu.iq [kjar.spu.edu.iq]
- 14. Isolation of this compound from Pongamia Pinnata and Its Identification by Difference Analytical Techniques | Kurdistan Journal of Applied Research [kjar.spu.edu.iq]
- 15. researchgate.net [researchgate.net]
Troubleshooting peak tailing in HPLC analysis of Karanjin
This guide provides troubleshooting assistance for common issues encountered during the HPLC analysis of Karanjin, with a specific focus on resolving peak tailing to ensure accurate quantification and robust method performance.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
In an ideal chromatographic separation, a peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a common peak shape distortion where the latter half of the peak is drawn out, creating an asymmetry.[1][2] This phenomenon indicates that a portion of the analyte molecules are being retained longer than the main peak bulk, leading to a "tail." It is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1 indicates tailing.[3]
Q2: Why is my this compound peak tailing?
Peak tailing for this compound, a furanoflavonoid, in reverse-phase HPLC is most often caused by secondary chemical interactions between the analyte and the stationary phase.[2][3] The primary cause is the interaction of polar groups on the this compound molecule with active sites, such as residual silanol groups, on the silica-based C18 column packing.[1][2]
Other significant causes include:
-
Improper Mobile Phase pH: A mobile phase pH that allows for the ionization of residual silanols (typically pH > 3) can increase unwanted ionic interactions.[1][3]
-
Column Contamination or Degradation: Accumulation of sample matrix components on the column frit or packing material can create active sites and disrupt the flow path.[2][4]
-
Column Voids: A void at the head of the column can cause peak shape distortion.[3][5]
-
Sample Overload: Injecting too high a concentration of this compound can saturate the stationary phase.[2][4]
-
Sample Solvent Effects: Dissolving the this compound standard or sample in a solvent that is significantly stronger than the mobile phase can lead to poor peak shape.[5][6]
Q3: What are the consequences of peak tailing?
Peak tailing is not just a cosmetic issue; it directly impacts the quality and accuracy of your analytical results.[5]
-
Reduced Resolution: Tailing peaks are broader, which can cause them to merge with adjacent peaks, making accurate quantification of individual components difficult or impossible.[5]
-
Lower Sensitivity: As a peak tails, its height decreases, which reduces the signal-to-noise ratio and can negatively impact the limit of detection (LOD) and limit of quantification (LOQ).[5]
-
Inaccurate Integration: The diffuse nature of a tailing peak makes it difficult for chromatography data systems to consistently and accurately determine the start and end of the peak, leading to poor precision and inaccurate area measurements.[5]
In-Depth Troubleshooting Guide
Q4: Where should I start my investigation to fix this compound peak tailing?
Begin with the simplest and most common sources of error before moving to more complex issues. This approach saves time and resources.
-
Check the Mobile Phase: Re-prepare your mobile phase, ensuring all components are accurately measured, fully dissolved, and properly mixed. Mobile phase degradation or incorrect pH can be a factor.[4] Published methods for this compound often include an acid like acetic or formic acid to improve peak shape; ensure it has been added correctly.[7][8]
-
Inspect for Leaks: Carefully inspect all fittings and connections from the injector to the detector for any signs of leaks, which can disrupt flow uniformity.[2]
-
Replace Guard Column: If you are using a guard column, it is designed to trap contaminants. Replace it with a new one, as an obstructed or dirty guard cartridge is a common source of peak shape problems.[4][9]
-
Review System Connections: Ensure that all tubing is properly connected with no gaps, especially between the column and the detector. Excessive or wide-bore tubing can increase extra-column volume, contributing to tailing.[1][2]
Q5: How can I determine if my HPLC column is the problem?
If initial checks do not resolve the issue, the column is a likely culprit. Column performance degrades over time.
-
Column Contamination: Strongly retained compounds from previous injections can build up at the column inlet, creating active sites. Try flushing the column with a strong solvent (disconnect from the detector first). If a void is suspected, you can try reversing the column (check manufacturer's instructions) and flushing to remove contaminants from the inlet frit.[3]
-
Secondary Silanol Interactions: This is a major cause of tailing for polar analytes like flavonoids.[2] Silanol groups (Si-OH) on the silica surface can become ionized (Si-O-) at pH levels above ~3 and interact ionically with analytes.[3][5]
-
Solution 1: Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to have minimal residual silanol activity and are highly recommended.[1][3]
-
Solution 2: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.0) with an acid modifier suppresses the ionization of silanol groups, significantly reducing these secondary interactions.[3][10]
-
-
Column Replacement: If the column is old, has been subjected to harsh conditions, or if washing procedures do not restore performance, it may be permanently damaged. The quickest way to confirm a column problem is to substitute it with a new, identical column.[3]
Q6: How can I optimize the mobile phase to improve this compound's peak shape?
Mobile phase optimization is critical for controlling the retention and peak shape of this compound.
-
Add an Acidic Modifier: This is the most effective strategy for this compound. Adding a small amount of acid, such as 0.1% formic acid or 1.5% acetic acid, to the mobile phase is standard practice.[7][8][11] The acid serves to protonate the residual silanol groups on the stationary phase, preventing them from interacting with the this compound molecule and thereby improving peak symmetry.[8]
-
Control pH: Ensure the mobile phase pH is buffered and stable. Operating at a low pH (<3) is generally effective for minimizing silanol interactions.[10]
-
Organic Modifier Choice: While both methanol and acetonitrile are common, their properties differ. Methanol can sometimes mask silanol interactions more effectively than acetonitrile. Successful published methods for this compound have utilized mobile phases containing high proportions of methanol with an acidic aqueous component.[7][11][12]
Q7: Could my sample preparation or injection method be causing the tailing?
Yes, the way the sample is prepared and introduced to the system can have a significant effect.
-
Sample Solvent Strength: Dissolve your this compound standard and samples in a solvent that is weaker than or equal in strength to your initial mobile phase.[5] Injecting a sample dissolved in a strong solvent (e.g., 100% methanol when the mobile phase is 70% methanol) causes the analyte band to spread on the column head, resulting in peak distortion.[2][6] Tailing caused by this effect is often more pronounced for early-eluting peaks.[5]
-
Mass Overload: Injecting too much analyte can saturate the column, leading to a characteristic "right triangle" peak shape.[4][5] To check for this, dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were likely overloading the column.[5]
-
Volume Overload: Injecting too large a volume, even of a dilute sample, can also cause peak broadening and distortion.[4] Try reducing the injection volume to see if the peak shape improves.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing issues in your HPLC analysis of this compound.
A logical workflow for troubleshooting peak tailing in HPLC.
Summary of Adjustable Parameters
The table below summarizes key experimental parameters that can be adjusted to mitigate peak tailing during this compound analysis.
| Parameter | Potential Cause of Tailing | Recommended Adjustment | Expected Outcome |
| Mobile Phase pH | Ionization of residual silanols (Si-O⁻) on the column, leading to secondary ionic interactions with this compound.[1][3] | Add an acidic modifier (e.g., 0.1-1.5% Acetic or Formic Acid) to lower the pH to a range of 2.5 - 3.0.[7][8] | Suppresses silanol ionization, minimizing secondary interactions and leading to a more symmetrical peak. |
| Column Type | High residual silanol activity on older or Type A silica columns.[10] | Use a modern, high-purity, end-capped C18 column. | Reduces the number of available active sites for secondary interactions.[1][3] |
| Sample Solvent | Sample is dissolved in a solvent significantly stronger than the mobile phase, causing band broadening at the column inlet.[5][6] | Dissolve the sample in the initial mobile phase composition or a weaker solvent. | Improves peak focusing on the column head, preventing distortion. |
| Sample Concentration | Mass overload; saturation of the stationary phase binding sites.[2][4] | Reduce the sample concentration by diluting it. | Ensures analysis is performed within the column's linear capacity, preventing tailing. |
| Injection Volume | Volume overload; excessive sample volume leads to band spreading.[4] | Reduce the injection volume. | Improves peak shape, especially for early eluting compounds. |
| Guard Column | Contamination or blockage is creating active sites or disrupting the flow path.[4] | Replace the guard column. | Removes the source of contamination before it reaches the analytical column. |
Baseline Experimental Protocol for this compound
This protocol provides a starting point for the HPLC analysis of this compound, based on validated methods from the literature. This method can be used as a baseline against which troubleshooting adjustments are made.
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Methanol: Water: Acetic Acid (85: 13.5: 1.5, v/v/v).[7][11] |
| Flow Rate | 1.0 mL/min[7][11] |
| Detection Wavelength | 300 nm[7] |
| Injection Volume | 20 µL[7] |
| Column Temperature | Ambient (~25 °C) |
| Sample Preparation | Accurately weigh and dissolve this compound standard or sample extract in methanol. |
| Expected Retention | Approximately 6.5 minutes under these conditions.[7] |
References
- 1. chromtech.com [chromtech.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 5. i01.yizimg.com [i01.yizimg.com]
- 6. support.waters.com [support.waters.com]
- 7. Development and Validation of an HPLC Method for this compound in Pongamia pinnata linn. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. phytojournal.com [phytojournal.com]
Technical Support Center: Method Refinement for Karanjin Quantification in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for the quantification of Karanjin in complex matrices.
Frequently Asked Questions (FAQs)
Q1: I am observing peak tailing and poor resolution in my HPLC analysis of this compound. What are the potential causes and solutions?
A1: Peak tailing and poor resolution are common issues in HPLC analysis. Here are some potential causes and corresponding troubleshooting steps:
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and re-injecting.
-
Column Contamination: The column may be contaminated with strongly retained compounds from your sample matrix. Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol) or consider using a guard column to protect your analytical column.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and interacting silanol groups on the column packing. A small amount of acid, like acetic acid (around 1.5% v/v), is often added to the mobile phase to improve peak shape.[1][2]
-
Column Degradation: The stationary phase of the column can degrade over time. If other troubleshooting steps fail, it may be time to replace the column.
-
Secondary Interactions: Free silanol groups on the silica backbone of the C18 column can interact with the analyte, causing tailing. Using an end-capped column or a mobile phase with a competitive base can help mitigate this.
Q2: My recovery of this compound from the sample matrix is consistently low. How can I improve the extraction efficiency?
A2: Low recovery is often related to the extraction procedure. Consider the following to enhance your extraction efficiency:
-
Choice of Solvent: Methanol has been shown to be an effective solvent for extracting this compound.[3] However, depending on your specific matrix, other solvents or solvent combinations may be more efficient. Perform a solvent selection study to identify the optimal extraction solvent.
-
Extraction Technique: Different extraction techniques offer varying efficiencies. Ultrasound-assisted extraction (UAE) has been reported to be a highly efficient method for this compound.[3] Other methods to consider are soxhlet extraction and maceration.[3]
-
Sample to Solvent Ratio: The ratio of the sample amount to the solvent volume can impact extraction efficiency. An optimized ratio ensures complete wetting of the sample and sufficient solvent for partitioning.
-
Extraction Time and Temperature: Ensure that the extraction time is sufficient for the complete transfer of this compound from the matrix to the solvent. For techniques like soxhlet and reflux, optimizing the temperature is also crucial.
-
Sample Pre-treatment: For complex matrices like seed cake, pre-treatment steps such as grinding to a fine powder can significantly increase the surface area available for extraction.[4]
Q3: I am facing significant matrix effects in my LC-MS analysis of this compound. What strategies can I employ to minimize them?
A3: Matrix effects, which can cause ion suppression or enhancement, are a major challenge in LC-MS analysis. Here are some strategies to address this issue:
-
Effective Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before analysis. This can be achieved through:
-
Liquid-Liquid Extraction (LLE): Partitioning your sample between two immiscible solvents can effectively separate this compound from interfering substances. Ethyl acetate has been successfully used for LLE of this compound from plasma samples.[5][6]
-
Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by utilizing a solid sorbent to retain either the analyte or the interferences.
-
-
Chromatographic Separation: Optimize your HPLC method to achieve good separation between this compound and co-eluting matrix components. This can involve adjusting the mobile phase gradient, flow rate, or trying a different column chemistry.
-
Use of an Internal Standard (IS): A suitable internal standard that behaves similarly to this compound during extraction and ionization can compensate for matrix effects. Warfarin has been used as an internal standard for this compound analysis in rat plasma.[5][6]
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of this compound.
Q4: How do I choose the appropriate detection wavelength for this compound quantification using HPLC-UV?
A4: The choice of detection wavelength is critical for achieving optimal sensitivity and selectivity. The maximum absorption wavelength (λmax) of this compound is reported to be around 300 nm.[1] However, other wavelengths such as 250 nm, 260 nm, and 305 nm have also been used.[4][7][8] It is recommended to determine the λmax of your this compound standard using a UV-Vis spectrophotometer in the same solvent as your mobile phase. Selecting the λmax for detection will provide the highest sensitivity.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method for this compound Quantification
This protocol is based on a validated method for the analysis of this compound in plant extracts.[1]
-
Instrumentation:
-
HPLC system with a UV/Vis detector
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
-
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (analytical grade)
-
This compound standard of known purity
-
-
Chromatographic Conditions:
-
Mobile Phase: Methanol:Water:Acetic Acid (85:13.5:1.5, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 300 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation:
-
Accurately weigh the powdered plant material.
-
Extract with methanol using a suitable technique (e.g., sonication for 30 minutes).
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject the standard solutions and sample extracts into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample extracts from the calibration curve.
-
Sample Preparation for Complex Matrices: Karanj Seed Cake
This protocol describes the extraction of this compound from detoxified Karanj seed cake.[4]
-
Materials:
-
Ground Karanj seed cake
-
Methanol (analytical grade)
-
Soxhlet apparatus
-
Whatman No. 1 filter paper
-
Rotary evaporator
-
-
Procedure:
-
Accurately weigh approximately 25 g of the ground seed cake and place it in a thimble.
-
Extract the sample in a soxhlet apparatus for 12 hours using 200 mL of methanol.
-
After extraction, allow the methanol extract to cool and then filter it through Whatman No. 1 filter paper into a pre-weighed round-bottom flask.
-
Remove the excess methanol using a rotary evaporator under vacuum.
-
Weigh the flask containing the dried extract to determine the weight of the extract.
-
Dissolve a known amount of the extract in methanol for subsequent HPLC or LC-MS analysis.
-
Quantitative Data Summary
Table 1: Comparison of HPLC Methods for this compound Quantification
| Parameter | Method 1[1] | Method 2[4] | Method 3[3] | Method 4[7] |
| Column | C18 (250x4.6 mm, 5 µm) | RP-18 (7 µm) | C18 (250x4.6 mm, 5 µm) | RP-C18 (150x4.6 mm) |
| Mobile Phase | Methanol:Water:Acetic Acid (85:13.5:1.5) | Methanol:Water (80:20) | Methanol:Water (80:20) | Methanol:ACN:Water (70:15:15) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 300 nm | UV at 250 nm | UV at 260 nm | PDA at 260 nm |
| Retention Time | 6.5 min | 10.09 min | Not specified | Not specified |
| Linearity Range | 10-100 µg/mL | Not specified | Not specified | 10-50 µg/mL |
| LOD | 4.35 µg | Not specified | Not specified | Not specified |
| LOQ | 16.56 µg | Not specified | Not specified | Not specified |
Table 2: Comparison of HPTLC Methods for this compound Quantification
| Parameter | Method 1[7] |
| Stationary Phase | TLC plates precoated with silica gel 60F254 |
| Mobile Phase | Toluene:Ethyl acetate (8:2 v/v) |
| Detection | Densitometric scanning |
| Rf Value | 0.67 |
| Linearity Range | 80-400 ng/band |
Visualizations
References
- 1. Development and Validation of an HPLC Method for this compound in Pongamia pinnata linn. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. phcog.com [phcog.com]
- 4. animbiosci.org [animbiosci.org]
- 5. academic.oup.com [academic.oup.com]
- 6. [PDF] Development and validation of an LC-MS method for determination of this compound in rat plasma: application to preclinical pharmacokinetics. | Semantic Scholar [semanticscholar.org]
- 7. phytojournal.com [phytojournal.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stability-Indicating HPTLC Method for Karanjin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the validation of a stability-indicating High-Performance Thin-Layer Chromatography (HPTLC) method for Karanjin.
Troubleshooting Guides
This section addresses specific issues that researchers, scientists, and drug development professionals may encounter during the HPTLC analysis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Irregular Spot Shape (Tailing or Fronting) | - Overloading of the sample.- Inappropriate mobile phase polarity.- Presence of impurities in the sample or solvent.- Uneven surface of the stationary phase. | - Reduce the concentration of the applied sample to be within the linearity range (80-400 ng/band).[1][2]- Ensure the mobile phase composition of Toluene:Ethyl acetate (8:2 v/v) is accurately prepared.[1][2]- Use high-purity solvents and filter the sample solution before application.- Check the HPTLC plate for any defects before use. |
| Inconsistent Rf Values | - Variation in mobile phase composition.- Incomplete chamber saturation.- Temperature fluctuations during development.- Variation in the stationary phase. | - Prepare fresh mobile phase for each experiment and ensure accurate measurement of components.- Allow the chromatographic chamber to saturate with the mobile phase for at least 15-20 minutes before placing the plate.- Maintain a constant temperature in the laboratory during the analysis.- Use HPTLC plates from the same batch to minimize variability. The expected Rf value for this compound is approximately 0.67.[1] |
| Poor Resolution Between this compound and Degradation Products | - Mobile phase not optimized for separating degradation products.- Degradation products having very similar polarity to this compound. | - While the primary method shows degradation as a decrease in the main peak area without new peaks, for further investigation, try modifying the mobile phase polarity.[1]- Consider using a two-dimensional HPTLC approach for complex degradation profiles. |
| No or Weak this compound Peak | - Insufficient concentration of this compound in the sample.- Degradation of this compound in the sample solution.- Incorrect detection wavelength. | - Ensure the sample concentration is within the detection limits of the method (LOD: 23.78 ng/band, LOQ: 78.48 ng/band).[1]- Prepare fresh sample solutions, especially if they have been stored for an extended period.- Verify that the densitometric scanning is performed at 260 nm.[1][2] |
| Baseline Drift or Noise | - Contaminated mobile phase or glassware.- Impurities in the stationary phase.- Fluctuations in the detector lamp intensity. | - Use fresh, high-purity solvents and thoroughly clean all glassware.- Pre-wash the HPTLC plates with methanol and dry them before sample application.- Allow the detector lamp to stabilize before starting the densitometric scanning. |
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters for the HPTLC method development for this compound?
A1: The critical parameters for the HPTLC analysis of this compound include:
-
Stationary Phase: Pre-coated silica gel 60F254 plates.[1][2]
-
Chamber Saturation: It is crucial to saturate the developing chamber with the mobile phase for at least 15-20 minutes to ensure reproducible Rf values.
Q2: How do I perform the forced degradation studies for this compound?
A2: Forced degradation studies for this compound should be conducted as per ICH guidelines to assess the stability-indicating nature of the HPTLC method. This compound has been shown to be susceptible to acid and alkali hydrolysis.[1]
-
Acid Hydrolysis: Treat the this compound solution with 2N HCl.[1]
-
Alkali Hydrolysis: Treat the this compound solution with 2N NaOH.[1]
-
Oxidative Degradation: Treat the this compound solution with 30% v/v hydrogen peroxide.[1]
-
Thermal and Photolytic Stress: this compound has been found to be relatively stable under thermal and photolytic conditions.[1]
It is important to note that degradation is primarily observed as a decrease in the peak area of this compound, without the formation of well-resolved degradation product peaks.[1]
Q3: What are the expected validation parameters for this HPTLC method?
A3: The validated HPTLC method for this compound should meet the following performance parameters:
| Parameter | Expected Value |
| Linearity Range | 80 - 400 ng/band[1][2] |
| Correlation Coefficient (r²) | > 0.99[1] |
| Rf Value | ~ 0.67[1] |
| Limit of Detection (LOD) | 23.78 ng/band[1] |
| Limit of Quantification (LOQ) | 78.48 ng/band[1] |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
Q4: How can I ensure the specificity of the method?
A4: The specificity of the method is its ability to assess the analyte unequivocally in the presence of other components, including degradation products. To ensure specificity:
-
Analyze a blank (solvent) and a placebo (if applicable) to ensure no interference at the Rf of this compound.
-
Compare the chromatograms of the stressed samples with that of an unstressed standard. The method is considered specific if the degradation products do not interfere with the quantification of this compound. In the case of this compound, degradation is observed as a decrease in the peak area, simplifying the specificity assessment.[1]
Experimental Protocols
Preparation of Standard Solution
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve it in a 10 mL volumetric flask with methanol to obtain a stock solution of 1 mg/mL.
-
From the stock solution, prepare working standards of desired concentrations by further dilution with methanol to fall within the linearity range of 80-400 ng/band.[1][2]
Chromatographic Conditions
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60F254 (20 cm x 10 cm).[1][2]
-
Application: Apply the standard and sample solutions as 8 mm bands using a suitable applicator.
-
Development: Develop the plate in a twin-trough chamber pre-saturated with the mobile phase for 20 minutes, up to a distance of 80 mm.
-
Drying: Air-dry the plate after development.
-
Detection: Scan the plate densitometrically at a wavelength of 260 nm.[1][2]
Visualizations
References
Technical Support Center: Maximizing Karanjin Yield from Low-Concentration Sources
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Karanjin. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve the yield and purity of this compound from low-concentration sources, primarily Pongamia pinnata (Karanja).
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for extracting this compound from Pongamia pinnata seeds?
A1: Ultrasound-Assisted Extraction (UAE) has been shown to be the most efficient method for extracting this compound, yielding higher percentages compared to traditional methods like maceration, Soxhlet, and reflux extraction.[1][2] Methanol is generally the most effective solvent for maximizing this compound yield across these methods.[1][2]
Q2: Which solvent should I choose for this compound extraction?
A2: Methanol has been identified as the most efficient solvent for extracting this compound.[1][2] Other solvents like petroleum ether, chloroform, and acetone have also been used, but typically result in lower yields.[1]
Q3: What are the optimal conditions for Ultrasound-Assisted Extraction (UAE) of this compound?
A3: Optimized conditions for UAE with methanol as the solvent have been statistically determined to be:
-
Extraction Temperature: 57.85°C
-
Extraction Time: 25.45 minutes
-
Solvent-to-Drug Ratio: 86.47 mL/g Under these conditions, a this compound yield of up to 8.33% w/w has been achieved.[1]
Q4: How can I improve the purity of my extracted this compound?
A4: After initial extraction, further purification can be achieved through liquid-liquid partitioning and crystallization.[3][4] A common method involves partitioning the crude extract with petroleum ether to remove non-polar impurities, followed by crystallization from methanol. This process can yield this compound with a purity of up to 98%.[3][4]
Q5: My this compound yield is consistently low. What are the likely causes?
A5: Low this compound yield can be attributed to several factors:
-
Suboptimal Extraction Method: Using less efficient methods like maceration will result in lower yields compared to UAE.[1]
-
Incorrect Solvent Choice: Using solvents other than methanol can significantly reduce the extraction efficiency.[1]
-
Non-optimized Extraction Parameters: Factors such as temperature, time, and solvent-to-drug ratio play a crucial role. Even with the right method and solvent, unoptimized parameters will lead to lower yields.[1]
-
Improper Sample Preparation: The seeds need to be properly cleaned, air-dried, and powdered before extraction to ensure maximum surface area for solvent interaction.[1]
Q6: How can I accurately quantify the amount of this compound in my extracts?
A6: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound. A common and validated method uses a C18 reverse-phase column with a mobile phase of methanol and water (typically 80:20 v/v) and UV detection at 260 nm or 300 nm.[1][5][6]
Troubleshooting Guides
Problem 1: Low this compound Yield
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction Technique | Switch to Ultrasound-Assisted Extraction (UAE) for higher efficiency.[1] |
| Suboptimal Solvent | Use methanol as the extraction solvent.[1][2] |
| Incorrect Extraction Parameters | Optimize the extraction temperature, time, and solvent-to-drug ratio. For UAE, aim for approximately 58°C, 25 minutes, and a solvent-to-drug ratio of 86 mL/g.[1] |
| Inadequate Sample Preparation | Ensure seeds are thoroughly cleaned, dried, and finely powdered before extraction.[1] |
Problem 2: Impure this compound Isolate
| Possible Cause | Troubleshooting Step |
| Presence of Oils and Fats | After initial extraction, perform liquid-liquid partitioning with a non-polar solvent like petroleum ether to remove lipidic impurities.[3][7] |
| Co-extraction of Other Compounds | Recrystallize the crude this compound from methanol. This process can be repeated to improve purity.[8] Storing the methanol solution at a low temperature (e.g., in a freezer) for an extended period can facilitate the crystallization of pure this compound.[7] |
| Ineffective Purification Technique | For higher purity, consider column chromatography using silica gel or alumina, although this may lead to some loss of the compound.[4][9] |
Data Presentation
Table 1: Comparison of this compound Yield by Different Extraction Methods
| Extraction Method | Solvent | This compound Yield (% w/w) |
| Maceration | Methanol | 5.73 |
| Reflux | Methanol | 6.14 |
| Soxhlet | Methanol | 6.47 |
| Ultrasound-Assisted Extraction (UAE) | Methanol | 7.09 |
Source: Adapted from Ansari et al., 2019[1]
Table 2: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of this compound
| Parameter | Optimized Value |
| Extraction Temperature | 57.85°C |
| Extraction Time | 25.45 min |
| Solvent-to-Drug Ratio | 86.4709% v/w |
| Resulting this compound Yield | 8.33% w/w |
Source: Ansari et al., 2019[1]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Clean and air-dry Pongamia pinnata seeds. Grind the dried seeds into a fine powder.[1]
-
Extraction Setup: Place a known quantity of the powdered seed material into an extraction vessel. Add methanol at a solvent-to-drug ratio of approximately 86:1 (v/w).[1]
-
Ultrasonication: Submerge the extraction vessel in an ultrasonic bath. Set the temperature to 58°C and sonicate for 25 minutes.[1]
-
Filtration and Concentration: After extraction, filter the mixture to separate the extract from the solid residue. Concentrate the filtrate using a rotary evaporator to obtain the crude this compound extract.
Protocol 2: Purification of this compound by Crystallization
-
Liquid-Liquid Partitioning: Dissolve the crude extract in methanol. Perform a liquid-liquid extraction with petroleum ether to remove non-polar impurities. Repeat this step multiple times.[3][7]
-
Crystallization: Concentrate the methanol layer. The crude this compound may precipitate out. Wash the precipitate with petroleum ether to remove any remaining oil.[7]
-
Recrystallization: Dissolve the precipitate in a minimal amount of hot methanol or acetone.[7] Allow the solution to cool slowly, and then store it at a low temperature (e.g., in a freezer for 2-3 weeks) to facilitate the formation of pure this compound crystals.[7]
-
Isolation and Drying: Collect the crystals by filtration and dry them. The purity can be assessed by HPLC.
Protocol 3: HPLC Quantification of this compound
-
Standard Preparation: Prepare a stock solution of pure this compound in HPLC-grade methanol (e.g., 1 mg/mL). From this, prepare a series of standard solutions of known concentrations (e.g., 10-100 µg/mL).[1]
-
Sample Preparation: Dissolve a known weight of the dried extract in methanol to a specific concentration. Filter the solution through a 0.2 or 0.45 µm syringe filter before injection.[1]
-
Chromatographic Conditions:
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Visualizations
Caption: Workflow for this compound extraction, purification, and analysis.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. phcog.com [phcog.com]
- 2. Statistical approach towards optimization of extraction process of this compound from Pongamia pinnata seeds - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of an HPLC Method for this compound in Pongamia pinnata linn. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. kjar.spu.edu.iq [kjar.spu.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. animbiosci.org [animbiosci.org]
Validation & Comparative
Karanjin: An In Silico Challenger to Established Enzyme Inhibitors
A comprehensive computational analysis reveals the potential of Karanjin, a natural furanoflavonoid, to rival the efficacy of known inhibitors targeting key enzymes implicated in neurodegenerative diseases and diabetes. Docking studies consistently demonstrate strong binding affinities of this compound to these protein targets, in some cases exceeding those of standard therapeutic agents.
Researchers in drug discovery and development are increasingly turning to computational methods to identify and evaluate promising new therapeutic compounds. In this guide, we present an in-silico comparison of this compound with established inhibitors for a range of critical protein targets. The data, summarized below, highlights this compound's potential as a multi-target inhibitor.
Comparative Analysis of Binding Affinities
Molecular docking studies provide a quantitative estimate of the binding affinity between a ligand (like this compound or a known inhibitor) and a protein target. This affinity is typically expressed as a docking score in kcal/mol, with more negative values indicating a stronger interaction. The following tables summarize the in-silico docking performance of this compound against several key protein targets compared to well-known inhibitors.
Neurodegenerative Disease Targets
In the context of Alzheimer's and Parkinson's diseases, this compound has been computationally screened against several key enzymes. The results suggest that this compound's binding affinity is comparable, and in some instances superior, to that of established drugs.
Table 1: In Silico Docking Scores for Alzheimer's Disease Targets [1]
| Target Protein | PDB ID | This compound Docking Score (kcal/mol) | Known Inhibitor | Known Inhibitor Docking Score (kcal/mol) |
| Acetylcholinesterase (AChE) | 4EY7 | -10.2 | Donepezil | -11.5 |
| Beta-secretase 1 (BACE1) | 4DJU | -8.5 | Quercetin | -9.81 |
| Glycogen synthase kinase-3 beta (GSK-3β) | 1Q5K | -8.2 | ||
| TNF-α converting enzyme (TACE) | 2OI0 | -9.16 |
Table 2: In Silico Docking Scores for Parkinson's Disease Targets [1]
| Target Protein | PDB ID | This compound Docking Score (kcal/mol) | Known Inhibitor | Known Inhibitor Docking Score (kcal/mol) |
| Monoamine oxidase B (MAO-B) | 2C65 | -9.22 | Rasagiline | -8.44 |
| Catechol-O-methyltransferase (COMT) | 1H1D | -7.8 |
Diabetes Mellitus Target
This compound has also been investigated for its potential to inhibit enzymes relevant to the management of diabetes.
Table 3: In Silico Docking Scores for a Key Diabetes Target
| Target Protein | PDB ID | This compound Docking Score (kcal/mol) | Known Inhibitor | Known Inhibitor Docking Score (kcal/mol) |
| Pig Pancreatic Alpha-Amylase | 3L2M | -9.1 | Acarbose | -6.9 |
Supporting Experimental Data
While in-silico studies provide valuable predictive insights, experimental validation is crucial. To date, comprehensive experimental data (e.g., IC50 values) directly comparing this compound with the aforementioned inhibitors against these specific enzymes is limited. However, the available experimental data for the known inhibitors provide a benchmark for the potency that new candidates like this compound should aim to achieve.
Table 4: Experimental IC50 Values for Known Inhibitors
| Target Protein | Known Inhibitor | IC50 Value |
| Acetylcholinesterase (AChE) | Donepezil | 6.7 nM |
| Beta-secretase 1 (BACE1) | Verubecestat | 2.2 nM |
| Glycogen synthase kinase-3 beta (GSK-3β) | CHIR-99021 | ~10 nM |
| TNF-α converting enzyme (TACE) | TAPI-2 | 20 µM |
| Pancreatic Alpha-Amylase | Acarbose | 13.85 µM |
Methodologies
In Silico Docking Protocol
The in-silico docking studies cited in this guide predominantly utilized the AutoDock software suite, a widely recognized tool for molecular docking simulations. The general protocol is outlined below:
-
Protein and Ligand Preparation: The three-dimensional crystal structures of the target proteins were obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands were removed, and polar hydrogens and Gasteiger charges were added to the protein structures. The 3D structure of this compound and the known inhibitors were obtained from chemical databases and optimized for docking.
-
Grid Box Generation: A grid box was defined around the active site of each target protein to specify the search space for the docking simulation. The dimensions of the grid box were typically set to 40 x 40 x 40 ų to encompass the entire active site.
-
Docking Simulation: The Lamarckian Genetic Algorithm (LGA) was employed as the search algorithm for the docking simulations.[2][3][4][5][6][7] This algorithm combines a genetic algorithm for global exploration of the conformational space with a local search method for energy minimization. Typical parameters for the LGA included a population size of 150, a maximum of 2.5 x 10^6 energy evaluations, and 27,000 generations.[3][8] One hundred independent docking runs were typically performed for each ligand-protein complex.
-
Analysis of Results: The docking results were clustered based on the root-mean-square deviation (RMSD) of the ligand poses. The pose with the lowest binding energy from the most populated cluster was selected as the most probable binding mode.
In Silico Docking Workflow
Signaling Pathways and Logical Relationships
The protein targets discussed in this guide are involved in complex signaling pathways that are dysregulated in their respective diseases. The following diagram illustrates the general role of these enzymes and how their inhibition by molecules like this compound could exert a therapeutic effect.
Enzyme Inhibition by this compound
Conclusion
The in-silico evidence presented in this guide strongly suggests that this compound is a promising candidate for further investigation as a multi-target inhibitor for neurodegenerative diseases and diabetes. Its predicted binding affinities often match or exceed those of established drugs, highlighting its potential as a lead compound for the development of novel therapeutics. While the current body of experimental data on this compound's inhibitory activity against these specific enzymes is still growing, the computational results provide a solid foundation and a compelling rationale for pursuing further in-vitro and in-vivo validation studies. The continued exploration of natural compounds like this compound through integrated computational and experimental approaches holds significant promise for the future of drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. dasher.wustl.edu [dasher.wustl.edu]
- 3. Molecular docking studies of flavonoids for their inhibition pattern against β-catenin and pharmacophore model generation from experimentally known flavonoids to fabricate more potent inhibitors for Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 20. Genetic Algorithm and Evolutionary Programming Docking [ics.uci.edu]
- 6. esa.informatik.tu-darmstadt.de [esa.informatik.tu-darmstadt.de]
- 7. researchgate.net [researchgate.net]
- 8. Molecular docking analysis of flavonoids with AChE and BACE-1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and HPTLC Methods for Karanjin Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) for the quantitative analysis of Karanjin, a key bioactive furanoflavonoid found in the seeds of the Karanja tree (Pongamia pinnata).[1][2] This document outlines detailed experimental protocols and presents a side-by-side comparison of their validation parameters to aid researchers in selecting the most suitable method for their analytical needs.
Introduction to this compound and Analytical Techniques
This compound is a significant phytochemical marker known for its diverse pharmacological activities, including anti-inflammatory, anti-ulcer, and hypoglycemic properties.[1][2] Accurate and precise quantification of this compound is crucial for the quality control of herbal formulations and in various stages of drug development. Both HPLC and HPTLC are powerful chromatographic techniques widely employed for the analysis of herbal medicines. While HPLC offers high resolution and sensitivity, HPTLC is recognized for its simplicity, cost-effectiveness, and high throughput.[2] This guide explores the cross-validation of these two methods for this compound analysis.
Experimental Protocols
Detailed methodologies for both HPLC and HPTLC are presented below, based on validated methods from published research.
High-Performance Liquid Chromatography (HPLC) Protocol[1][2][3][4]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is used.
-
Column: A reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm) is typically employed.[1][2]
-
Mobile Phase: A common mobile phase is a mixture of methanol, acetonitrile, and water in a ratio of 70:15:15 (v/v/v).[1][2] Another reported mobile phase is a mixture of methanol, water, and acetic acid in the ratio of 85:13.5:1.5 (v/v/v).[3][4]
-
Flow Rate: The analysis is typically carried out at a flow rate of 1.0 mL/min.[1][2][3][4]
-
Detection Wavelength: this compound is detected at a wavelength of 260 nm or 300 nm.[1][2][3][4]
-
Sample Preparation: A known quantity of the plant material or extract is dissolved in a suitable solvent like methanol. The solution is then filtered through a 0.45 µm membrane filter before injection into the HPLC system.
High-Performance Thin-Layer Chromatography (HPTLC) Protocol[1][2]
-
Instrumentation: An HPTLC system consisting of a sample applicator, developing chamber, and a TLC scanner is required.
-
Stationary Phase: Pre-coated silica gel 60 F254 TLC plates are used as the stationary phase.[1][2]
-
Mobile Phase: A mixture of toluene and ethyl acetate in a ratio of 8:2 (v/v) is a commonly used mobile phase for the separation of this compound.[1][2]
-
Sample Application: The standard and sample solutions are applied to the TLC plate as bands using an automated applicator.
-
Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Analysis: After development, the plate is dried, and the bands are scanned using a TLC scanner at a wavelength of 260 nm.[2]
Workflow for Cross-Validation of Analytical Methods
Caption: Workflow for the cross-validation of HPLC and HPTLC methods.
Performance Comparison
The performance of HPLC and HPTLC methods for this compound analysis is summarized in the tables below based on key validation parameters as per the International Council for Harmonisation (ICH) guidelines.
Table 1: Chromatographic Conditions and Performance
| Parameter | HPLC Method | HPTLC Method | Reference(s) |
| Stationary Phase | C18 Reverse Phase Column | Pre-coated Silica Gel 60 F254 | [1][2] |
| Mobile Phase | Methanol: ACN: Water (70:15:15 v/v/v) OR Methanol: Water: Acetic Acid (85:13.5:1.5 v/v/v) | Toluene: Ethyl Acetate (8:2 v/v) | [1][2][3][4] |
| Detection Wavelength | 260 nm or 300 nm | 260 nm | [1][2][3][4] |
| Retention Time (Rt) / Rf Value | ~10.09 min | ~0.67 | [2][5] |
Table 2: Validation Parameters
| Validation Parameter | HPLC Method | HPTLC Method | Reference(s) |
| Linearity Range | 10 - 50 µg/mL or 10 - 100 µg/mL | 80 - 400 ng/band | [1][2][3] |
| Correlation Coefficient (r²) | > 0.997 | Not explicitly stated, but method validated | [3] |
| Accuracy (% Recovery) | 95.05 - 101.05% | Not explicitly stated, but method validated | [3][4] |
| Precision (%RSD) | < 1.24% (Intra-day and Inter-day) | 1.73% (Intraday) | [2][3][4] |
| Limit of Detection (LOD) | 4.35 µg | Not explicitly stated | [3][4] |
| Limit of Quantitation (LOQ) | 16.56 µg | Not explicitly stated | [3][4] |
Discussion
Both HPLC and HPTLC methods demonstrate good performance for the quantification of this compound. The choice between the two often depends on the specific requirements of the analysis.
-
HPLC offers higher sensitivity and resolution, making it suitable for the analysis of complex mixtures and for detecting trace amounts of this compound. The lower LOD and LOQ values reported for the HPLC method underscore its sensitivity.[3][4]
-
HPTLC provides the advantage of high throughput, as multiple samples can be analyzed simultaneously on a single plate. It is also a more economical and environmentally friendly option due to lower solvent consumption.[2] The method is specific, accurate, and precise, making it well-suited for routine quality control applications.[2]
Conclusion
The cross-validation of HPLC and HPTLC methods reveals that both techniques are reliable for the quantitative analysis of this compound. The HPLC method is preferable for research applications requiring high sensitivity and resolution. In contrast, the HPTLC method is a robust and cost-effective alternative for routine quality control and screening of a large number of samples. The selection of the method should be based on the specific analytical needs, available resources, and the desired level of sensitivity.
References
A Comparative Analysis of the Antioxidant Capacities of Karanjin, Quercetin, and Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant capacities of karanjin, a furanoflavonoid from the seeds of the Pongam tree (Pongamia pinnata), against two well-established antioxidants: quercetin and ascorbic acid (Vitamin C). This document summarizes quantitative data from various in vitro antioxidant assays, outlines the experimental protocols for these assays, and illustrates the key signaling pathways involved in their antioxidant mechanisms.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is often evaluated using various assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in a sample. A lower IC50 value indicates a higher antioxidant potency.
| Compound | Assay | IC50 Value | Source / Notes |
| This compound (in Ethyl Acetate Extract) | DPPH | 212.09 µg/mL | [From Pongamia pinnata seed extract][1][2] |
| FRAP | 235.87 µg/mL | [From Pongamia pinnata seed extract][1][2] | |
| H₂O₂ Assay | 268.62 µg/mL | [From Pongamia pinnata seed extract][1][2] | |
| Karanja Ketone Oxime (this compound Derivative) | DPPH | 360 µg/mL | [3][4] |
| Pure this compound | DPPH | Moderate Activity | [Qualitative assessment, specific IC50 not provided][5][6] |
| Nitric Oxide Scavenging | 95.60% inhibition | [Compared to 11.60% for Ascorbic Acid] | |
| Quercetin | DPPH | 6.9 µM | |
| DPPH | 0.74 µg/mL | ||
| ABTS | 48.0 µM | ||
| Ascorbic Acid | DPPH | 47.7 µM | |
| DPPH | 12.17 µg/mL | [Standard for this compound extract study][1][2] | |
| FRAP | 12.64 µg/mL | [Standard for this compound extract study][1][2] | |
| H₂O₂ Assay | 14.68 µg/mL | [Standard for this compound extract study][1][2] | |
| DPPH | 9.53 µg/mL |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. The data presented for the this compound-containing extract suggests a significantly lower antioxidant capacity compared to pure ascorbic acid under the tested conditions. However, the high nitric oxide scavenging activity of this compound indicates its potential potency in specific antioxidant mechanisms.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
A solution of DPPH in methanol (e.g., 0.1 mM) is prepared.
-
Various concentrations of the test compound (this compound, quercetin, or ascorbic acid) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control (DPPH solution without the test compound) and A₁ is the absorbance of the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Procedure:
-
The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.
-
The FRAP reagent is pre-warmed to 37°C.
-
A small volume of the test compound is mixed with the FRAP reagent.
-
The absorbance of the reaction mixture is measured at a specific wavelength (typically 593 nm) after a set incubation time (e.g., 4 minutes).
-
A standard curve is generated using a known antioxidant, such as ascorbic acid or FeSO₄.
-
The antioxidant capacity of the test sample is expressed as equivalents of the standard (e.g., Ascorbic Acid Equivalents, AAE).[7]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form is measured spectrophotometrically.
Procedure:
-
The ABTS radical cation is generated by reacting ABTS stock solution with a strong oxidizing agent, such as potassium persulfate, and allowing the mixture to stand in the dark for 12-16 hours.[8]
-
The ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).[8]
-
Various concentrations of the test compound are added to the diluted ABTS•⁺ solution.
-
The absorbance is measured after a specific incubation time (e.g., 6 minutes).
-
The percentage of ABTS•⁺ scavenging activity is calculated, and the IC50 value is determined similarly to the DPPH assay.
Visualization of Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the workflows of the antioxidant assays and the key signaling pathways involved in the antioxidant mechanisms of flavonoids and ascorbic acid.
Caption: Workflow of the DPPH Radical Scavenging Assay.
Caption: Workflow of the Ferric Reducing Antioxidant Power (FRAP) Assay.
Caption: Key Antioxidant Signaling Pathways of Flavonoids and Ascorbic Acid.
References
- 1. phcogj.com [phcogj.com]
- 2. phcogj.com [phcogj.com]
- 3. Synthesis, characterization and anti-inflammatory properties of this compound (Pongamia pinnata seed) and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. banglajol.info [banglajol.info]
- 6. researchgate.net [researchgate.net]
- 7. jmp.ir [jmp.ir]
- 8. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways [mdpi.com]
Karanjin's Mechanism of Action: A Comparative Analysis of Gene Expression Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Karanjin's performance against other bioactive compounds, supported by experimental data from gene expression analysis. This compound, a furanoflavonoid isolated from the seeds of the Pongamia pinnata tree, has garnered significant interest for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties. This guide delves into the molecular mechanisms underlying these effects by examining its impact on gene expression, offering a comparative perspective against established alternatives.
Executive Summary
This compound exerts its biological effects by modulating the expression of key genes involved in critical cellular processes such as apoptosis, cell cycle regulation, and inflammation. This guide presents a comparative analysis of this compound's gene expression signature against that of the selective estrogen receptor modulator (SERM) Tamoxifen and the female sex hormone 17β-estradiol (E2) in the context of breast cancer. Furthermore, its anti-inflammatory properties are contrasted with those of Resveratrol , a well-studied natural polyphenol. The data presented herein is derived from publicly available RNA-sequencing and quantitative PCR studies, providing a foundation for further investigation and drug development efforts.
Data Presentation: Comparative Gene Expression Analysis
The following tables summarize the quantitative data on the differential expression of key genes modulated by this compound and its comparators.
Anti-Cancer Activity: this compound vs. Tamoxifen and 17β-estradiol in MCF-7 Breast Cancer Cells
This comparison is based on a global transcriptome analysis (RNA-seq) of MCF-7 cells treated with 10 μM this compound, 1 μM Tamoxifen, or 1 nM 17β-estradiol (E2) for 24 hours. The data highlights the partial estrogen-like and SERM-like activity of this compound.[1]
| Gene | Function | This compound (Fold Change) | Tamoxifen (Fold Change) | 17β-estradiol (E2) (Fold Change) |
| Estrogen-Responsive Genes | ||||
| GREB1 | Estrogen-regulated growth factor | Upregulated | Upregulated | Upregulated |
| PGR | Progesterone Receptor | Upregulated | Upregulated | Upregulated |
| TFF1 (pS2) | Trefoil factor 1, estrogen-regulated | Upregulated | Upregulated | Upregulated |
| Cell Cycle & Apoptosis Genes | ||||
| CCND1 | Cyclin D1, G1/S transition | Downregulated | Downregulated | Upregulated |
| CDKN1A (p21) | Cyclin-dependent kinase inhibitor 1A | Upregulated | Upregulated | Downregulated |
| BCL2 | B-cell lymphoma 2, anti-apoptotic | Downregulated | Downregulated | Upregulated |
| FAS | Fas cell surface death receptor | Upregulated | Upregulated | No significant change |
Note: "Upregulated" and "Downregulated" indicate the direction of change in gene expression. Specific fold-change values can be obtained from the source GEO dataset GSE197527.
Anti-Inflammatory Activity: this compound vs. Resveratrol
| Gene | Function | This compound (Effect) | Resveratrol (Effect) |
| TNF-α | Tumor Necrosis Factor-alpha | Downregulated | Downregulated[2][3] |
| IL-6 | Interleukin-6 | Downregulated | Downregulated[4] |
| NFKB1 (p105/p50) | Nuclear Factor Kappa B Subunit 1 | Inhibition of nuclear translocation[5] | Inhibition of activation[3] |
| ICAM1 | Intercellular Adhesion Molecule 1 | Downregulated | Downregulated |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture and Treatment
-
Cell Line: MCF-7 (human breast adenocarcinoma cell line) or other relevant cell lines (e.g., macrophages for inflammation studies).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded at a desired density and allowed to adhere overnight. The medium is then replaced with fresh medium containing this compound, the comparator compound, or vehicle control (e.g., DMSO) at the indicated concentrations for the specified duration.
RNA-Sequencing (RNA-Seq)
This protocol is adapted from the study by Bhatt et al. (2022).[1]
-
RNA Isolation: Total RNA is extracted from treated and control cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
-
Library Preparation: mRNA is enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented and used as a template for first-strand cDNA synthesis using random hexamer primers. Second-strand cDNA is synthesized, and the double-stranded cDNA is purified.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Raw sequencing reads are quality-controlled and trimmed. The reads are then aligned to the human reference genome (e.g., hg38). Differential gene expression analysis is performed using software such as DESeq2 or edgeR to identify genes that are significantly up- or downregulated between treatment and control groups.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation and cDNA Synthesis: Total RNA is isolated as described for RNA-Seq. First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
-
qPCR Reaction: The qPCR reaction is performed in a real-time PCR system using a SYBR Green-based master mix. A typical reaction mixture includes cDNA template, forward and reverse primers for the gene of interest, and SYBR Green master mix.
-
Thermal Cycling: A standard thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or ACTB) used for normalization.
MTT Cell Viability Assay
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound.
-
Incubation: The plate is incubated for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Cells are treated with the test compound as described above.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.
Caption: this compound's interaction with ERα and its downstream effects on gene expression and cell fate.
References
- 1. Global transcriptome analysis reveals partial estrogen-like effects of this compound in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resveratrol decreases the expression of genes involved in inflammation through transcriptional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparative analyses of anti-inflammatory effects of Resveratrol, Pterostilbene and Curcumin: in-silico and in-vitro evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pongapin and this compound, furanoflavanoids of Pongamia pinnata, induce G2/M arrest and apoptosis in cervical cancer cells by differential reactive oxygen species modulation, DNA damage, and nuclear factor kappa-light-chain-enhancer of activated B cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-Laboratory Validation of Quantitative Karanjin Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Karanjin, a furanoflavonoid of significant interest for its diverse pharmacological activities. The objective is to present a clear overview of the performance of various analytical techniques, supported by experimental data from multiple studies, to aid researchers in selecting the most appropriate assay for their specific needs. The information is compiled from single-laboratory validation studies, and their comparison serves as a surrogate for a formal inter-laboratory validation, offering insights into the robustness and reproducibility of these methods across different laboratory settings. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Quantitative Data Summary
The performance of the most common analytical methods for this compound quantification—High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS)—are summarized below.
Table 1: Comparison of HPLC Method Validation Parameters for this compound Quantification
| Parameter | Study 1[5][6][7] | Study 2[8][9] |
| Linearity Range | 10-100 µg/mL | 10-50 µg/mL |
| Correlation Coefficient (r²) | >0.997 | Not specified |
| Accuracy (% Recovery) | 95.05 - 101.05% | Not specified |
| Precision (% RSD) | < 1.24% (Intra- and Inter-day) | Not specified |
| Limit of Detection (LOD) | 4.35 µg/mL | Not specified |
| Limit of Quantification (LOQ) | 16.56 µg/mL | Not specified |
Table 2: Comparison of HPTLC Method Validation Parameters for this compound Quantification
| Parameter | Study 1[10] | Study 2[11][8][9] |
| Linearity Range | 0.1-1.2 µ g/spot | 80-400 ng/band |
| Correlation Coefficient (r²) | Not specified | Not specified |
| Accuracy (% Recovery) | Not specified | Not specified |
| Precision (% RSD) | Not specified | Not specified |
| Limit of Detection (LOD) | Not specified | Not specified |
| Limit of Quantification (LOQ) | Not specified | Not specified |
Table 3: Comparison of LC-MS Method Validation Parameters for this compound Quantification in Rat Plasma
| Parameter | Study 1[12][13][14][15] |
| Linearity Range | 2.50-3000 ng/mL |
| Correlation Coefficient (r) | 0.9996 |
| Accuracy (% Deviation) | < 9.2% (Intra- and Inter-day) |
| Precision (% RSD) | < 10.8% (Intra- and Inter-day) |
| Limit of Quantification (LOQ) | 2.50 ng/mL |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
1. High-Performance Liquid Chromatography (HPLC) Method
-
Chromatographic System: A reversed-phase HPLC system equipped with a C18 column is typically used.[5][6][16][7]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol, water, and acetic acid (e.g., 85:13.5:1.5 v/v/v) is commonly employed.[5][6][7] Another study utilized a mobile phase of Methanol: Acetonitrile: Water (70:15:15 v/v/v).[9]
-
Flow Rate: A flow rate of 1 mL/min is generally maintained.[5][6][7][9]
-
Detection: UV detection is performed at a wavelength of 300 nm or 260 nm.[5][6][7][9]
-
Sample Preparation: A known quantity of the plant material is extracted with a suitable solvent (e.g., methanol). The extract is then filtered before injection into the HPLC system.
2. High-Performance Thin-Layer Chromatography (HPTLC) Method
-
Stationary Phase: Precoated silica gel 60F254 aluminium plates are used.[11][9][10]
-
Mobile Phase: A common mobile phase is a mixture of toluene and ethyl acetate (e.g., 8:2 v/v).[11][9] Another study used ethanol:ethyl acetate (7:3, v/v).[10]
-
Application: Samples are applied as bands on the HPTLC plate.
-
Densitometric Analysis: The plates are scanned densitometrically in reflection/absorption mode at a wavelength of 260 nm.[10]
3. Liquid Chromatography-Mass Spectrometry (LC-MS) Method
-
Chromatographic System: A liquid chromatography system coupled with a mass spectrometer is used. A ZORBAX SB-C18 column is an example of a suitable column.[12][13][14][15][17]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and 0.1% aqueous formic acid is often employed.[12][13][14][15][17]
-
Ionization: Positive electrospray ionization (ESI+) is a common mode for the detection of this compound.[12][13][14][15][17]
-
Detection: Mass detection is performed in selected ion monitoring (SIM) mode, monitoring for the protonated molecular ion of this compound.[12][13][14][15][17]
-
Sample Preparation: For plasma samples, a liquid-liquid extraction with a solvent like ethyl acetate is performed to isolate the analyte.[12][13][14][15][17]
Visualizations
Experimental Workflow for this compound Quantification
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Development and Validation of an HPLC Method for this compound in Pongamia pinnata linn. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Development and Validation of an HPLC Method for this compound in Pongamia pinnata linn. Leaves | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Validated stability indicating method for this compound using HPTLC and HPLC | Semantic Scholar [semanticscholar.org]
- 9. phytojournal.com [phytojournal.com]
- 10. Development and Validation of a HPTLC method for determination of this compound in Pongamia pinnata: A novel Indian medicinal plant | Semantic Scholar [semanticscholar.org]
- 11. phytojournal.com [phytojournal.com]
- 12. [PDF] Development and validation of an LC-MS method for determination of this compound in rat plasma: application to preclinical pharmacokinetics. | Semantic Scholar [semanticscholar.org]
- 13. Development and validation of an LC-MS method for determination of this compound in rat plasma: application to preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. ijpsonline.com [ijpsonline.com]
- 17. academic.oup.com [academic.oup.com]
Confirming the Structure of Isolated Karanjin Using 2D-NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the confirmation of the molecular structure of isolated Karanjin, a furanoflavonoid of significant interest, utilizing two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy. By presenting key experimental data and detailed protocols, this document serves as a valuable resource for researchers engaged in natural product chemistry, spectroscopic analysis, and drug discovery.
Introduction to this compound and the Role of 2D-NMR
This compound (3-methoxy-2-phenyl-4H-furo[2,3-h]chromen-4-one) is a prominent bioactive compound isolated primarily from the seeds of the Pongam tree (Pongamia pinnata). Its diverse pharmacological activities have prompted extensive research into its chemical properties. While one-dimensional (1D) NMR (¹H and ¹³C) provides initial insights into the carbon-hydrogen framework, 2D-NMR techniques are indispensable for the unambiguous assignment of all protons and carbons and for confirming the connectivity of the molecular structure. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are pivotal in establishing the intricate bonding network within the this compound molecule.
Experimental Protocols
Isolation of this compound from Pongamia pinnata Seeds
A common method for the isolation of this compound involves solvent extraction followed by crystallization. The following protocol is a synthesized representation of established procedures:
-
Extraction: Dried and powdered seeds of Pongamia pinnata are subjected to Soxhlet extraction with petroleum ether or n-hexane to defat the material. The defatted seed cake is then extracted with methanol.
-
Concentration: The methanolic extract is concentrated under reduced pressure to yield a viscous residue.
-
Purification: The residue is repeatedly washed with a non-polar solvent like petroleum ether to remove remaining oils. The resulting solid is then dissolved in a minimal amount of a suitable solvent (e.g., hot methanol or chloroform) and allowed to crystallize.
-
Recrystallization: The crude crystals are further purified by recrystallization from methanol to yield pure, needle-shaped crystals of this compound. The purity is typically assessed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).[1]
NMR Spectroscopic Analysis
The isolated this compound is dissolved in a suitable deuterated solvent, most commonly deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), for NMR analysis. The spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1D-NMR: ¹H and ¹³C NMR spectra are acquired to identify the proton and carbon environments.
-
2D-NMR:
-
COSY: This experiment identifies protons that are coupled to each other, typically through two or three bonds.
-
HSQC: This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).
-
HMBC: This experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds, which is crucial for connecting different parts of the molecule and identifying quaternary carbons.
-
Data Presentation and Structural Confirmation
The structural elucidation of this compound is achieved through the combined interpretation of 1D and 2D-NMR data. The following tables summarize the assigned ¹H and ¹³C chemical shifts.
1D-NMR Spectral Data of this compound
| Atom No. | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2 | - | 154.55 |
| 3 | - | 157.86 |
| 4 | - | 174.48 |
| 4a | - | 119.47 |
| 5 | 8.20 (d, J=8.5 Hz) | 145.57 |
| 6 | 7.50 (d, J=8.5 Hz) | 146.82 |
| 6a | - | 128.20 |
| 7 | - | 116.82 |
| 8 | 7.75 (d, J=2.0 Hz) | 109.82 |
| 9 | 7.14 (d, J=2.0 Hz) | 104.09 |
| 10a | - | 149.64 |
| 10b | - | 141.58 |
| 1' | - | 130.73 |
| 2' | 7.70 (m) | 128.18 |
| 3' | 7.49 (m) | 121.64 |
| 4' | 7.10 (m) | 128.48 |
| 5' | 7.45 (m) | 130.52 |
| 6' | 7.70 (m) | 128.18 |
| 3-OCH₃ | 3.90 (s) | 60.9 |
Data compiled from multiple sources. Chemical shifts may vary slightly depending on the solvent and instrument frequency.
2D-NMR Correlation Analysis for Structural Confirmation
The following sections describe the key correlations observed in the 2D-NMR spectra of this compound that confirm its structure.
The COSY spectrum reveals the proton-proton coupling networks within the molecule.
-
A strong correlation is observed between the proton at δ 8.20 (H-5) and the proton at δ 7.50 (H-6) , confirming their ortho relationship on the aromatic ring A.
-
Correlations are seen between the protons of the phenyl ring (B-ring): H-2'/H-6' (δ 7.70) with H-3'/H-5' (δ 7.49/7.45) , and H-3'/H-5' with H-4' (δ 7.10) , establishing the connectivity of this monosubstituted ring.
-
The furan ring protons at δ 7.75 (H-8) and δ 7.14 (H-9) show a correlation, confirming their adjacent positions.
The HSQC spectrum is used to assign the carbon signals for all protonated carbons by correlating the proton signals with their directly attached carbon atoms.
-
The proton at δ 8.20 correlates with the carbon at δ 145.57 , assigning this to C-5 .
-
The proton at δ 7.50 correlates with the carbon at δ 146.82 , assigning this to C-6 .
-
The furan proton at δ 7.75 correlates with the carbon at δ 109.82 , assigning this to C-8 .
-
The furan proton at δ 7.14 correlates with the carbon at δ 104.09 , assigning this to C-9 .
-
The methoxy protons at δ 3.90 show a correlation with the carbon at δ 60.9 , confirming the 3-OCH₃ group.
-
The protons of the phenyl ring are similarly correlated to their corresponding carbons.
The HMBC spectrum is crucial for piecing together the entire molecular structure by identifying correlations between protons and carbons that are two or three bonds apart. This allows for the assignment of quaternary carbons and the connection of different structural fragments.
-
The methoxy protons (3-OCH₃, δ 3.90 ) show a strong correlation to the carbon at δ 157.86 , confirming the attachment of the methoxy group to C-3 .
-
H-5 (δ 8.20) shows correlations to the carbonyl carbon C-4 (δ 174.48) and the quaternary carbon C-6a (δ 128.20) .
-
H-6 (δ 7.50) shows correlations to C-4a (δ 119.47) and C-10a (δ 149.64) .
-
The furan proton H-8 (δ 7.75) exhibits correlations to C-6a (δ 128.20) , C-7 (δ 116.82) , and C-10b (δ 141.58) , which is key to confirming the fusion of the furan ring to the chromenone core.
-
The protons of the phenyl ring (H-2'/H-6' ) show a crucial correlation to the carbon at δ 154.55 , unequivocally assigning this to C-2 and confirming the attachment of the phenyl ring at this position.
Visualization of Structural Elucidation
The logical workflow for confirming the structure of this compound using 2D-NMR can be visualized as follows:
The following diagram illustrates the key HMBC correlations that are instrumental in assembling the final structure of this compound.
References
Validating the insecticidal properties of Karanjin against specific pests
Karanjin, a furanoflavonoid derived from the seeds of the Pongam tree (Pongamia pinnata), is gaining attention in the scientific community for its potent insecticidal properties. This guide provides a comparative analysis of this compound's performance against various insect pests, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development and pest management who are exploring alternatives to conventional synthetic insecticides.
Quantitative Efficacy of this compound and Pongamia Extracts
The insecticidal activity of this compound and various extracts of Pongamia pinnata has been evaluated against a range of agricultural and public health pests. The following tables summarize the effective concentration (EC₅₀) and lethal concentration (LC₅₀) values from several studies, offering a quantitative comparison of its potency.
Table 1: Efficacy against Lepidopteran Pests
| Pest Species | Plant Product/Compound | Bioassay Type | Efficacy Metric | Value | Reference |
| Spodoptera litura | Methanolic extract of crude seed oil | Growth Reduction | EC₅₀ | 0.11% | [1] |
| Spodoptera litura | Methanolic extract of crude seed oil | Antifeedant | EC₅₀ | 0.21% | [1] |
| Spodoptera litura | Crude seed oil | Growth Reduction | EC₅₀ | 2.72% | [1] |
| Spodoptera litura | Crude seed oil | Antifeedant | EC₅₀ | 2.42% | [1] |
| Spodoptera litura | Methanolic extract of karanj bark | Growth Reduction | EC₅₀ | 1.49% | [1] |
| Spodoptera litura | Methanolic extract of karanj bark | Antifeedant | EC₅₀ | 2.51% | [1] |
| Spodoptera litura | Methanolic extract of karanj leaves | Growth Reduction | EC₅₀ | 5.44% | [1] |
| Spodoptera litura | Methanolic extract of karanj leaves | Antifeedant | EC₅₀ | 2.63% | [1] |
Table 2: Efficacy against Coleopteran (Stored Product) Pests
| Pest Species | Plant Product/Compound | Bioassay Type | Efficacy Metric | Value | Reference |
| Trogoderma granarium | Methanolic extract of crude seed oil | Topical Application | LC₅₀ | 35.1 µ g/insect | [1] |
| Trogoderma granarium | Crude seed oil | Repellency | EC₅₀ | 0.2 mg/cm² | [1] |
| Tribolium castaneum | Methanolic extract of karanj leaves | Topical Application | LC₅₀ | 19.9 µ g/insect | [1] |
Table 3: Efficacy against Other Pests
| Pest Species | Plant Product/Compound | Bioassay Type | Efficacy Metric | Value | Reference |
| Odontotermes obesus (Termite) | This compound | Topical Application | LC₅₀ (24h) | 0.038 g/L | [2] |
| Macrosiphoniella sanborni (Aphid) | Combined Neem & Karanj Extracts | Topical Application | LC₅₀ | 0.11% | [3] |
| Culex quinquefasciatus (Mosquito) | Karanja oil | Larvicidal | LC₅₀ | 216.61 ppm | [4] |
| Aedes aegypti (Mosquito) | P. pinnata methanolic extract | Larvicidal | LC₅₀ (24h) | 101.36 ppm | [5] |
Comparative Performance Against Other Insecticides
This compound and its source, Pongamia oil, have been tested alongside other botanical and synthetic insecticides, demonstrating competitive and sometimes synergistic effects.
Table 4: this compound/Pongamia Oil vs. Other Insecticides
| Pest Species | This compound/Pongamia Product | Comparator Product | Efficacy Metric | This compound/Pongamia Value | Comparator Value | Finding | Reference |
| Leptinotarsa decemlineata (Colorado Potato Beetle) | Karanja Oil | Neem Oil | LC₅₀ (Larval) | 0.582 g/L | 0.075 g/L | Neem oil was significantly more effective. | [6] |
| Leptinotarsa decemlineata | 1:1 Mixture of Karanja & Neem Oil | Neem Oil alone | LC₅₀ (Larval) | 0.065 g/L | 0.075 g/L | The mixture showed a synergistic effect, being slightly more effective than neem oil alone. | [6] |
| Culex quinquefasciatus | Karanja Oil | Neem Oil | LC₅₀ (Larval) | 216.61 ppm | 330.93 ppm | Karanja oil was over 1.5 times more toxic to the mosquito larvae than neem oil. | [4] |
| Culex quinquefasciatus | Karanja Oil | Abamectin (Synthetic) | LC₅₀ (Larval) | 216.61 ppm | 10.36 ppm | The synthetic insecticide Abamectin was significantly more potent. | [4] |
| Cnaphalocrocis medinalis (Rice Leaf Folder) | Karanj Oil | Chlorantraniliprole (Synthetic) | % Reduction in Leaf Damage | 41.45% | 72.06% | The synthetic insecticide was more effective in reducing crop damage. | [7] |
| Tetranychus sp. (Mites) | Methanolic extract of Karanj oil (PSOME) | Methanolic extract of Neem oil (NSOME) | LC₅₀ | 1.25% | 7.7% | Karanj oil extract was more effective against mites than neem oil extract. | [3] |
| Tetranychus sp. | Combined PSOME & NSOME | PSOME alone | LC₅₀ | 0.11% | 1.25% | The combined formulation showed a significant synergistic effect, with an 11.36-fold increase in activity over Karanj extract alone. | [3] |
Mechanism of Action
This compound exhibits multiple modes of action, making it a versatile biopesticide. Its primary mechanisms include:
-
Insect Growth Regulation (IGR): this compound interferes with the insect molting hormone, ecdysteroid, thereby disrupting the normal growth and development of insects.
-
Cytochrome P450 Inhibition: It has been shown to inhibit cytochrome P450 monooxygenases, a critical enzyme system in insects responsible for detoxifying foreign compounds, including insecticides.[4] This inhibition can lead to increased susceptibility of the insect to other toxins and can also synergize the effects of other insecticides.
-
Antifeedant and Repellent Properties: this compound acts as a feeding deterrent and repellent for a variety of pests, reducing crop damage.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. entomologyjournals.com [entomologyjournals.com]
- 6. United Forces of Botanical Oils: Efficacy of Neem and Karanja Oil against Colorado Potato Beetle under Laboratory Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcmas.com [ijcmas.com]
Safety Operating Guide
Proper Disposal of Karanjin: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of Karanjin in a research environment.
This compound, a furanoflavonoid extracted from the seeds of the Pongamia pinnata tree, is utilized in various research and development applications for its pesticidal and insecticidal properties.[1][2][3] Adherence to proper disposal protocols is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides step-by-step procedures for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the substance's Safety Data Sheet (SDS). While some sources classify this compound as not a hazardous substance[4][5], others indicate it can be harmful if swallowed, inhaled, or in contact with skin, and may cause serious eye and skin irritation.[6][7] Therefore, exercising caution is essential.
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves.
-
Use safety glasses or goggles.
-
A lab coat or protective clothing is recommended.
In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[5][6]
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to manage it as chemical waste in accordance with local, state, and federal regulations.
-
Collection:
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Keep the container closed when not in use.
-
-
Disposal:
Summary of Safety and Disposal Data
| Parameter | Guideline | Source(s) |
| Hazard Classification | Varies; may be classified as non-hazardous or harmful (oral, dermal, inhalation) and an irritant (skin, eye). | [4][5][6][7] |
| Personal Protective Equipment | Chemical-resistant gloves, safety glasses/goggles, lab coat. | [5][6] |
| Spill Containment | Prevent entry into drains and waterways. | [5][6] |
| Waste Container | Suitable and closed containers for disposal. | [5][6] |
| Disposal Method | Arrange disposal through a licensed chemical waste management company. | [5] |
| Environmental Precautions | Discharge into the environment must be avoided. | [5][6] |
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste in a laboratory setting.
Environmental Considerations
While some research suggests this compound may have a mild inhibitory effect on some microorganisms, its full environmental impact is not extensively documented.[1] Therefore, preventing its release into the environment is a critical aspect of responsible disposal.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. iComplai - the AI-powered food safety intelligence platform [icomplai.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. abmole.com [abmole.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. hpc-standards.com [hpc-standards.com]
Personal protective equipment for handling Karanjin
This document provides immediate, essential safety protocols, operational guidelines, and disposal plans for handling Karanjin in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and mitigate risks.
Immediate Safety Precautions
This compound, a furanoflavonoid derived from the Karanja tree (Pongamia pinnata), is utilized as a biopesticide and insecticidal agent.[1][2] While some safety data sheets (SDS) classify it as not hazardous, others indicate potential risks upon exposure.[3][4] It is crucial to handle this compound with care in a well-ventilated area, avoiding all sources of ignition as it may be flammable.[5][6]
Key Handling Procedures:
-
Avoid the formation of dust and aerosols.[5]
-
Use non-sparking tools to prevent fire from electrostatic discharge.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following equipment should be worn at all times.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves (Neoprene or Nitrile rubber recommended).[5][7] | To prevent skin contact. Some data suggests this compound can be harmful if absorbed through the skin.[4][8] |
| Eye & Face Protection | Tightly fitting safety goggles or a face shield.[9][10] | To protect against splashes and dust that can cause serious eye irritation.[4] |
| Body Protection | A liquid-tight, long-sleeved laboratory coat or overall.[5][7] | To protect the skin from accidental exposure. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a certified respirator is required.[5][6][10] | To prevent inhalation, which may be harmful and cause respiratory irritation.[4][8] |
| Foot Protection | Chemical-resistant, closed-toe boots. Trouser legs should be worn outside the boots.[7][11] | To prevent liquid from entering the boots. |
Quantitative Toxicity Data
The toxicological profile of this compound is still under investigation, and data can be conflicting. The European Union has prohibited its use in food production due to potential health risks.[8][12]
| Parameter | Finding | Species | Source |
| Acute Oral Toxicity | No lethal effect observed up to 20 mg/kg body weight over 14 days. | Rat | |
| Cytotoxicity | Exhibited low toxicity against human cervical cancer cells and normal mouse fibroblast L929 cells. | Human/Mouse Cell Lines | [1][13] |
| Regulatory Limit | Maximum residue level in food set at the detection limit of 0.01 mg/kg. | N/A (EU Regulation) | [12] |
Emergency and First Aid Protocols
Immediate response is critical in the event of exposure.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, but avoid mouth-to-mouth resuscitation if the chemical was ingested or inhaled. Seek immediate medical attention.[3][4][5]
-
Skin Contact: Remove all contaminated clothing at once. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor.[3][4][5]
-
Eye Contact: Immediately flush the eyes with pure water for a minimum of 15 minutes, holding the eyelids apart. Seek immediate medical attention.[3][5]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3][4][5]
Spill and Disposal Plan
A clear and efficient plan for containment and disposal is essential to minimize environmental contamination and health risks.
Spill Response Protocol:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[4][5]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[4][5]
-
Equip: Wear the full personal protective equipment outlined in Section 2.
-
Clean-Up: Use spark-proof tools and explosion-proof equipment.[5] Collect the spilled material and place it into suitable, closed containers for disposal.[4][5]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan:
-
All waste material, including contaminated PPE and cleaning materials, should be collected in suitable, labeled, and closed containers.[5]
-
Disposal must be conducted in strict accordance with all applicable local, state, and federal regulations.[5]
Experimental Methodologies Overview
The cited literature describes several key experimental procedures related to this compound.
-
Isolation from Karanja Cake: A common method involves solvent extraction of the expelled Karanja seed cake.[14] Ground cake is extracted with a solvent like dimethyl carbonate (DMC) or petroleum ether.[14][15] The crude extract is then purified, often through further extraction and crystallization, to yield high-purity this compound.[14][16]
-
Toxicity Studies: In vivo toxicity has been assessed by orally feeding this compound to rats for a set period and observing for adverse effects on health and major organs. In vitro cytotoxicity is evaluated by exposing mammalian cell lines (e.g., HeLa, L929) to varying concentrations of this compound and measuring cell proliferation or viability.[1][13]
Visual Workflow: this compound Spill Response
The following diagram illustrates the logical workflow for safely managing a this compound spill in a laboratory environment.
References
- 1. Biochemical and toxicological investigation of this compound, a bio-pesticide isolated from Pongamia seed oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. echemi.com [echemi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. Which personal protective equipment do you need to [royalbrinkman.com]
- 8. iComplai - the AI-powered food safety intelligence platform [icomplai.com]
- 9. A few less obvious guidelines for handling plant protection products - SA Grain [sagrainmag.co.za]
- 10. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 11. osha.oregon.gov [osha.oregon.gov]
- 12. aoel.org [aoel.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. animbiosci.org [animbiosci.org]
- 16. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
